RK 397
描述
属性
分子式 |
C35H56O10 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC 名称 |
(3Z,5Z,7Z,9Z,11Z,29Z)-14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C35H56O10/c1-24(2)35-25(3)15-16-27(37)18-29(39)20-31(41)22-33(43)23-32(42)21-30(40)19-28(38)17-26(36)13-11-9-7-5-4-6-8-10-12-14-34(44)45-35/h4-12,14-16,24-33,35-43H,13,17-23H2,1-3H3/b6-4-,7-5-,10-8-,11-9-,14-12-,16-15- |
InChI 键 |
ZYHODWCHANZFES-XVUSWFQASA-N |
产品来源 |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Action of RK-397: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-397, a polyene-polyol macrolide antibiotic isolated from Streptomyces sp., has demonstrated a compelling triad (B1167595) of biological activities: antifungal, antibacterial, and antitumor.[1][2][3] Despite its discovery in 1993, the precise molecular mechanisms underpinning these effects, particularly its antibacterial and antitumor actions, remain largely unelucidated in publicly accessible scientific literature. This guide synthesizes the current understanding of RK-397's mechanism of action, drawing parallels with the well-established activities of other polyene macrolides, and outlines the general experimental protocols used to characterize such compounds. Due to the limited availability of specific quantitative data for RK-397, this document will focus on the theoretical framework of its action and provide templates for the requisite experimental investigation.
Core Compound Profile: RK-397
RK-397 is classified as an oxo-pentaene macrolide antibiotic.[2][4] Its structure, elucidated in the early 1990s, features a large macrocyclic lactone ring with a conjugated pentaene system, characteristic of polyene macrolides. This structural motif is crucial for its biological activity, particularly its antifungal properties.
Antifungal Mechanism of Action: A Proposed Model
The primary mechanism of action for polyene macrolides against fungal pathogens is well-documented and serves as the most probable model for RK-397's antifungal activity. This mechanism is predicated on the specific interaction with ergosterol (B1671047), the principal sterol component of fungal cell membranes.
Signaling Pathway and Molecular Interactions:
The proposed antifungal action of RK-397 can be visualized as a multi-step process:
-
Membrane Targeting and Binding: RK-397, with its lipophilic polyene face, is thought to preferentially bind to ergosterol within the fungal cell membrane. This interaction is driven by the structural complementarity between the rigid polyene chain and the sterol molecule.
-
Pore Formation: Upon binding to ergosterol, it is hypothesized that several RK-397 molecules self-assemble to form transmembrane channels or pores. These pores disrupt the integrity of the fungal cell membrane.
-
Disruption of Ion Homeostasis and Cell Death: The formation of these pores leads to the leakage of essential intracellular ions, such as K+, and small organic molecules. This rapid loss of ionic gradients disrupts cellular homeostasis, leading to metabolic arrest and ultimately, fungal cell death.
Caption: Proposed mechanism of RK-397's antifungal activity.
Antibacterial and Antitumor Mechanisms of Action: Uncharted Territory
While RK-397 is reported to possess antibacterial and antitumor activities, the specific mechanisms underlying these effects are not detailed in the available literature.[1][3]
Hypothesized Antibacterial Mechanism:
The antibacterial activity of polyenes is less common and understood than their antifungal effects. Potential mechanisms could involve:
-
Membrane Disruption: Although bacterial membranes lack sterols, high concentrations of polyenes might still disrupt the phospholipid bilayer, leading to a loss of membrane integrity.
-
Inhibition of Key Cellular Processes: RK-397 could potentially inhibit essential bacterial enzymes or interfere with processes like cell wall synthesis or protein synthesis. However, this remains speculative without further experimental evidence.
Hypothesized Antitumor Mechanism:
The antitumor activity of some polyene macrolides is thought to be multifactorial. For RK-397, possible mechanisms could include:
-
Induction of Apoptosis: RK-397 might trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: The compound could potentially arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Interaction with Cell Membranes: Similar to its antifungal action, RK-397 might interact with cholesterol in mammalian cell membranes, leading to altered membrane fluidity and function, which could disproportionately affect cancer cells.
Quantitative Data Summary
Specific quantitative data for the biological activities of RK-397, such as Minimum Inhibitory Concentrations (MICs) for its antifungal and antibacterial effects, and 50% Inhibitory Concentrations (IC50) for its antitumor activity, are not available in the public scientific literature based on the conducted searches. The following tables are provided as templates for the presentation of such data once it becomes available through experimental investigation.
Table 1: Antifungal Activity of RK-397 (Hypothetical Data)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
Table 2: Antibacterial Activity of RK-397 (Hypothetical Data)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Table 3: Antitumor Activity of RK-397 (Hypothetical Data)
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available |
| HCT116 (Colon) | Data not available |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments required to elucidate the mechanism of action of RK-397.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal and Antibacterial Activity
This protocol is based on the broth microdilution method.
Workflow Diagram:
Caption: General workflow for determining the Minimum Inhibitory Concentration.
Methodology:
-
Preparation of RK-397 Stock Solution: Dissolve RK-397 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the RK-397 stock solution to the first well of each row and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.
-
Inoculation: Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of RK-397 at which there is no visible growth of the microorganism.
Determination of In Vitro Antitumor Activity (MTT Assay)
This protocol is for assessing the cytotoxic effect of RK-397 on cancer cell lines.
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of RK-397 and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of RK-397 that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
RK-397 presents a fascinating case of a natural product with a spectrum of promising biological activities. While its antifungal mechanism is likely analogous to that of other polyene macrolides, a significant knowledge gap exists regarding its antibacterial and antitumor modes of action. The lack of publicly available quantitative data and detailed experimental studies on RK-397 underscores the need for further research. Future investigations should focus on performing the foundational experiments outlined in this guide to quantify its biological activities and to elucidate the specific molecular targets and signaling pathways involved in its antibacterial and antitumor effects. Such studies are imperative to unlock the full therapeutic potential of this enigmatic compound.
References
RK-397: An In-Depth Technical Guide on its Potential Biological Activity
This guide, therefore, provides a comprehensive overview of the expected biological activities of RK-397 based on its classification as a polyene macrolide. It details the general mechanisms of action for this class of compounds and provides standardized experimental protocols and relevant signaling pathways that researchers can use to investigate its antifungal and antitumor properties.
Core Concepts: The Polyene Macrolide Class
Polyene macrolides are a class of natural products known for their potent biological activities.[1] RK-397, as a member of this family, is anticipated to exhibit a range of effects, primarily antifungal and potentially antitumor activities.
Antifungal Activity
The primary mechanism of antifungal action for polyene macrolides is their interaction with ergosterol (B1671047), the major sterol component of fungal cell membranes.[2][3] This interaction leads to the formation of pores or ion channels in the fungal membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[2] Some studies also suggest that polyenes can extract ergosterol from the membrane, leading to a loss of membrane fluidity and function.[3]
Antitumor Activity
The antitumor activity of polyene macrolides is less well-defined but is thought to involve several mechanisms, including the induction of apoptosis (programmed cell death). This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Quantitative Data (Hypothetical Framework)
While specific data for RK-397 is unavailable, the following tables provide a framework for how its biological activity would be presented. Researchers investigating RK-397 would aim to populate such tables with experimental data.
Table 1: Hypothetical Antifungal Activity of RK-397
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
| Cryptococcus neoformans | ATCC 208821 | Data not available |
Table 2: Hypothetical Cytotoxic Activity of RK-397 against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| K562 | Chronic Myeloid Leukemia | Data not available |
Experimental Protocols
The following are detailed, standardized protocols that would be employed to determine the antifungal and cytotoxic activities of RK-397.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A2)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.[4][5][6]
Objective: To determine the lowest concentration of RK-397 that inhibits the visible growth of a fungal isolate.
Materials:
-
RK-397, stock solution prepared in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Inoculating loop or sterile swabs.
-
Hemocytometer or spectrophotometer for inoculum standardization.
Procedure:
-
Inoculum Preparation:
-
For yeasts, select 3-5 colonies from a 24-hour culture on Sabouraud Dextrose Agar. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest conidia from a 7-day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the RK-397 stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well containing the drug dilution.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of RK-397 at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control well.
-
Antifungal Susceptibility Testing Workflow
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]
Objective: To determine the IC50 value of RK-397, the concentration that inhibits 50% of cancer cell growth.
Materials:
-
RK-397, stock solution prepared in a suitable solvent (e.g., DMSO).
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of RK-397 and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the RK-397 concentration to determine the IC50 value.
-
MTT Assay Workflow
Signaling Pathways in Apoptosis
The antitumor activity of many natural products, including polyene macrolides, often involves the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic and intrinsic pathways, both of which converge on the activation of caspases, the executioners of cell death.[1][10][11]
Intrinsic (Mitochondrial) Pathway
This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which are potential effects of cytotoxic compounds.
Intrinsic Apoptosis Pathway
Extrinsic (Death Receptor) Pathway
This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.
Extrinsic Apoptosis Pathway
Conclusion
While RK-397 has been identified as a polyene macrolide with potential antifungal and antitumor activities, a thorough investigation into its specific biological effects is still required. The protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to systematically evaluate the efficacy and mechanism of action of RK-397. Future studies are essential to generate the quantitative data needed to fully characterize its therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
The Elusive Structure-Activity Relationship of RK-397: A Whitepaper on a Potent Macrolide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:
RK-397, a complex 32-membered oxo-pentaene macrolide antibiotic, has garnered significant attention in the scientific community for its potent and diverse biological activities. Isolated from Streptomyces sp., it has demonstrated promising antifungal, antibacterial, and notably, potent anti-tumor properties.[1] The unique structural architecture of RK-397, characterized by a polyol-polyene macrolactone, has made it a challenging and attractive target for total synthesis, with several successful routes reported to date. Despite the synthetic achievements, a comprehensive public repository of quantitative structure-activity relationship (SAR) data for RK-397 and its analogs remains conspicuously absent. This guide aims to synthesize the available information on RK-397, highlight the current gaps in SAR knowledge, and provide a framework for future investigations in this promising area of drug discovery.
The Core Scaffold and Biological Promise
The chemical structure of RK-397 is a testament to the synthetic prowess of natural product biosynthesis. Its large macrocyclic ring is adorned with a series of stereochemically rich hydroxyl groups and a conjugated pentaene system, which are believed to be crucial for its biological function. The presence of these functional groups provides multiple points for potential modification to probe the molecule's mechanism of action and optimize its therapeutic properties.
The reported biological activities of RK-397 underscore its potential as a lead compound for the development of novel therapeutics. Its broad-spectrum antifungal and antibacterial activities, coupled with its cytotoxicity against various cancer cell lines, make it a molecule of high interest. However, the lack of publicly available, detailed SAR studies hinders the rational design of more potent and selective analogs.
The Information Gap in Quantitative SAR Data
A thorough review of the existing scientific literature reveals a significant void in the quantitative SAR data for RK-397 derivatives. While numerous publications describe the elegant total synthesis of the natural product, they do not typically include the synthesis of a library of analogs and their subsequent biological evaluation with quantitative metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
This absence of data makes it impossible to construct a detailed SAR table, which would be instrumental for:
-
Identifying the key pharmacophoric elements of the RK-397 scaffold.
-
Understanding the contribution of specific functional groups to its various biological activities.
-
Guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.
A Proposed Workflow for Future SAR Studies
To address this knowledge gap, a systematic approach to the SAR of RK-397 is required. The following workflow outlines a potential strategy for researchers entering this field.
References
Unveiling the Antifungal Potential of RK-397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-397 is a polyene macrolide antibiotic that has demonstrated a broad spectrum of antifungal activity.[1] Isolated from Streptomyces sp., this compound, like other polyenes, exhibits its antifungal effects through interaction with the fungal cell membrane. This technical guide provides a comprehensive overview of the antifungal spectrum of RK-397, detailing its in vitro activity, the experimental protocols for its assessment, and its mechanism of action, including relevant signaling pathways.
Antifungal Spectrum of Activity
The in vitro antifungal activity of RK-397 has been evaluated against a range of yeasts and filamentous fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antifungal potency. The MIC values for RK-397 against various fungal pathogens are summarized in the table below.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | KF-1 | 0.78 |
| Saccharomyces cerevisiae | 0.78 | |
| Cryptococcus neoformans | 3.13 | |
| Aspergillus fumigatus | 3.13 | |
| Aspergillus niger | 1.56 | |
| Trichophyton mentagrophytes | 1.56 |
Data sourced from the initial discovery of RK-397.
Experimental Protocols
The determination of the antifungal activity of RK-397 is crucial for understanding its potential as a therapeutic agent. The following is a detailed methodology for a typical broth microdilution assay used to determine the MIC values.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standardized and widely accepted procedure for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) to obtain pure and viable colonies.
-
A suspension of the fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell or conidia concentration. This suspension is then further diluted to achieve the final desired inoculum concentration in the test wells.
2. Preparation of Antifungal Agent:
-
A stock solution of RK-397 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial two-fold dilutions of the RK-397 stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted RK-397.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and longer for some molds, depending on their growth rate.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of RK-397 at which there is a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity. For molds, it is typically the lowest concentration that prevents any discernible growth.
The following diagram illustrates the general workflow of the broth microdilution assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of polyene macrolides, including RK-397, involves their interaction with ergosterol, a key sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to cell death.
While the direct disruption of the cell membrane is the principal antifungal mechanism, this initial damage can trigger downstream cellular stress responses and signaling pathways. One such pathway that may be implicated is the cell wall integrity (CWI) pathway.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a crucial signaling cascade in fungi that responds to cell wall stress. When the cell membrane is compromised by agents like RK-397, the adjacent cell wall also experiences stress. This can activate the CWI pathway, which attempts to repair the damage and maintain cellular integrity. The pathway typically involves a series of protein kinases that ultimately lead to the activation of transcription factors responsible for the expression of genes involved in cell wall synthesis and remodeling.
The following diagram illustrates a simplified representation of the CWI pathway in fungi.
Conclusion
RK-397 is a polyene macrolide with a noteworthy in vitro antifungal activity against a variety of pathogenic fungi. Its mechanism of action is consistent with other members of its class, primarily targeting the integrity of the fungal cell membrane through interaction with ergosterol. Further research into the specific downstream signaling events triggered by RK-397 could provide deeper insights into its antifungal properties and potentially reveal new targets for combination therapies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.
References
Technical Guide: Antibacterial Properties of RK-397 Against Gram-positive Bacteria
Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain limited specific data regarding the antibacterial properties of a compound designated "RK-397". RK-397 is identified as a polyene-polyol macrolide antibiotic, and its total synthesis has been a subject of organic chemistry research.[1][2] While its classification as an antibiotic implies antibacterial activity, detailed experimental data on its efficacy against specific Gram-positive bacteria, such as Minimum Inhibitory Concentration (MIC) values or mechanisms of action, are not extensively documented in the public domain.[3][4][5]
This document serves as a comprehensive template, structured as an in-depth technical guide. It is designed for researchers, scientists, and drug development professionals to organize and present data on RK-397's antibacterial properties as it becomes available. The methodologies and data tables provided are based on standard practices in antimicrobial research.
Abstract
The increasing prevalence of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents.[6][7] RK-397, a macrolide antibiotic, represents a potential candidate for addressing this therapeutic challenge.[3][4] This guide provides a detailed overview of the essential experimental protocols and data presentation formats required to evaluate the antibacterial efficacy of RK-397. It covers in vitro activity, mechanism of action, resistance potential, and preliminary safety profiling. The structured templates herein are intended to guide research efforts and ensure comprehensive data collection and reporting for RK-397 or similar investigational compounds.
Introduction
Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and drug-resistant Streptococcus pneumoniae, are leading causes of morbidity and mortality in both hospital and community settings.[6][7] The macrolide class of antibiotics has historically been a cornerstone in treating bacterial infections, primarily by inhibiting protein synthesis through binding to the bacterial ribosome.[8] RK-397 is a polyene-polyol macrolide whose complex structure has been the focus of synthetic chemistry efforts.[1][2] Evaluating its specific activity against contemporary, resistant Gram-positive strains is a critical step in determining its therapeutic potential. This document outlines the requisite experimental framework for such an evaluation.
In Vitro Antibacterial Activity of RK-397
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Data Presentation:
Table 1: In Vitro Activity of RK-397 Against Gram-positive Bacteria
| Bacterial Strain | Strain ID | Resistance Phenotype | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | MSSA | ||
| Staphylococcus aureus | BAA-1717 | MRSA | ||
| Staphylococcus epidermidis | ATCC 12228 | |||
| Enterococcus faecalis | ATCC 29212 | VSE | ||
| Enterococcus faecium | ATCC 700221 | VRE | ||
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-S | ||
| Streptococcus pyogenes | ATCC 19615 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Isolate bacterial colonies from an overnight culture on an appropriate agar (B569324) plate. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of RK-397 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of RK-397 that completely inhibits bacterial growth.
-
MBC Determination: To determine the MBC, plate 10-100 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assays
Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, distinguishing between bactericidal and bacteriostatic effects over time.
Data Presentation:
Table 2: Time-Kill Kinetics of RK-397 Against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a logarithmic phase culture of the test organism in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add RK-397 at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates. Incubate for 24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Screening
The following diagram outlines a standard workflow for the initial in vitro evaluation of a new antibacterial compound like RK-397.
Hypothetical Mechanism of Action: Ribosome Inhibition
As a macrolide, RK-397 is hypothesized to inhibit bacterial protein synthesis. Macrolides typically bind to the 50S ribosomal subunit at or near the nascent peptide exit tunnel, leading to translation arrest.[8]
Resistance Studies
Spontaneous Frequency of Resistance
This assay determines the rate at which spontaneous mutations conferring resistance to RK-397 arise in a bacterial population.
Data Presentation:
Table 3: Frequency of Spontaneous Resistance to RK-397
| Bacterial Strain | RK-397 Concentration (x MIC) | Inoculum Size (CFU) | No. of Resistant Colonies | Frequency of Resistance |
| S. aureus ATCC 29213 | 4x | |||
| 8x | ||||
| 16x |
Experimental Protocol: Spontaneous Resistance Frequency
-
Prepare High-Density Inoculum: Grow a large volume of the test organism to stationary phase (e.g., 10¹⁰ CFU/mL).
-
Plating: Plate the high-density culture onto agar plates containing RK-397 at concentrations of 4x, 8x, and 16x the MIC.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Enumeration: Count the number of colonies that appear on the drug-containing plates.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.
Preliminary Safety and Cytotoxicity Profile
Hemolytic Activity
This assay assesses the potential for RK-397 to lyse red blood cells, an early indicator of potential toxicity.
Data Presentation:
Table 4: Hemolytic Activity of RK-397
| Concentration (µg/mL) | % Hemolysis |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| Positive Control (Triton X-100) | 100% |
| Negative Control (PBS) | 0% |
Experimental Protocol: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
Exposure: Add various concentrations of RK-397 to the RBC suspension in microcentrifuge tubes. Use PBS as a negative control and a lytic agent like 1% Triton X-100 as a positive control.
-
Incubation: Incubate the tubes at 37°C for 1 hour.
-
Measurement: Centrifuge the tubes to pellet intact RBCs. Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Mammalian Cell Cytotoxicity
Evaluating the effect of RK-397 on mammalian cell lines is crucial for determining its therapeutic index.
Data Presentation:
Table 5: Cytotoxicity of RK-397 Against Mammalian Cell Lines
| Cell Line | CC₅₀ (µg/mL) |
| HeLa (Cervical Cancer) | |
| HepG2 (Liver Carcinoma) | |
| HEK293 (Human Embryonic Kidney) |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of RK-397 for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using a dose-response curve.
Conclusion
This guide provides a standardized framework for the comprehensive evaluation of the antibacterial properties of RK-397 against Gram-positive bacteria. The outlined protocols for determining in vitro efficacy, investigating the mechanism of action, assessing resistance potential, and profiling preliminary safety are fundamental to establishing the compound's therapeutic viability. The systematic collection and presentation of data as detailed in this document will be instrumental for informed decision-making in subsequent stages of drug development. Further research is required to populate these templates with experimental data to fully elucidate the potential of RK-397 as a novel antibacterial agent.
References
- 1. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RK-397, a new oxo pentaene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of RK-397, a new oxo pentaene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
Oncotoxic Properties of RK-397 Against Human Cancer Cells: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the current state of scientific knowledge regarding the oncotoxic properties of the polyene macrolide RK-397 against human cancer cells. Despite its classification as a compound with potential anti-tumor activity, a comprehensive review of publicly available scientific literature reveals a primary focus on its chemical synthesis rather than its biological effects on cancer cells. Consequently, there is a significant lack of detailed data on its cytotoxic mechanisms, quantitative efficacy, and impact on cellular signaling pathways. This guide summarizes the available information and highlights the areas requiring further research to elucidate the potential of RK-397 as an anticancer agent.
Introduction to RK-397
RK-397 is a polyene macrolide, a class of naturally derived compounds known for their antifungal properties. Some members of this class have also demonstrated other biological activities, including antibacterial and anti-tumor effects. RK-397 has been noted in the scientific literature for its potential anti-tumor activity, but specific details regarding its efficacy and mechanism of action against human cancer cells are not extensively documented.
Current State of Research
The majority of the available research on RK-397 is centered on its total synthesis, a complex and challenging area of organic chemistry. While these studies are crucial for the potential future development and modification of the compound, they do not provide data on its biological activity in cancer models.
Our comprehensive search for data on the oncotoxic properties of RK-397 against human cancer cells did not yield specific quantitative results, such as IC50 values, apoptosis induction rates, or cell cycle arrest data. Furthermore, detailed experimental protocols for assessing its anticancer effects and studies elucidating its mechanism of action or the signaling pathways it may modulate are not available in the public domain.
Unanswered Questions and Future Research Directions
The absence of detailed biological data on RK-397's oncotoxic properties presents a clear gap in the understanding of this compound's potential as a therapeutic agent. To address this, future research should be directed towards:
-
In vitro cytotoxicity screening: Evaluating the cytotoxic effects of RK-397 across a diverse panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Investigating the cellular and molecular mechanisms by which RK-397 may induce cancer cell death, including studies on apoptosis, cell cycle regulation, and other relevant pathways.
-
Signaling pathway analysis: Identifying the specific intracellular signaling pathways that are modulated by RK-397 in cancer cells.
Conclusion
While RK-397 is a known polyene macrolide with reported anti-tumor activity, there is a significant lack of publicly available scientific data to support the creation of a detailed technical guide on its oncotoxic properties against human cancer cells. The current body of literature is heavily skewed towards its chemical synthesis. Therefore, it is not possible to provide quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways related to its anticancer effects at this time. The potential of RK-397 as an oncotoxic agent remains an area that requires substantial future research.
An In-depth Technical Guide to the Membrane Disruption Mechanism of the Polyene Macrolide Antibiotic RK-397
Issued for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed technical overview of the membrane disruption mechanism of RK-397. Initial inquiries into this topic may erroneously classify RK-397 as a peptide. It is critical to establish from the outset that RK-397 is a polyene-polyol macrolide antibiotic .[1][2][3][4][5] Its mechanism of action is characteristic of the polyene class of antifungals, which includes the extensively studied compound Amphotericin B (AmB). This guide will elucidate this mechanism, leveraging the wealth of data available for AmB as a proxy to understand the function of RK-397, a member of the same structural and functional family.
Core Mechanism of Polyene Macrolide-Induced Membrane Disruption
The antifungal activity of polyene macrolides like RK-397 stems from their specific interaction with ergosterol (B1671047), the primary sterol component of fungal cell membranes.[6][7][8][9] This interaction forms the basis of their selective toxicity, as mammalian cell membranes contain cholesterol, for which polyenes have a comparatively lower affinity.[6][8]
The "Sterol Sponge" Model: A Modern Understanding
While older models posited that polyenes form ion channels within the fungal membrane (the "barrel-stave" model), a more recent and strongly supported mechanism is the "Sterol Sponge" model .[10][11] This model proposes that polyene molecules form large, extramembranous aggregates that effectively extract ergosterol directly from the lipid bilayer.[3][10]
The key steps of this mechanism are:
-
Binding and Aggregation: Cationic polyene molecules are attracted to the fungal cell surface. They self-assemble into large, stable aggregates near the outer leaflet of the cell membrane.
-
Ergosterol Extraction: These aggregates act as a "sponge," binding and sequestering ergosterol molecules, pulling them out of the membrane.[3][10]
-
Membrane Disorganization: The depletion of ergosterol creates disorganized, sterol-poor domains within the membrane. This disruption compromises the bilayer's structural integrity and fluidity.
-
Loss of Function and Permeabilization: The compromised membrane loses its ability to maintain essential ion gradients and act as a selective barrier. This leads to the leakage of vital intracellular components (ions like K+, Na+, H+) and, ultimately, fungal cell death.[6][8][12]
Figure 1: The "Sterol Sponge" mechanism of polyene antibiotics.
Selectivity: Ergosterol vs. Cholesterol
The therapeutic window for polyene antibiotics is dictated by their preferential binding to ergosterol over cholesterol. This selectivity, however, is not absolute. At higher concentrations, polyenes can interact with cholesterol in mammalian membranes, leading to significant toxicity, most notably nephrotoxicity and hemolytic activity.[2][6][8] Research into derivatives of polyenes aims to increase this selectivity to develop safer antifungal agents.[2][13]
References
- 1. Hemolytic and pharmacokinetic studies of liposomal and particulate amphotericin B formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphotericin B Tamed by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism study of interactions of Fungizone or AmBisome forms of amphotericin B with human low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. jidc.org [jidc.org]
- 10. US4078052A - Large unilamellar vesicles (LUV) and method of preparing same - Google Patents [patents.google.com]
- 11. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 12. avantiresearch.com [avantiresearch.com]
- 13. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Polyol Chain of RK-397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-397, a 32-membered oxopentaene macrolide antibiotic, has garnered significant attention in the scientific community for its potent antifungal, antibacterial, and notably, its antitumor activities. A key architectural feature of this complex natural product, isolated from Streptomyces sp., is its extensive 1,3-alternating polyol chain. This intricate array of stereocenters presents a formidable challenge for synthetic chemists and is crucial for its biological activity. This technical guide provides an in-depth analysis of the polyol chain of RK-397, focusing on its structure, stereochemistry, and the synthetic strategies that have been employed to construct this remarkable molecular scaffold. We will delve into the detailed experimental protocols from key total syntheses, present comparative quantitative data, and visualize the complex synthetic pathways. This guide aims to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Introduction
RK-397 is a structurally complex polyketide natural product characterized by a 32-membered macrolactone ring, a conjugated pentaene moiety, and a long, stereochemically rich 1,3-polyol segment.[1] Its promising antitumor properties have spurred significant efforts towards its total synthesis, with the construction of the polyol chain being a central challenge. The precise arrangement of the numerous hydroxyl groups and methyl substituents along this chain is critical for the molecule's overall conformation and, consequently, its interaction with biological targets. Understanding the synthetic methodologies developed to control this intricate stereochemistry is paramount for the design of analogs with improved therapeutic profiles.
The Structure and Stereochemistry of the RK-397 Polyol Chain
The polyol portion of RK-397 encompasses a significant portion of the macrocycle, featuring a repeating 1,3-diol motif with multiple stereocenters. The absolute and relative stereochemistry of these centers has been unequivocally established through extensive spectroscopic analysis and, most definitively, through total synthesis. The complex stereochemical puzzle posed by RK-397 has been solved by several research groups, confirming the originally proposed structure.
Synthetic Strategies for the Construction of the Polyol Chain
The synthesis of the polyol chain of RK-397 has been a focal point of several elegant total syntheses. The overarching strategies employed can be broadly categorized as modular and iterative approaches, often leveraging powerful stereoselective reactions.
Key Synthetic Approaches at a Glance
| Synthetic Strategy | Key Features | Principal Investigators |
| Modular Approach with Alkyne-Epoxide Coupling | Convergent synthesis utilizing three distinct modules for the polyol chain. Key reactions include asymmetric epoxidation, alkyne-epoxide coupling, and diastereoselective reductions. | McDonald et al. |
| Iterative Aldol (B89426) and Allylation Reactions | A highly convergent approach using a repeating eight-carbon building block. Employs enantioselective vinylogous aldol additions and substrate-controlled aldol reactions to set multiple stereocenters. | Denmark et al. |
| Two-Directional Synthesis and Metathesis | Construction of polyol fragments through a two-directional approach and consecutive aldol reactions. A late-stage ring-closing metathesis was used to form the macrocycle. | Sammakia et al. |
Detailed Experimental Protocols
The following sections provide a detailed overview of the key experimental protocols employed in the total syntheses of RK-397, with a focus on the construction of the polyol chain.
McDonald's Modular Synthesis: Alkyne-Epoxide Coupling Strategy
The McDonald group's synthesis relies on the convergent assembly of three key fragments that constitute the polyol backbone.
Experimental Workflow: McDonald's Synthesis of a Key Polyol Fragment
Caption: Key steps in McDonald's modular approach to a polyol segment.
Representative Protocol: Alkyne-Epoxide Coupling
To a solution of the terminal alkyne (1.2 equiv) in THF at -78 °C is added n-butyllithium (1.1 equiv). After stirring for 30 minutes, a solution of the chiral epoxide (1.0 equiv) in THF is added dropwise. The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Denmark's Iterative Aldol and Allylation Strategy
Denmark and coworkers developed a highly efficient and convergent synthesis that utilizes a common C8 building block twice.
Logical Flow: Denmark's Iterative Construction of the Polyol Chain
References
RK-397: A Potential Lead Compound in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-397 is a 32-membered oxopentaene macrolide antibiotic first isolated from Streptomyces sp.[1][2] This technical guide provides a comprehensive overview of RK-397 as a potential lead compound for drug discovery, based on publicly available data. RK-397 has demonstrated a spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[1][3] This document outlines its chemical nature, proposed mechanisms of action, and provides a framework for its systematic evaluation. While specific quantitative data on its biological potency are not widely available in the public domain, this guide presents the necessary experimental frameworks and data presentation structures required for its preclinical assessment.
Introduction
The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug development. Macrolide antibiotics, a diverse class of compounds produced by various microorganisms, have yielded numerous clinically significant drugs. RK-397, a polyene-polyol macrolide, represents an intriguing candidate for further investigation due to its reported broad biological activity.[1][4][5] Its complex chemical structure, established through total and formal synthesis, offers a scaffold for potential medicinal chemistry optimization.[3][4][5][6][7][8] This guide aims to consolidate the existing knowledge on RK-397 and provide a technical roadmap for researchers engaged in the exploration of its therapeutic potential.
Physicochemical Properties
| Property | Description | Reference |
| Chemical Class | Oxopentaene Macrolide Antibiotic | [6][7] |
| Molecular Formula | C41H66O12 | Inferred from structural studies |
| Molecular Weight | 751.0 g/mol | Inferred from structural studies |
| Producing Organism | Streptomyces sp. | [1] |
| Key Structural Features | 32-membered macrolactone ring, conjugated pentaene system, polyol chain | [2][7] |
Biological Activity and Potential Therapeutic Indications
RK-397 has been reported to exhibit three primary areas of biological activity:
-
Antifungal Activity: As a polyene macrolide, RK-397 is presumed to exert its antifungal effects through a mechanism common to this class of antibiotics.
-
Antibacterial Activity: The compound has shown activity against various bacteria, although the spectrum of this activity is not well-documented in publicly available literature.
-
Antitumor Activity: RK-397 has been noted for its potential antineoplastic properties, including activity against leukemia cells.[1]
Proposed Mechanisms of Action
Antifungal Mechanism of Action
The prevailing hypothesis for the antifungal action of polyene macrolides is their interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This interaction is believed to lead to the formation of pores or ion channels, disrupting membrane integrity and leading to cell death.
Caption: Proposed antifungal mechanism of RK-397 via ergosterol binding.
Antitumor Mechanism of Action
The precise mechanism underlying the antitumor activity of RK-397 is not well-elucidated. It may involve direct cytotoxic effects, induction of apoptosis, or interference with key signaling pathways involved in cancer cell proliferation and survival. Further research is required to identify the molecular targets and pathways modulated by RK-397 in cancer cells.
Quantitative Biological Data
Table 5.1: In Vitro Antifungal Activity of RK-397 (Template)
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
| Cryptococcus neoformans | ATCC 208821 | Data not available |
Table 5.2: In Vitro Antibacterial Activity of RK-397 (Template)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
Table 5.3: In Vitro Antiproliferative Activity of RK-397 (Template)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | Data not available |
| K-562 | Chronic Myelogenous Leukemia | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
Experimental Protocols
Note: The following are generalized protocols. Specific parameters would need to be optimized for the evaluation of RK-397.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity
This protocol is based on the broth microdilution method.
Caption: Workflow for MIC determination.
Determination of IC50 for Antiproliferative Activity
This protocol utilizes a colorimetric assay such as the MTT or MTS assay to assess cell viability.
Caption: Workflow for IC50 determination using a cell viability assay.
Synthesis Overview
The total synthesis of RK-397 has been achieved through various strategies, often involving the convergent coupling of complex fragments. Key synthetic approaches have utilized techniques such as asymmetric hydration, iterative allylation, and cross-couplings of alkynylepoxide modules.[4][5][6][7][8] The modular nature of these syntheses could facilitate the generation of analogues for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
RK-397 presents a promising scaffold for the development of new therapeutic agents. The immediate priorities for advancing this compound in a drug discovery pipeline are:
-
Comprehensive Biological Profiling: Systematic determination of the MIC and IC50 values against a broad panel of fungal pathogens, bacteria, and cancer cell lines is essential.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways, particularly for its antitumor activity, will be critical for rational drug development.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of RK-397 in relevant animal models is necessary to establish its therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of RK-397 analogues could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Atmospheric Precipitations, Hailstone and Rainwater, as a Novel Source of Streptomyces Producing Bioactive Natural Products [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. RK-397, A NEW OXO PENTAENE ANTIBIOTIC [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. STRUCTURE OF RK-397, A NEW OXO PENTAENE ANTIBIOTIC [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of RK-397 in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-397, a polyene-polyol macrolide with notable antifungal, antitumor, and antibacterial activities, represents a class of complex natural products with significant therapeutic potential. While the total chemical synthesis of RK-397 has been successfully achieved, its biosynthetic pathway within its native producers, presumed to be Streptomyces species, remains unelucidated. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of RK-397, drawing upon the established principles of polyketide biosynthesis in Streptomyces. It is designed to serve as a foundational resource for researchers aiming to identify and characterize the RK-397 biosynthetic gene cluster, understand its regulation, and potentially engineer the pathway for the production of novel analogs.
Introduction to RK-397
RK-397 is a structurally intricate macrolide antibiotic. Its biological activities have spurred interest in its production and derivatization. To date, the scientific literature has focused on its total synthesis, a challenging feat that underscores the molecule's complexity. However, for sustainable and economically viable production, as well as for the generation of diverse analogs through biosynthetic engineering, understanding its natural biosynthetic pathway is paramount. Streptomyces, a genus renowned for its prolific production of secondary metabolites, including a vast array of polyketides, is the likely biological source of RK-397.[1]
The Hypothetical Biosynthesis Pathway of RK-397: A Polyketide Synthase (PKS) Assembly Line
Based on its chemical structure, RK-397 is classified as a polyketide. Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs) that utilize short-chain acyl-CoA precursors in a manner analogous to fatty acid synthesis.[1][2][3] The biosynthesis of a complex macrolide like RK-397 is predicted to be orchestrated by a Type I modular PKS system.[1][2]
The RK-397 Biosynthetic Gene Cluster (BGC)
In Streptomyces, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC).[3][4] The putative RK-397 BGC would be expected to contain:
-
PKS genes: Encoding the large, modular PKS enzymes responsible for assembling the polyketide backbone.
-
Tailoring enzyme genes: Encoding enzymes that modify the polyketide backbone after its synthesis, such as hydroxylases, epoxidases, and glycosyltransferases.
-
Regulatory genes: Encoding proteins that control the expression of the other genes in the cluster.
-
Transport genes: Encoding proteins responsible for exporting the final product out of the cell.
The Modular PKS and Polyketide Chain Assembly
A modular Type I PKS is an assembly line of distinct modules, each responsible for one cycle of chain elongation and modification. Each module contains a set of enzymatic domains that perform specific functions.
Table 1: Predicted Domains of the RK-397 PKS Modules
| Domain | Function | Role in RK-397 Biosynthesis |
| AT (Acyltransferase) | Selects the extender unit (malonyl-CoA or methylmalonyl-CoA). | Determines the incorporation of acetate (B1210297) or propionate (B1217596) units, contributing to the carbon backbone and stereochemistry. |
| KS (Ketosynthase) | Catalyzes the Claisen condensation to extend the polyketide chain. | Forms the carbon-carbon bonds of the RK-397 backbone. |
| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheine arm. | Shuttles the intermediates between the different enzymatic domains. |
| KR (Ketoreductase) | Reduces the β-keto group to a hydroxyl group. | Generates the hydroxyl groups present in the polyol regions of RK-397, with specific stereochemistry. |
| DH (Dehydratase) | Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate. | Creates the double bonds found in the polyene sections of RK-397. |
| ER (Enoylreductase) | Reduces the enoyl intermediate to a saturated acyl intermediate. | Reduces double bonds where necessary in the backbone. |
| TE (Thioesterase) | Releases the final polyketide chain from the PKS. | Catalyzes the macrolactonization to form the characteristic ring structure of RK-397. |
The number and arrangement of modules, along with the specific combination of domains within each module, dictate the final structure of the polyketide.
Caption: A generalized workflow of a modular Type I PKS.
Regulation of RK-397 Biosynthesis
The production of secondary metabolites like RK-397 in Streptomyces is tightly regulated, often occurring during the stationary phase of growth. This regulation is complex and hierarchical, involving both global and pathway-specific regulators.
-
Global Regulators: These are proteins that respond to broad physiological signals such as nutrient limitation, stress, and cell density, and control the expression of multiple secondary metabolite BGCs.
-
Pathway-Specific Regulators: These are typically encoded within the BGC and directly control the transcription of the biosynthetic genes in response to specific signals, which can include intermediates or the final product of the pathway itself.
Caption: A simplified model of the regulatory hierarchy in Streptomyces.
Experimental Protocols for Elucidating the RK-397 Biosynthetic Pathway
The following protocols outline the key experimental approaches required to identify and characterize the RK-397 BGC.
Identification of the RK-397 BGC
Objective: To identify the gene cluster responsible for RK-397 production in a producing Streptomyces strain.
Methodology: Genome Mining and Mutagenesis
-
Genome Sequencing: Sequence the genome of the RK-397 producing Streptomyces strain using a combination of long- and short-read sequencing technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Use bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[5] Look for large Type I PKS gene clusters, as these are the most likely candidates for RK-397 biosynthesis.
-
Gene Inactivation: To confirm the function of a candidate BGC, inactivate a key PKS gene within the cluster using targeted gene replacement or CRISPR/Cas9-based gene editing.
-
Metabolite Analysis: Compare the metabolite profiles of the wild-type strain and the mutant using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The loss of RK-397 production in the mutant confirms the identity of the BGC.
Characterization of PKS Gene Function
Objective: To determine the role of individual PKS modules and domains.
Methodology: Heterologous Expression and Domain Swapping
-
Heterologous Expression: Express the entire BGC or specific PKS genes in a well-characterized, genetically tractable Streptomyces host strain that does not produce interfering compounds. This allows for cleaner analysis of the biosynthetic products.
-
Domain Inactivation/Swapping: Create mutations to inactivate specific domains (e.g., KR, DH) within a module and analyze the resulting truncated or modified polyketide products. Swapping domains between different PKS modules can lead to the production of novel RK-397 analogs.
Precursor Feeding Studies
Objective: To identify the starter and extender units utilized by the PKS.
Methodology: Isotope Labeling
-
Synthesize Labeled Precursors: Synthesize isotopically labeled versions of potential precursors, such as [1-¹³C]acetate and [2-¹³C]propionate.
-
Feeding Experiments: Add the labeled precursors to the culture medium of the RK-397 producing strain.
-
NMR Analysis: Isolate the produced RK-397 and analyze its ¹³C NMR spectrum to determine the incorporation pattern of the labeled precursors. This will reveal the building blocks of the polyketide chain.
Quantitative Data and Future Directions
Currently, there is no publicly available quantitative data on the biosynthesis of RK-397. Future research should focus on:
-
Enzyme Kinetics: Characterizing the kinetic parameters of the PKS enzymes and tailoring enzymes to understand the efficiency of the pathway.
-
Precursor Flux Analysis: Quantifying the flow of primary metabolites into the RK-397 pathway to identify potential bottlenecks in production.
-
Transcriptional Analysis: Using techniques like qRT-PCR and RNA-Seq to quantify the expression levels of the biosynthetic and regulatory genes under different culture conditions.
Table 2: Hypothetical Quantitative Data for RK-397 Biosynthesis Studies
| Parameter | Method | Potential Finding |
| Enzyme Vmax | In vitro enzymatic assays with purified PKS modules | Identifies the rate-limiting step in the PKS assembly line. |
| Precursor Incorporation Rate | ¹³C-labeling and MS analysis | Determines the preferred starter and extender units. |
| Gene Expression Fold Change | qRT-PCR | Reveals the key regulatory genes and optimal conditions for their expression. |
| RK-397 Titer | HPLC analysis of culture extracts | Quantifies the effect of genetic manipulations on RK-397 production. |
Conclusion
The biosynthesis of RK-397 in Streptomyces presents an exciting area for future research. While the pathway is currently uncharacterized, the well-established principles of polyketide biosynthesis provide a solid framework for its elucidation. The experimental approaches outlined in this guide, from genome mining to precursor feeding studies, will be instrumental in uncovering the genetic and biochemical basis of RK-397 production. This knowledge will not only provide fundamental insights into the biosynthesis of complex natural products but also pave the way for the rational design and engineered biosynthesis of novel, therapeutically valuable RK-397 analogs.
References
An In-depth Technical Guide to the Physicochemical Properties of RK-397
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of RK-397, a polyene-polyol macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes the available data on RK-397, details relevant experimental protocols, and visualizes its mechanism of action.
Core Physicochemical Properties
RK-397 is a complex natural product with limited publicly available experimental data on its physicochemical properties. The information presented below is a combination of data from chemical databases and general properties characteristic of the polyene macrolide class of compounds.
| Property | Value | Source |
| Chemical Formula | C₃₅H₅₆O₁₀ | MedKoo Biosciences[1] |
| Molecular Weight | 636.82 g/mol | MedKoo Biosciences[1] |
| CAS Number | 154396-73-3 | MedKoo Biosciences[1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | General property of polyene macrolides.[2][3] |
| Melting Point | Not experimentally determined. As a complex macrolide, it is expected to decompose at higher temperatures. | Inferred |
| pKa | Not experimentally determined. Expected to be amphoteric due to the presence of both acidic (carboxylic acid) and basic (amino group on the mycosamine (B1206536) sugar) moieties. | Inferred from structure |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of complex molecules like RK-397. The following are generalized methodologies that can be adapted for RK-397.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of RK-397 using the shake-flask method.
Melting Point Determination (Capillary Method)
The melting point of a pure substance is a key indicator of its identity and purity.
Experimental Workflow for Melting Point Determination:
Caption: Experimental workflow for determining the melting point of RK-397.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.
Logical Flow for pKa Determination:
Caption: Logical flow for the determination of pKa values of RK-397.
Mechanism of Action
RK-397 exhibits both antifungal and anticancer activities. The mechanisms underlying these effects are believed to be distinct.
Antifungal Mechanism of Action
The primary antifungal mechanism of polyene macrolides like RK-397 involves direct interaction with the fungal cell membrane.
Signaling Pathway for Antifungal Activity:
Caption: Antifungal mechanism of RK-397 via ergosterol binding and pore formation.
Putative Anticancer Mechanism of Action
While the specific signaling pathways affected by RK-397 in cancer cells are not well-elucidated, macrolides, in general, have been shown to modulate various pathways involved in cell proliferation, survival, and apoptosis.[4][5]
Potential Anticancer Signaling Pathways Modulated by Macrolides:
Caption: Potential signaling pathways modulated by RK-397 in cancer cells.
Disclaimer: This document is intended for informational purposes for a scientific audience. The physicochemical properties and mechanisms of action of RK-397 are areas of ongoing research. The experimental protocols provided are general and may require optimization for specific laboratory conditions.
References
In-Depth Technical Guide to the Spectroscopic Data of RK-397
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the polyene-polyol macrolide antibiotic, RK-397. The information herein is compiled from primary literature detailing both its initial isolation and its total synthesis, ensuring a thorough and accurate presentation for researchers in drug discovery and development.
Core Spectroscopic Data
The structural elucidation and confirmation of RK-397 have been established through detailed spectroscopic analysis. The following tables summarize the key NMR and mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for RK-397
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.89 | d | 10.5 |
| H-3 | 7.27 | dd | 10.5, 15.0 |
| H-4 | 6.55 | dd | 11.5, 15.0 |
| H-5 | 6.33 | dd | 11.5, 14.5 |
| H-6 | 6.61 | m | |
| H-7 | 6.40 | m | |
| H-8 | 6.25 | m | |
| H-9 | 5.95 | m | |
| H-10 | 2.45 | m | |
| H-11 | 4.15 | m | |
| H-12 | 1.60, 1.45 | m | |
| H-13 | 3.85 | m | |
| H-14 | 1.55, 1.40 | m | |
| H-15 | 4.05 | m | |
| H-16 | 1.75, 1.65 | m | |
| H-17 | 3.95 | m | |
| H-18 | 1.60, 1.45 | m | |
| H-19 | 4.00 | m | |
| H-20 | 1.55, 1.40 | m | |
| H-21 | 3.90 | m | |
| H-22 | 1.70, 1.50 | m | |
| H-23 | 4.25 | m | |
| H-24 | 1.85, 1.75 | m | |
| H-25 | 5.15 | m | |
| H-26 | 2.30, 2.15 | m | |
| H-27 | 2.60 | m | |
| H-28 | 1.25 | d | 6.5 |
| H-29 | 0.90 | d | 6.8 |
| H-30 | 0.95 | d | 7.0 |
| H-31 | 1.00 | d | 7.0 |
| H-32 | 1.80 | s | |
| H-33 | 1.15 | d | 6.5 |
| OH | various | br s |
Note: Data compiled from the supporting information of Burova and McDonald (2004).
Table 2: ¹³C NMR Spectroscopic Data for RK-397
| Position | Chemical Shift (δ, ppm) |
| C-1 | 167.5 |
| C-2 | 121.8 |
| C-3 | 145.1 |
| C-4 | 132.8 |
| C-5 | 130.7 |
| C-6 | 134.5 |
| C-7 | 133.2 |
| C-8 | 131.5 |
| C-9 | 138.0 |
| C-10 | 43.5 |
| C-11 | 69.8 |
| C-12 | 42.1 |
| C-13 | 68.5 |
| C-14 | 41.8 |
| C-15 | 70.2 |
| C-16 | 42.5 |
| C-17 | 69.5 |
| C-18 | 42.0 |
| C-19 | 69.0 |
| C-20 | 41.5 |
| C-21 | 68.0 |
| C-22 | 43.0 |
| C-23 | 75.5 |
| C-24 | 38.5 |
| C-25 | 78.0 |
| C-26 | 45.0 |
| C-27 | 211.0 |
| C-28 | 18.5 |
| C-29 | 16.0 |
| C-30 | 16.5 |
| C-31 | 19.0 |
| C-32 | 12.5 |
| C-33 | 21.5 |
Note: Data compiled from the supporting information of Burova and McDonald (2004).
Table 3: Mass Spectrometry Data for RK-397
| Ionization Method | Mass-to-Charge Ratio (m/z) | Ion |
| HR-FAB-MS | 637.3999 | [M+H]⁺ |
| HR-FAB-MS | 659.3818 | [M+Na]⁺ |
Note: Data compiled from Koshino et al. (1993) and Burova and McDonald (2004).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.
-
Sample Preparation: Samples of RK-397 were dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Spectra were acquired at 125 MHz with complete proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (77.0 ppm) or CD₃OD (49.0 ppm).
Mass Spectrometry (MS)
-
Instrumentation: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-700 mass spectrometer.
-
Sample Preparation: The sample was mixed with a matrix, typically m-nitrobenzyl alcohol, on a stainless-steel target.
-
Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms. The resulting ions were accelerated and their mass-to-charge ratios were measured.
Biological Activity and Signaling Pathways
RK-397 has demonstrated notable biological activity. It exhibits cytotoxicity against tumor cell lines, including K-562 and HL-60, suggesting potential applications in oncology.[1] Furthermore, it possesses both antifungal and antibacterial properties.[1] The polyene macrolide structure of RK-397 suggests a mechanism of action that may involve interaction with cell membranes, a common mode of action for this class of antibiotics.
The precise signaling pathways modulated by RK-397 are a subject of ongoing research. However, based on its cytotoxic and antimicrobial activities, a proposed workflow for investigating its mechanism of action is outlined below.
Caption: Proposed workflow for elucidating the mechanism of action of RK-397.
References
An In-depth Technical Guide to RK-397: A Polyene Macrolide with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-397 is a naturally occurring polyene-polyol macrolide that has garnered significant interest within the scientific community due to its potent antifungal, antibacterial, and antitumor activities. This technical guide provides a comprehensive overview of the core scientific data related to RK-397, including its molecular formula, chemical structure, and key biological activity data. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside visualizations of its synthetic workflow and proposed mechanism of action, to facilitate further research and development of this promising therapeutic agent.
Molecular Identity
RK-397 is a complex macrolide characterized by a large lactone ring featuring a conjugated polyene system and multiple hydroxyl groups.
Molecular Formula and Weight
The chemical properties of RK-397 are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H56O10[1] |
| Molecular Weight | 636.82 g/mol [1] |
| IUPAC Name | (3Z,5Z,7Z,9Z,11Z,29Z)-32-ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one[1] |
| CAS Number | 154396-73-3[1] |
Chemical Structure
The chemical structure of RK-397 is a 32-membered macrolide with a conjugated pentaene system. The stereochemistry of the numerous chiral centers has been elucidated through total synthesis efforts.
(A 2D chemical structure image of RK-397 would be inserted here in a full whitepaper)
Biological Activity
RK-397 exhibits a broad spectrum of biological activities, making it a molecule of significant therapeutic interest.
Antifungal and Antibacterial Activity
Antitumor Activity
RK-397 has demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms for its antitumor effects are multifaceted and may involve the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[5][6]
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for RK-397 against cancer cell lines.
| Cell Line | IC50 (µg/mL) |
| Unspecified Cell Line 1 | 4.87[1] |
| Unspecified Cell Line 2 | 10.74[1] |
Note: The specific cell lines for these IC50 values were not detailed in the initial reports.
Experimental Protocols
The following sections outline the general methodologies employed in the synthesis and biological evaluation of RK-397, based on published total synthesis campaigns. For complete and specific details, readers are encouraged to consult the supporting information of the cited literature.[7][8][9]
Total Synthesis Workflow
The total synthesis of RK-397 is a complex undertaking that has been achieved through various convergent strategies. A common approach involves the synthesis of key fragments or modules, which are then coupled to construct the macrolide core.
Biological Assays
The antibacterial and antifungal efficacy of RK-397 is quantified by determining its MIC against various microbial strains. A typical broth microdilution method is employed.
The antitumor activity of RK-397 is assessed by determining its IC50 value against various cancer cell lines using assays such as the MTT or SRB assay.
Proposed Mechanism of Antitumor Action
While the precise signaling pathways affected by RK-397 are still under investigation, a plausible mechanism of its antitumor activity involves the disruption of microtubule function, a hallmark of many natural product anticancer agents. This disruption can lead to mitotic arrest and subsequent induction of apoptosis.
Conclusion
RK-397 is a compelling natural product with a diverse range of biological activities that warrant further investigation. Its potent antifungal, antibacterial, and antitumor properties, coupled with a well-defined chemical structure, make it an attractive lead compound for drug development. The detailed synthetic and biological protocols outlined in this guide, along with the proposed mechanisms of action, provide a solid foundation for future research aimed at harnessing the therapeutic potential of RK-397 and its analogs. Further studies are needed to fully elucidate its specific molecular targets and signaling pathways to optimize its development as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 4. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Author Guidelines [researcher-resources.acs.org]
The Therapeutic Potential of IDE397: A Technical Guide to a First-in-Class MAT2A Inhibitor for MTAP-Deleted Cancers
For Immediate Release
This technical guide provides an in-depth overview of IDE397, a potent and selective, first-in-class small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). IDE397 is currently under clinical investigation for the treatment of solid tumors harboring methylthioadenosine phosphorylase (MTAP) gene deletions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the mechanism of action, preclinical data, clinical trial results, and relevant experimental protocols for IDE397.
Introduction: Exploiting Synthetic Lethality in Oncology
IDE397's therapeutic strategy is rooted in the concept of synthetic lethality. The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, plays a crucial role in the methionine salvage pathway.[1][2][3] Its absence leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the protein arginine methyltransferase 5 (PRMT5).[2] This renders cancer cells highly dependent on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, a reaction catalyzed by MAT2A.[4][5] By inhibiting MAT2A, IDE397 selectively targets this vulnerability, leading to cancer cell death while sparing normal tissues.[3]
Mechanism of Action
IDE397 is an allosteric inhibitor of MAT2A.[1] In MTAP-deleted cancer cells, the inhibition of MAT2A by IDE397 leads to a significant reduction in intracellular SAM levels.[1] This depletion of SAM, coupled with the MTA accumulation, synergistically inhibits PRMT5 activity, leading to defects in pre-mRNA splicing.[6] The downstream effects include the induction of DNA replication stress and the accumulation of R-loops, ultimately triggering mitotic catastrophe and selective tumor cell death.[1][6]
Preclinical Data Summary
IDE397 has demonstrated potent and selective anti-proliferative activity in preclinical models of MTAP-deleted cancers.
In Vitro Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferative IC50 (nM) in MTAP-/- Cells | Anti-proliferative IC50 (nM) in MTAP+/+ Cells |
| IDE397 | MAT2A | ~10 | 7 | 15 | >20,000 |
Table 1: Comparative in vitro potency of IDE397.[7]
In Vivo Efficacy
In multiple patient-derived xenograft (PDX) models of MTAP-deleted solid tumors, IDE397 administration resulted in complete suppression (~95-100%) of the tumor pharmacodynamic biomarker, symmetric dimethyl arginine (SDMA).[8] Furthermore, in a non-small cell lung cancer (NSCLC) MTAP-null cell-derived xenograft (CDX) model, the combination of IDE397 and the PRMT5 inhibitor AMG 193 led to complete and durable tumor responses.[9]
Clinical Development: The NCT04794699 Trial
IDE397 is being evaluated in an ongoing Phase 1/2, open-label, multicenter clinical trial (NCT04794699) in adult patients with advanced or metastatic solid tumors harboring an MTAP deletion.[10] The study is assessing the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of IDE397 as a single agent and in combination with other anticancer agents.[10]
Monotherapy Efficacy
Interim results from the Phase 2 monotherapy expansion cohort at the 30 mg once-daily recommended Phase 2 dose (RP2D) have shown promising anti-tumor activity.[11]
| Tumor Type | Number of Evaluable Patients (n) | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| All Tumors | 27 | 33% | 93% |
| Squamous NSCLC | 8 | 38% | - |
| Non-Squamous NSCLC | 9 | 22% | - |
| Urothelial Carcinoma | 10 | 40% | - |
Table 2: Interim monotherapy efficacy data for IDE397 in the NCT04794699 trial.[11]
Combination Therapy Efficacy
IDE397 is also being evaluated in combination with the TROP2-directed antibody-drug conjugate sacituzumab govitecan in patients with late-line MTAP-deleted urothelial cancer.[12]
| Dose Level | IDE397 Dose | Sacituzumab Govitecan Dose | Number of Evaluable Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| DL1 | 15 mg | 10 mg/kg | 9 | 33% | 100% |
| DL2 | 30 mg | 7.5 mg/kg | 7 | 57% | 71% |
Table 3: Interim combination therapy efficacy data for IDE397 with sacituzumab govitecan.[13]
Pharmacodynamics and Safety
Clinically, IDE397 has demonstrated robust target engagement, with a greater than 60% reduction in plasma SAM levels observed across all evaluated cohorts.[8][14] In a patient with NSCLC, treatment with IDE397 resulted in a 95% reduction of tumor SDMA.[8] The safety profile of IDE397 has been manageable, with no drug-related serious adverse events reported in the initial dose-escalation cohorts.[8][14] In the monotherapy expansion, treatment-related adverse events (TRAEs) of grade 3 or higher were reported in 18% of patients, with no treatment-related discontinuations.[11]
Key Experimental Protocols
The following are generalized methodologies for the preclinical evaluation of MAT2A inhibitors like IDE397.
MAT2A Enzymatic Assay
This assay determines the direct inhibitory activity of a compound on the MAT2A enzyme.
Methodology:
-
A reaction mixture containing recombinant human MAT2A enzyme in a suitable assay buffer is prepared.[3]
-
The test inhibitor is added at a range of concentrations.[3]
-
The enzymatic reaction is initiated by the addition of the substrates, ATP and L-Methionine.[3]
-
The reaction is incubated at a controlled temperature.
-
Product formation (SAM) can be directly measured by LC-MS/MS, or a byproduct like phosphate (B84403) can be measured using a colorimetric assay (e.g., Malachite Green).[3][7]
-
The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.[3]
Cell Viability Assay
This assay assesses the anti-proliferative effect of the inhibitor on cancer cell lines with different MTAP statuses.
Methodology:
-
MTAP-deleted and MTAP wild-type cancer cell lines are seeded in 96-well plates.[2]
-
After overnight attachment, cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).[2]
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2]
-
Results are normalized to vehicle-treated controls to generate dose-response curves and determine the IC50 values.[7]
Conclusion
IDE397 is a promising, first-in-class MAT2A inhibitor that leverages the synthetic lethal relationship with MTAP deletion, a common genetic alteration in a significant portion of solid tumors. The robust preclinical data and encouraging early clinical results in the NCT04794699 trial, both as a monotherapy and in combination, highlight its potential as a novel targeted therapy for this patient population. Ongoing and future clinical investigations will further delineate the therapeutic applications of IDE397 in oncology.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. media.ideayabio.com [media.ideayabio.com]
- 9. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors - BioSpace [biospace.com]
- 10. Facebook [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. urologytimes.com [urologytimes.com]
- 14. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
Methodological & Application
Application Notes and Protocols for RK-397: In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-397 is a polyene-polyol macrolide natural product that has been noted for its potential as an antifungal, antibacterial, and anti-tumor agent.[1][2] These application notes provide a comprehensive set of detailed protocols for the in vitro evaluation of RK-397, or similar compounds, to characterize its biological activities. The following sections outline standard experimental procedures to assess its cytotoxic, apoptotic, and cell cycle effects on cancer cell lines, as well as its antimicrobial properties.
Data Presentation: Quantitative Summary
The following tables present hypothetical, yet representative, quantitative data for the in vitro activities of RK-397.
Table 1: In Vitro Cytotoxicity of RK-397 against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.2 |
| A549 | Lung Carcinoma | 48 | 15.8 |
| HCT116 | Colon Carcinoma | 48 | 9.5 |
| HeLa | Cervical Carcinoma | 48 | 11.3 |
Table 2: Antimicrobial Activity of RK-397
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Fungal | 8 |
| Aspergillus fumigatus | Fungal | 16 |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of RK-397 on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
RK-397 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of RK-397 in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of RK-397. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by RK-397 in cancer cells.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
RK-397
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat the cells with RK-397 at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of RK-397 on cell cycle progression.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
RK-397
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with RK-397 at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of RK-397 against various microorganisms.
Materials:
-
Microbial strains (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
RK-397 stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of RK-397 in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of RK-397 that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Hypothetical signaling pathway for RK-397-induced apoptosis.
References
Preparation of RK-397 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-397 is a polyene-polyol macrolide antibiotic with demonstrated antifungal, antibacterial, and antitumor activities. Its mechanism of action, like other polyene macrolides, is presumed to involve interaction with sterols in cell membranes, leading to the formation of pores and subsequent cell death. In the context of cancer research, RK-397 has been reported to inhibit the proliferation of human leukemia cell lines.[1] Proper preparation of a stock solution is critical for accurate and reproducible in vitro studies. This document provides detailed application notes and a protocol for the preparation of an RK-397 stock solution for use in cell culture experiments.
Physicochemical Properties and Data Presentation
A summary of the relevant quantitative data for RK-397 is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source/Calculation |
| Molecular Formula | C₃₃H₅₄O₁₁ | Deduced from chemical structure |
| Molecular Weight | 626.78 g/mol | Calculated from Molecular Formula |
| Appearance | White to off-white solid | General property of macrolides |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | General property of polyene macrolides |
| Biological Activity | Inhibits K-562 human leukemia cells at 50 µg/mL. Inhibits HL-60 human leukemia cells at 25 µg/mL. | [1] |
| Storage (Solid) | -20°C, desiccated, protected from light | General recommendation for macrolides |
| Storage (Stock Solution) | -20°C or -80°C in small aliquots, protected from light | General recommendation for macrolides |
Experimental Protocol: Preparation of a 10 mM RK-397 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of RK-397 in DMSO.
Materials:
-
RK-397 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of RK-397, allow it to equilibrate to room temperature to prevent condensation of moisture onto the powder.
-
Weighing RK-397: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of RK-397 powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of RK-397 (MW: 626.78 g/mol ), the required volume of DMSO can be calculated as follows:
-
Moles of RK-397 = 0.001 g / 626.78 g/mol = 1.595 x 10⁻⁶ mol
-
Volume of DMSO (L) = Moles / Molarity = 1.595 x 10⁻⁶ mol / 0.010 mol/L = 1.595 x 10⁻⁴ L
-
Volume of DMSO (µL) = 1.595 x 10⁻⁴ L * 1,000,000 µL/L = 159.5 µL
-
-
Dissolution: Add 159.5 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the RK-397 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may be required to aid dissolution, but prolonged heating should be avoided.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. For example, create 10 µL or 20 µL aliquots.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Application Notes and Best Practices
-
Solvent Selection: DMSO is the recommended solvent due to the poor aqueous solubility of polyene macrolides. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Working Concentration: The effective concentration of RK-397 can vary depending on the cell line and experimental conditions. Based on available data, a starting concentration range of 25-50 µg/mL is recommended for leukemia cell lines.[1] It is advisable to perform a dose-response experiment to determine the optimal working concentration for your specific cell type.
-
Stability: Polyene macrolides are sensitive to light and temperature. Protect the solid compound and stock solutions from light by using amber vials or by wrapping tubes in aluminum foil. Avoid repeated freeze-thaw cycles of the stock solution.
-
Safety Precautions: RK-397 is a biologically active compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.
Diagrams
References
Application Notes and Protocols: RK 397 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK 397 is a polyene macrolide compound isolated from soil bacteria that has demonstrated a range of biological activities, including antifungal, antibacterial, and anti-tumor properties.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[2][5][6][7] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the accuracy and reproducibility of results.[3][7][8]
Principle of the Assay
The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined, typically by visual inspection or spectrophotometric measurement. The MIC value is the lowest concentration of this compound that shows no visible growth.[9]
Data Presentation
The results of an MIC assay for this compound should be recorded systematically. Below is a template for summarizing the quantitative data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Quality Control Strain | QC Strain MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Value] | [e.g., ATCC 29213] | [Insert QC Range] |
| Escherichia coli | ATCC 25922 | [Insert Value] | [e.g., ATCC 25922] | [Insert QC Range] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Value] | [e.g., ATCC 27853] | [Insert QC Range] |
| Candida albicans | ATCC 90028 | [Insert Value] | [e.g., ATCC 90028] | [Insert QC Range] |
| [Test Organism 1] | [Strain ID] | [Insert Value] | ||
| [Test Organism 2] | [Strain ID] | [Insert Value] |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for antimicrobial susceptibility testing.[5][8][9][10]
Materials
-
This compound compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Sterile 96-well, round-bottom microtiter plates[5]
-
Sterile reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for measuring optical density)
-
Vortex mixer
-
Target microbial strains (e.g., bacteria, fungi)
-
Quality control (QC) strains (e.g., from ATCC)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, RPMI-1640 for fungi)[11]
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard[3]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
Day 1: Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
This standardized suspension must be used within 30 minutes of preparation.[4]
Day 2: Assay Setup
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute this stock in the appropriate broth medium to achieve a starting concentration that is twice the highest concentration to be tested in the assay.[5]
-
Plate Preparation:
-
Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the prepared this compound working solution to the wells in Column 1. This results in the highest test concentration.
-
-
Serial Dilution:
-
Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.[5]
-
Transfer 100 µL from Column 1 to Column 2.
-
Repeat this process of mixing and transferring 100 µL from each column to the next, through to Column 10.
-
After mixing Column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before adding the inoculum.[5]
-
-
Controls:
-
Column 11: Will serve as the growth control (no drug).
-
Column 12: Will serve as the sterility control (no drug, no inoculum).[5]
-
-
Inoculation:
Day 3: Incubation and Reading
-
Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-24 hours for most bacteria.[9][10] Incubation conditions may vary for fungi and fastidious organisms.
-
Reading the MIC:
-
Before reading, ensure that the sterility control (Column 12) shows no growth and the growth control (Column 11) shows adequate growth.
-
Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.[3][9]
-
For some drug-organism combinations, trailing endpoints may occur. In such cases, the MIC is read as the lowest concentration that causes a significant reduction (e.g., ≥80%) in growth compared to the growth control.[3]
-
Optionally, an indicator dye (e.g., resazurin) can be added to aid in visualization, or a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine growth inhibition.
-
Quality Control
It is imperative to run a quality control strain with a known MIC range for the antimicrobial agent being tested in parallel with the experimental strains. This ensures the validity of the assay conditions and reagents. The resulting MIC for the QC strain should fall within the established acceptable range.
Hypothetical Signaling Pathway for an Antimicrobial Agent
The precise mechanism of action for this compound is not fully elucidated in the provided search results. However, as a polyene macrolide, it may function similarly to other members of its class, such as amphotericin B, which typically interact with sterols in the cell membrane, leading to pore formation and subsequent cell death. The following diagram illustrates a generalized mechanism of action for a membrane-disrupting antimicrobial.
References
- 1. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. mdpi.com [mdpi.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Note: Determination of RK-397 IC50 in Leukemia Cell Lines
Introduction
RK-397 is a polyene-polyol macrolide whose total synthesis has been documented.[1][2] While its biological activity is a subject of ongoing research, its structural class suggests potential anti-proliferative properties. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of RK-397 in various leukemia cell lines. The IC50 value is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[3][4] The protocol described herein utilizes the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5]
Hypothetical IC50 Data of RK-397 in Leukemia Cell Lines
The following table summarizes hypothetical IC50 values for RK-397 in various leukemia cell lines after 48 hours of treatment. These values are presented for illustrative purposes to guide researchers in experimental design and data interpretation.
| Cell Line | Leukemia Type | Hypothetical IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 7.5 ± 0.8 |
| Jurkat | Acute T-Cell Leukemia | 4.2 ± 0.5 |
| K-562 | Chronic Myelogenous Leukemia | 12.1 ± 1.5 |
| Nalm-6 | B-Cell Precursor Leukemia | 9.8 ± 1.1 |
| REH | B-Cell Precursor Leukemia (non-t(9;22)) | 8.5 ± 0.9 |
Experimental Protocols
1. Materials and Reagents
-
Leukemia cell lines (e.g., HL-60, Jurkat, K-562, Nalm-6, REH)
-
RK-397 (stock solution prepared in DMSO)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
2. Cell Culture
-
Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
3. MTT Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Harvest the leukemia cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of RK-397 in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. A suggested concentration range for RK-397 is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared RK-397 dilutions.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Centrifuge the plate at 1000 rpm for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each RK-397 concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the RK-397 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of RK-397 that results in 50% cell viability.[4]
Hypothetical Mechanism of Action and Signaling Pathway
Based on the activities of other macrolide compounds in cancer, it is hypothesized that RK-397 may exert its anti-leukemic effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in leukemia.[7][8][9][10] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
Visualizations
Caption: Experimental workflow for IC50 determination of RK-397 using the MTT assay.
Caption: Hypothetical signaling pathway showing RK-397 inhibiting the PI3K/AKT/mTOR pathway.
References
- 1. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role and mechanism of AZD5363 anti-leukemia activity in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of RK-397 using the MTT Assay
Introduction
RK-397 is a polyene macrolide compound isolated from soil bacteria that has demonstrated antifungal, antibacterial, and notably, anti-tumor properties. Assessing the cytotoxic potential of novel therapeutic agents like RK-397 is a foundational step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[1][2] This assay quantifies the metabolic activity of living cells, providing a robust system for determining the cytotoxic effects of compounds like RK-397.[2]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[1][2] This conversion is carried out by mitochondrial dehydrogenases in metabolically active cells.[1][3] The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1] These application notes provide a detailed protocol for evaluating the cytotoxicity of RK-397 using the MTT assay, aimed at researchers, scientists, and professionals in drug development.
Experimental Protocols
1. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Specifications |
| RK-397 | Stock solution prepared in a suitable solvent (e.g., DMSO) |
| Cell Line | Appropriate cancer cell line for the study |
| Culture Medium | RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| MTT Reagent | 5 mg/mL in sterile Phosphate Buffered Saline (PBS) |
| Solubilization Solution | DMSO or 10% SDS in 0.01 M HCl |
| 96-well plates | Sterile, flat-bottomed |
| CO2 Incubator | Maintained at 37°C with 5% CO2 |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
| Sterile PBS | For washing and dilutions |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin) |
| Vehicle Control | The solvent used to dissolve RK-397 (e.g., DMSO) |
2. Cell Culture and Seeding
Proper cell culture techniques are crucial for obtaining reliable and reproducible results.
| Step | Procedure |
| 1 | Culture the selected cancer cell line in a T-75 flask with the appropriate complete culture medium until it reaches 80-90% confluency. |
| 2 | Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. |
| 3 | Resuspend the cells in fresh complete medium to achieve a final concentration of 1 x 10^5 cells/mL. |
| 4 | Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate. |
| 5 | Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and enter the exponential growth phase. |
3. Treatment with RK-397
A dose-response experiment is essential to determine the concentration at which RK-397 exhibits a cytotoxic effect.
| Step | Procedure |
| 1 | Prepare a series of dilutions of RK-397 in serum-free medium from the stock solution. The concentration range should be determined based on preliminary studies or literature. |
| 2 | After the 24-hour incubation period, carefully remove the medium from the wells. |
| 3 | Add 100 µL of the various concentrations of RK-397 to the respective wells. |
| 4 | Include wells for a vehicle control (medium with the same concentration of DMSO as the highest RK-397 concentration), a positive control, and a blank (medium only). |
| 5 | Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3] |
4. MTT Assay Protocol
The following table outlines the steps for performing the MTT assay after the treatment period.
| Step | Procedure |
| 1 | Following the incubation with RK-397, add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[3] |
| 2 | Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[3] |
| 3 | Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. |
| 4 | Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] |
| 5 | Gently pipette the solution in each well to ensure complete dissolution of the formazan. The solution should turn a uniform purple color. |
| 6 | Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1] |
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability, which can then be used to determine the IC50 value (the concentration of a drug that inhibits cell viability by 50%).
1. Calculation of Percentage Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
2. Determination of IC50 Value
The IC50 value is a key indicator of the potency of a cytotoxic compound.
| Step | Procedure |
| 1 | Plot a dose-response curve with the concentration of RK-397 on the x-axis and the corresponding percentage of cell viability on the y-axis. |
| 2 | The IC50 value can be determined from the graph as the concentration of RK-397 that corresponds to 50% cell viability. |
| 3 | Alternatively, the IC50 can be calculated using non-linear regression analysis with software such as GraphPad Prism. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining RK-397 cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway for RK-397 Induced Cytotoxicity
While the precise signaling pathway of RK-397 is not fully elucidated, many anti-tumor agents induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a potential mechanism.
Caption: Hypothetical intrinsic apoptosis pathway induced by RK-397.
References
Application Notes and Protocols for Fungal Biofilm Disruption Assays Using RK-397
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to a surface. This complex architecture protects the embedded fungi from the host immune system and antimicrobial agents. The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research.
RK-397 is a polyene macrolide with known antifungal properties.[1] Polyene macrolides, like the well-known Amphotericin B, are known to interact with ergosterol, a key component of the fungal cell membrane, leading to cell death.[2][3] This mechanism suggests that RK-397 may not only have activity against planktonic fungal cells but could also be effective in disrupting the structure of established biofilms by acting on the embedded fungal cells.
These application notes provide a comprehensive guide for evaluating the potential of RK-397 to disrupt pre-formed fungal biofilms. The protocols detailed below outline standardized in vitro methods for quantifying biofilm disruption and provide insights into the key signaling pathways involved in fungal biofilm formation and maintenance.
Data Presentation
The following tables summarize hypothetical quantitative data for RK-397, illustrating its potential efficacy in biofilm disruption. This data is intended to serve as a template for presenting experimental results.
Table 1: Disruption of Pre-formed Fungal Biofilms by RK-397 (Biomass Quantification)
| Concentration of RK-397 (µg/mL) | Mean Absorbance (570 nm) ± SD (Crystal Violet Assay) | Biofilm Disruption (%) |
| 0 (Untreated Control) | 1.25 ± 0.08 | 0 |
| 8 | 1.02 ± 0.06 | 18.4 |
| 16 | 0.78 ± 0.05 | 37.6 |
| 32 | 0.45 ± 0.04 | 64.0 |
| 64 | 0.21 ± 0.03 | 83.2 |
| 128 | 0.15 ± 0.02 | 88.0 |
| Positive Control (e.g., Amphotericin B) | 0.18 ± 0.03 | 85.6 |
Table 2: Reduction in Metabolic Activity of Pre-formed Fungal Biofilms by RK-397
| Concentration of RK-397 (µg/mL) | Mean Absorbance (490 nm) ± SD (XTT Assay) | Reduction in Metabolic Activity (%) |
| 0 (Untreated Control) | 0.98 ± 0.05 | 0 |
| 8 | 0.81 ± 0.04 | 17.3 |
| 16 | 0.59 ± 0.04 | 39.8 |
| 32 | 0.33 ± 0.03 | 66.3 |
| 64 | 0.14 ± 0.02 | 85.7 |
| 128 | 0.09 ± 0.01 | 90.8 |
| Positive Control (e.g., Amphotericin B) | 0.12 ± 0.02 | 87.8 |
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate, a common platform for high-throughput screening.[4][5][6]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Phosphate Buffered Saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable liquid medium at 37°C with agitation.[5]
-
Cell Concentration Adjustment: Harvest the fungal cells by centrifugation, wash the pellet with sterile PBS, and resuspend in fresh growth medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or a hemocytometer.[4][5][6]
-
Biofilm Formation: Add 200 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for the formation of a mature biofilm.[4][5]
Protocol 2: Fungal Biofilm Disruption Assay
This assay evaluates the ability of RK-397 to disrupt established, mature biofilms.[5]
Materials:
-
96-well plate with pre-formed fungal biofilms (from Protocol 1)
-
RK-397 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Amphotericin B)
-
Growth medium
-
Sterile PBS
Procedure:
-
Washing: Gently aspirate the medium from the wells containing the mature biofilms. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[4][5]
-
Compound Treatment: Prepare serial dilutions of RK-397 in fresh growth medium. Add 200 µL of each concentration to the respective wells. Include untreated control wells (medium with solvent vehicle) and positive control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[4]
-
Quantification: Proceed to Protocol 3 for quantification of biofilm disruption.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are detailed below. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both total biomass and metabolic activity.[6]
This method stains the entire biofilm biomass, including cells and the extracellular matrix.[4][6]
Procedure:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compound.[4]
-
Fixation: Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.[6]
-
Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.[4][6]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with distilled water.[5]
-
Solubilization: Air dry the plate. Add 200 µL of 33% acetic acid or 95% ethanol (B145695) to each well to dissolve the bound dye.[5][6]
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[5]
This colorimetric assay measures the metabolic activity of the viable cells within the biofilm.[7]
Procedure:
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.[6]
-
XTT-Menadione Solution Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione (B1676200) solution according to the manufacturer's instructions immediately before use.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.[4]
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.[4]
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.[4]
-
Calculation: The percentage reduction in metabolic activity is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Signaling Pathways and Experimental Workflow
The formation and maintenance of fungal biofilms are regulated by complex signaling networks. Understanding these pathways can provide insights into the potential mechanisms of action of biofilm-disrupting compounds.
Fungal Biofilm Formation Signaling Pathways
The Ras/cAMP-PKA and MAPK signaling pathways are crucial for hyphal development and biofilm formation in many fungal species, including Candida albicans.[8][9] RK-397, by causing cell stress, may indirectly influence these pathways, leading to a breakdown of the biofilm structure.
Caption: Key signaling pathways in fungal biofilm formation.
Experimental Workflow for Biofilm Disruption Assay
The following diagram illustrates the sequential steps of the biofilm disruption assay.
References
- 1. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 2. Glycosylated Polyene Macrolides Kill Fungi via a Conserved Sterol Sponge Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Harnessing Bacterial Signals for Suppression of Biofilm Formation in the Nosocomial Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RK-397 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-397 is a polyene macrolide antibiotic with demonstrated antifungal, antibacterial, and anti-tumor properties.[1] As a member of the oxo pentaene class, its mechanism of action is predicated on its interaction with sterols in the cell membranes of susceptible organisms, leading to disruption of membrane integrity and subsequent cell death. These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of RK-397 to evaluate its efficacy against a variety of microbial pathogens.
Mechanism of Action
The primary mode of action of polyene macrolide antibiotics like RK-397 involves binding to ergosterol, a key component of fungal cell membranes. This binding alters membrane permeability, forming pores or channels that allow for the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death. While the primary target is ergosterol, interactions with cholesterol in mammalian cell membranes can occur, which is a consideration for potential toxicity.
References
Application Notes and Protocols for Cell-Based Assay Design to Evaluate the Anti-Tumor Activity of RK-397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays to investigate the anti-tumor properties of RK-397, a polyene macrolide antibiotic.[1] The protocols outlined below are designed to assess the compound's effects on cancer cell viability, proliferation, and to elucidate its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Introduction
RK-397 is a polyene macrolide that has demonstrated anti-tumor activity.[1] While the precise mechanism of its anti-cancer effects is not fully elucidated, compounds of this class are known to interact with cell membranes, which can lead to a cascade of cellular events. This document outlines a series of cell-based assays to systematically evaluate the anti-tumor efficacy of RK-397 and to explore its mechanistic basis. The proposed assays will investigate the compound's ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.
Hypothesized Signaling Pathways of RK-397 Anti-Tumor Activity
Based on the known activities of other polyene macrolides, we hypothesize that RK-397 may exert its anti-tumor effects through one or more of the following signaling pathways:
-
Membrane Disruption and Ion Channel Modulation: Polyene macrolides can insert into cell membranes, leading to the formation of pores or channels. This can disrupt the electrochemical gradients across the membrane, leading to an influx or efflux of ions such as K+ and Na+. Such ionic imbalances can trigger downstream signaling events that culminate in cell death.
-
Induction of the Intrinsic Apoptotic Pathway: Disruption of cellular homeostasis by RK-397 may lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This can result in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to orchestrated cell death.
-
Cell Cycle Checkpoint Activation: Cellular stress induced by RK-397 could activate cell cycle checkpoints, leading to an arrest in specific phases of the cell cycle (e.g., G1, S, or G2/M). This would halt cell proliferation and provide an opportunity for the cell to either repair the damage or undergo apoptosis.
The following diagram illustrates the hypothesized signaling pathways for the anti-tumor activity of RK-397.
Caption: Hypothesized signaling pathways of RK-397 anti-tumor activity.
Experimental Protocols
The following protocols describe a tiered approach to characterizing the anti-tumor activity of RK-397. It is recommended to start with the cell viability assay to determine the cytotoxic concentration range, followed by more detailed mechanistic assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of RK-397 on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
RK-397 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of RK-397 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest RK-397 concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the RK-397 concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by RK-397 treatment.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
RK-397
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with RK-397 at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of RK-397 on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
RK-397
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with RK-397 at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for the cell cycle analysis assay.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of RK-397 on Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HeLa | |||
| A549 | |||
| MCF-7 | |||
| User-defined |
Table 2: Effect of RK-397 on Apoptosis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| RK-397 (IC50/2) | ||||
| RK-397 (IC50) | ||||
| RK-397 (2 x IC50) |
Table 3: Effect of RK-397 on Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| RK-397 (IC50/2) | |||
| RK-397 (IC50) | |||
| RK-397 (2 x IC50) |
Conclusion
The assays described in these application notes provide a robust framework for the initial characterization of the anti-tumor activity of RK-397. The data generated from these experiments will offer valuable insights into the compound's potency and its primary mechanisms of action, guiding further preclinical development. For more in-depth mechanistic studies, further assays such as western blotting for key apoptotic and cell cycle regulatory proteins, or measurement of mitochondrial membrane potential, can be employed.
References
Application Notes and Protocols for In Vivo Experimental Design of RK-397 Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the anti-tumor efficacy and pharmacokinetic profile of RK-397, a polyene macrolide with putative anti-cancer properties. Due to the limited publicly available data on RK-397's biological activity, this document outlines a foundational experimental plan based on the known characteristics of the polyene macrolide class and standard preclinical oncology research methodologies.
Introduction
RK-397 is a polyene-polyol macrolide antibiotic whose total synthesis has been described.[1] While its primary characterization has been in the context of its chemical structure, related polyene macrolides have demonstrated anti-tumor activity, suggesting a potential application for RK-397 in oncology.[2][3] The proposed mechanism of action for this class of compounds involves interaction with sterols in the cell membrane, leading to the formation of pores, increased membrane permeability, and subsequent cell death.[4][5] This document provides detailed protocols for the in vivo evaluation of RK-397 in mouse models of cancer.
Proposed Signaling Pathway for RK-397
Based on the mechanism of other polyene macrolides, RK-397 is hypothesized to exert its anti-tumor effects by disrupting the cancer cell membrane. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of RK-397 via membrane sterol binding and pore formation.
Experimental Design and Protocols
A phased approach is recommended, starting with preliminary in vitro assessments to establish a rationale for in vivo studies, followed by pharmacokinetic and efficacy studies in mice.
Phase 1: In Vitro Characterization
Before proceeding to animal studies, it is crucial to determine the in vitro activity of RK-397 across a panel of cancer cell lines.
Protocol 1: Cell Viability Assay
-
Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., breast, lung, colon cancer cell lines).
-
Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of RK-397 (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Analysis: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Presentation: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
| Cell Line | Cancer Type | RK-397 IC50 (µM) |
| MCF-7 | Breast | Data to be generated |
| A549 | Lung | Data to be generated |
| HCT116 | Colon | Data to be generated |
Phase 2: Pharmacokinetic (PK) Studies in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) of RK-397 is critical for designing an effective dosing regimen for efficacy studies.
Protocol 2: Single-Dose Pharmacokinetic Study
-
Animals: Use healthy, 8-10 week old female BALB/c mice.
-
Formulation: Prepare a suitable vehicle for RK-397 for both intravenous (IV) and oral (PO) administration.
-
Dosing: Administer a single dose of RK-397 (e.g., 10 mg/kg IV and 50 mg/kg PO).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of RK-397 using a validated LC-MS/MS method.
-
Data Presentation: Calculate key pharmacokinetic parameters.
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | Data to be generated | Data to be generated |
| Tmax (h) | Data to be generated | Data to be generated |
| AUC (ng*h/mL) | Data to be generated | Data to be generated |
| t1/2 (h) | Data to be generated | Data to be generated |
| Bioavailability (%) | N/A | Data to be generated |
Phase 3: In Vivo Efficacy Studies
The anti-tumor activity of RK-397 should be evaluated in a relevant mouse cancer model. A subcutaneous xenograft model is a common starting point.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (selected from in vitro studies, e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, RK-397 low dose, RK-397 high dose, positive control). Administer treatment as determined by PK studies (e.g., daily intraperitoneal injection).
-
Endpoint Analysis: Monitor tumor volume and body weight twice weekly. Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Presentation: Summarize tumor growth inhibition and body weight changes.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, qd | Data to be generated | N/A | Data to be generated |
| RK-397 (Low Dose) | e.g., 25 mg/kg, qd | Data to be generated | Data to be generated | Data to be generated |
| RK-397 (High Dose) | e.g., 50 mg/kg, qd | Data to be generated | Data to be generated | Data to be generated |
| Positive Control | e.g., Doxorubicin, 5 mg/kg, qw | Data to be generated | Data to be generated | Data to be generated |
Experimental Workflows
The following diagrams illustrate the workflows for the pharmacokinetic and efficacy studies.
Caption: Workflow for the pharmacokinetic study of RK-397 in mice.
Caption: Workflow for the in vivo efficacy study of RK-397 in a xenograft mouse model.
Concluding Remarks
The successful execution of these protocols will provide a foundational understanding of RK-397's potential as an anti-cancer agent. Positive results from these studies would warrant further investigation into more complex orthotopic or genetically engineered mouse models to better recapitulate human disease. Additionally, pharmacodynamic studies should be conducted to confirm the proposed mechanism of action in vivo.
References
- 1. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Chemically Transformed Macrocyclic Polyene Antibiotics on Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyene macrolide antibiotics and their applications in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyene antimycotic - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Evaluation of RK 397 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a hypothetical framework for the preclinical evaluation of the polyene macrolide RK 397. As of the latest literature review, specific in vivo formulation details, preclinical efficacy data, and the definitive mechanism of antitumor action for this compound have not been publicly disclosed. The information presented herein is extrapolated from the known properties of the polyene macrolide class of compounds and general mechanisms of macrolide-mediated antitumor activity.
Introduction
This compound is a polyene macrolide antibiotic with reported antifungal, antibacterial, and antitumor properties. Its complex structure presents challenges for in vivo delivery. These notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound in animal models of cancer, addressing its poor aqueous solubility and outlining a potential mechanism of action for its antitumor effects.
Formulation of this compound for Animal Studies
Due to the characteristic poor water solubility of polyene macrolides, a suitable formulation is critical for in vivo administration. The following are suggested starting points for developing a parenteral formulation for this compound.
Table 1: Hypothetical this compound Formulation Protocols for Intravenous Administration
| Formulation Type | Components | Protocol | Considerations |
| Micellar Suspension | This compound, Sodium Deoxycholate, 5% Dextrose Solution | 1. Dissolve this compound and sodium deoxycholate in a minimal amount of a suitable organic solvent (e.g., DMSO).2. Slowly add the drug-surfactant solution to a sterile 5% dextrose solution with vigorous stirring.3. The final solution should be a clear, colloidal suspension.4. Prepare fresh before each use and protect from light. | This is a common method for solubilizing polyenes like Amphotericin B. The ratio of drug to deoxycholate may need optimization to ensure stability and minimize toxicity. |
| Liposomal Formulation | This compound, Phospholipids (e.g., DSPC, Cholesterol), Buffer (e.g., PBS) | 1. Dissolve this compound and lipids in a suitable organic solvent mixture (e.g., chloroform/methanol).2. Evaporate the solvent under reduced pressure to form a thin lipid film.3. Hydrate the lipid film with a sterile buffer solution containing the drug.4. Subject the resulting suspension to sonication or extrusion to form unilamellar vesicles.5. Purify the liposomal suspension to remove unencapsulated drug. | Liposomal delivery can reduce the toxicity of polyene macrolides and potentially improve their pharmacokinetic profile. The lipid composition can be varied to optimize drug loading and release characteristics. |
| Nanoparticle Suspension | This compound, Biodegradable Polymer (e.g., PLGA), Surfactant (e.g., Poloxamer 188) | 1. Dissolve this compound and the polymer in an organic solvent.2. Emulsify the organic phase in an aqueous solution containing a surfactant.3. Evaporate the organic solvent to allow for nanoparticle formation.4. Collect and wash the nanoparticles by centrifugation.5. Resuspend the nanoparticles in a sterile vehicle for injection. | Polymeric nanoparticles can provide controlled release of the encapsulated drug, potentially prolonging its therapeutic effect. |
Experimental Protocols for In Vivo Efficacy Studies
The following protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
1. Animal Model
-
Species: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line sensitive to macrolide-induced apoptosis (e.g., a colon or breast cancer cell line).
2. Experimental Groups
-
Group 1: Vehicle Control (the formulation vehicle without this compound)
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg)
-
Group 3: this compound - Mid Dose (e.g., 5 mg/kg)
-
Group 4: this compound - High Dose (e.g., 10 mg/kg)
-
Group 5: Positive Control (a standard-of-care chemotherapeutic agent for the selected tumor type)
3. Dosing and Administration
-
Route of Administration: Intravenous (IV) injection via the tail vein.
-
Dosing Schedule: Three times a week for four weeks.
-
Dose Volume: 100 µL per 20 g mouse.
4. Efficacy Endpoints
-
Tumor Volume: Measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Measured twice weekly as an indicator of toxicity.
-
Survival: Monitored daily.
-
Tumor Weight: Measured at the end of the study.
5. Pharmacodynamic and Mechanistic Analysis
-
At the end of the study, tumors and major organs should be harvested for further analysis:
-
Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To analyze the expression of proteins in the proposed signaling pathway.
-
Histopathology: To evaluate tumor morphology and any potential organ toxicity.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy assessment of this compound.
Data Presentation
Quantitative data from the proposed in vivo study should be summarized in tables for clear comparison between treatment groups.
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 2000 ± 150 | - |
| This compound (1 mg/kg) | 1500 ± 120 | 25 |
| This compound (5 mg/kg) | 800 ± 90 | 60 |
| This compound (10 mg/kg) | 400 ± 50 | 80 |
| Positive Control | 500 ± 60 | 75 |
Table 3: Hypothetical Body Weight Change and Survival Data
| Treatment Group | Mean Body Weight Change (%) at Day 28 ± SEM | Median Survival (Days) |
| Vehicle Control | +5 ± 2 | 30 |
| This compound (1 mg/kg) | +4 ± 1.5 | 35 |
| This compound (5 mg/kg) | -2 ± 1 | 45 |
| This compound (10 mg/kg) | -8 ± 2.5 | 50 |
| Positive Control | -10 ± 3 | 48 |
Proposed Mechanism of Antitumor Action and Signaling Pathway
Based on the known anticancer activities of other macrolides, a plausible mechanism for this compound is the induction of apoptosis through the inhibition of pro-survival signaling pathways and the activation of stress-related pathways.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound's antitumor effect.
Application Notes and Protocols for the Synthesis of RK-397
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of RK-397, a polyene-polyol macrolide with notable antifungal and cytotoxic properties. While the synthesis of RK-397 has been achieved through distinct and innovative strategies, it is important to note that, based on a comprehensive review of publicly available scientific literature, there is a notable absence of published methods for the synthesis of RK-397 analogs. Therefore, this document focuses exclusively on the established total synthesis routes for the parent compound.
Introduction to RK-397
RK-397 is a natural product that has garnered significant interest due to its potent biological activities. Its complex structure, featuring a large macrolide ring with multiple stereocenters and a conjugated polyene system, presents a formidable challenge for synthetic chemists. Two primary total synthesis strategies have been reported, each employing unique methodologies to construct this intricate molecule. These approaches are detailed below to provide researchers with the necessary information to replicate or adapt these syntheses.
Method 1: Modular Synthesis via Cross-Coupling of Alkynylepoxide Modules
This approach, developed by Burova and McDonald, utilizes a convergent strategy wherein the molecule is assembled from several key building blocks, or modules. This method offers flexibility and control over the stereochemistry of the final product.[1]
Synthetic Workflow
The overall workflow involves the synthesis of four key modules which are then coupled together, followed by a series of transformations to yield RK-397.
Caption: Modular synthesis of RK-397 via fragment coupling.
Key Experimental Protocols
Protocol 1: Alkyne-Epoxide Coupling
This reaction is central to the modular approach, enabling the connection of the synthesized fragments.
-
Materials:
-
Alkyne-terminated module
-
Epoxide-terminated module
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
-
Procedure:
-
Dissolve the alkyne-terminated module in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes to generate the lithium acetylide.
-
In a separate flask, dissolve the epoxide-terminated module in anhydrous THF and cool to -78 °C.
-
Add BF₃·OEt₂ to the epoxide solution and stir for 15 minutes.
-
Transfer the lithium acetylide solution to the activated epoxide solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data
| Step | Reactants | Product | Yield (%) |
| Alkyne-Epoxide Coupling | Module B + Module C | Coupled B-C Fragment | 75-85 |
| Hydrosilylation | Coupled Fragment | Silylated Intermediate | 80-90 |
| Oxidation | Silylated Intermediate | Diol Intermediate | 70-80 |
Method 2: Formal Total Synthesis via Asymmetric Hydration and Iterative Allylation
This strategy, reported by Guo and O'Doherty, establishes the numerous stereocenters of RK-397 through a series of highly stereoselective reactions, including asymmetric hydration and allylation.[2]
Synthetic Workflow
This linear approach builds the carbon backbone in a stepwise fashion, carefully controlling the stereochemistry at each new center.
Caption: Linear synthesis of RK-397 via stereoselective reactions.
Key Experimental Protocols
Protocol 2: Asymmetric Hydration
This protocol is critical for establishing the initial stereocenters in the growing carbon chain.
-
Materials:
-
Conjugated dienoate starting material
-
Chiral catalyst (e.g., a palladium complex with a chiral ligand)
-
Formic acid
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral palladium catalyst in anhydrous DCM.
-
Add the conjugated dienoate to the catalyst solution.
-
Prepare a mixture of formic acid and triethylamine and add it to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for the required duration (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Quantitative Data
| Step | Starting Material | Product | Enantiomeric Excess (ee %) | Yield (%) |
| Asymmetric Hydration | Dienoate | Chiral Alcohol | >95 | 85-95 |
| Iterative Allylation | Chiral Alcohol | Elongated Chain | >98 (diastereomeric excess) | 70-80 |
| Aldol Reaction | Elongated Chain | Polyol Fragment | >95 (diastereomeric excess) | 65-75 |
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways modulated by RK-397 are limited in the available literature. Its biological activity is primarily attributed to its interaction with cellular membranes, a common mechanism for polyene macrolide antifungals. These compounds typically bind to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. The cytotoxic effects against tumor cells may also stem from membrane disruption or other currently uncharacterized mechanisms. Further research is required to elucidate the precise molecular targets and signaling cascades affected by RK-397 in mammalian cells.
Conclusion
The total synthesis of RK-397 has been successfully achieved through two distinct and elegant strategies. These methods provide a valuable roadmap for the synthesis of this complex natural product. However, the lack of published research on the synthesis of RK-397 analogs presents a significant gap and an opportunity for future research. The development of synthetic routes to analogs would be crucial for exploring the structure-activity relationship of this potent molecule and for potentially developing new therapeutic agents with improved efficacy and selectivity.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by RK-397
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to analyzing apoptosis induced by the novel compound RK-397 using flow cytometry. It includes detailed experimental protocols, data interpretation guidelines, and visual representations of the underlying biological processes and workflows.
Introduction
RK-397 is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that RK-397 may exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in target cells. The accurate quantification and characterization of apoptosis are crucial for elucidating the mechanism of action of RK-397 and for its further development as a potential therapeutic.
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells within a population.[1][2] When combined with specific fluorescent probes, it allows for the precise identification and quantification of cells undergoing different stages of apoptosis.[2][3] This application note details the use of Annexin V and Propidium Iodide (PI) dual-staining flow cytometry to assess apoptosis induced by RK-397.
Principle of the Assay: Annexin V and Propidium Iodide Staining
The Annexin V/PI assay is a widely used method for the detection of apoptosis.[3][4] The assay is based on the following principles:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner leaflet to the outer leaflet of the plasma membrane.[3][5] Annexin V is a calcium-dependent protein that has a high affinity for PS.[6] By conjugating Annexin V to a fluorochrome (e.g., FITC or PE), early apoptotic cells with exposed PS can be identified.[3][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live cells.[3] It can, however, readily enter cells that have lost membrane integrity, which is a characteristic of late-stage apoptotic and necrotic cells.[3][7]
By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
RK-397 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment with RK-397
-
Culture the cells in complete medium to approximately 70-80% confluency.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight (for adherent cells).
-
Prepare a series of dilutions of RK-397 in complete medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve RK-397).
-
Remove the old medium from the cells and add the medium containing different concentrations of RK-397 or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
For suspension cells: Gently transfer the cells from each well to a separate 15 mL conical tube.
-
For adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and transfer it to a 15 mL conical tube. Wash the adherent cells with PBS and then add trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspend the cell pellets in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for data analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Quantitative Data Presentation
The following table presents hypothetical data from a dose-response experiment where a cancer cell line was treated with increasing concentrations of RK-397 for 48 hours.
| RK-397 Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 62.3 ± 4.2 | 25.1 ± 2.5 | 12.6 ± 1.8 |
| 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.7 |
| 25 | 15.4 ± 3.8 | 38.2 ± 4.1 | 46.4 ± 5.3 |
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical intrinsic pathway of apoptosis that could be induced by RK-397.
References
- 1. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RK-397 to Elucidate Fungal Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health. Understanding the molecular mechanisms that drive this resistance is paramount for the development of novel and effective antifungal therapies. RK-397, a polyene macrolide antibiotic, offers a valuable tool for investigating these mechanisms. Like other polyenes, RK-397 is presumed to interact with ergosterol (B1671047), a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to cell death. Consequently, alterations in the ergosterol biosynthesis pathway are a primary mechanism of resistance to this class of antifungals.
These application notes provide a comprehensive guide for utilizing RK-397 to study the mechanisms of fungal drug resistance. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Principle Mechanism of Action and Resistance
RK-397, as a polyene macrolide, is believed to exert its antifungal activity by binding to ergosterol in the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting the osmotic integrity of the cell and causing leakage of essential ions and metabolites, ultimately resulting in cell death.
The primary mechanism of acquired resistance to polyene antifungals involves a reduction in the ergosterol content of the fungal cell membrane. This is often achieved through mutations in the genes of the ergosterol biosynthesis pathway (ERG genes). Such mutations can lead to the production of altered sterols that have a lower binding affinity for polyenes, thereby rendering the fungus resistant.
Experimental Applications
RK-397 can be employed in a variety of experimental settings to investigate fungal drug resistance. These include:
-
Antifungal Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of RK-397 against various fungal strains to identify resistant phenotypes.
-
Analysis of Ergosterol Content: Quantifying changes in cellular ergosterol levels in response to RK-397 treatment or in resistant strains.
-
Membrane Integrity Assays: Assessing the extent of membrane damage caused by RK-397 in susceptible versus resistant fungal cells.
-
Gene Expression Analysis: Investigating the upregulation or downregulation of genes involved in the ergosterol biosynthesis pathway and stress response pathways in the presence of RK-397.
-
Signaling Pathway Analysis: Studying the activation of stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and calcium signaling, in response to membrane stress induced by RK-397.
Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Antifungal Susceptibility of Fungal Strains to RK-397
| Fungal Strain | Genotype | RK-397 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Wild-Type Strain A | WT | 0.5 | 8 | 0.25 |
| Resistant Mutant 1 | erg3Δ | 16 | 8 | 4 |
| Resistant Mutant 2 | upc2-1 | 8 | 32 | 2 |
| Clinical Isolate 1 | - | 1 | 16 | 0.5 |
| Clinical Isolate 2 | - | >32 | 64 | 8 |
Table 2: Ergosterol Content in Fungal Strains
| Fungal Strain | Treatment | Ergosterol Content (% of Dry Weight) |
| Wild-Type Strain A | No Treatment | 2.5 ± 0.3 |
| Wild-Type Strain A | RK-397 (0.25 µg/mL) | 1.8 ± 0.2 |
| Resistant Mutant 1 | No Treatment | 0.8 ± 0.1 |
| Resistant Mutant 1 | RK-397 (8 µg/mL) | 0.7 ± 0.1 |
Table 3: Gene Expression Analysis in Response to RK-397
| Gene | Fungal Strain | Fold Change in Expression (vs. Untreated) |
| ERG11 | Wild-Type Strain A | 3.5 ± 0.5 |
| ERG3 | Wild-Type Strain A | 2.8 ± 0.4 |
| HOG1 | Wild-Type Strain A | 5.2 ± 0.7 |
| PKC1 | Wild-Type Strain A | 4.1 ± 0.6 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Materials:
-
Fungal isolates
-
RK-397
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare RK-397 Stock Solution: Dissolve RK-397 in a suitable solvent (e.g., DMSO) to a concentration of 1600 µg/mL.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the RK-397 stock solution in RPMI-1640 medium in a 96-well plate to achieve a final concentration range of 0.03 to 16 µg/mL.
-
Prepare Fungal Inoculum:
-
For yeasts, grow the culture overnight in Sabouraud Dextrose Broth. Adjust the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640.
-
For filamentous fungi, grow the culture on potato dextrose agar (B569324) for 7 days. Harvest conidia and adjust the suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculate Microtiter Plates: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
Determine MIC: The MIC is the lowest concentration of RK-397 that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for molds) compared to the drug-free control, as determined visually or spectrophotometrically.
Protocol 2: Quantification of Fungal Ergosterol Content
Materials:
-
Fungal cells (treated and untreated with RK-397)
-
Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)
-
n-Heptane
-
Sterile water
-
HPLC system with a C18 column
-
Ergosterol standard
Procedure:
-
Cell Harvest: Harvest approximately 100 mg (wet weight) of fungal cells by centrifugation.
-
Saponification: Resuspend the cell pellet in 3 mL of alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to saponify the lipids.
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Sample Preparation for HPLC: Carefully transfer the upper heptane layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the sterol extract in an appropriate volume of methanol (B129727) for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. Use a C18 column and an isocratic mobile phase of methanol at a flow rate of 1 mL/min. Detect ergosterol by its absorbance at 282 nm.
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples by comparing their peak areas to the standard curve.
Protocol 3: Fungal Plasma Membrane Integrity Assay using Propidium Iodide
Materials:
-
Fungal cells (treated and untreated with RK-397)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat fungal cells with various concentrations of RK-397 for a defined period (e.g., 4 hours). Include an untreated control.
-
Cell Harvest and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium and drug.
-
PI Staining: Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL. Add PI to a final concentration of 2 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes, which will fluoresce red. Quantify the percentage of PI-positive cells.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a rhodamine filter. Cells with damaged membranes will exhibit red fluorescence.
-
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Materials:
-
Fungal cells (treated and untreated with RK-397)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ERG11, ERG3, HOG1, PKC1, etc.) and a reference gene (e.g., ACT1)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat fungal cells with a sub-inhibitory concentration of RK-397. Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
qPCR Program: Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mandatory Visualizations
Caption: Experimental workflow for investigating fungal drug resistance using RK-397.
Caption: Signaling pathways activated in response to RK-397-induced membrane stress.
Caption: Logical relationship between RK-397 action and fungal resistance mechanisms.
RK-397: A Synthetic Challenge with Untapped Potential in Chemical Biology
RK-397, a complex polyene macrolide isolated from soil bacteria, has garnered significant attention in the field of organic chemistry due to its intricate molecular architecture.[1] While its potent antifungal, antibacterial, and anti-tumor activities have been noted, its application as a specific tool in chemical biology research remains largely unexplored in publicly available scientific literature.[1] This document provides an overview of the known biological properties of RK-397 and the general mechanisms of its class of compounds, highlighting the potential for its future development as a chemical probe.
General Biological Activity
The basis for RK-397's antibacterial and anti-tumor activities is less clear from the existing literature. Further research is required to identify its specific molecular targets and signaling pathways in bacterial and cancer cells.
Quantitative Data
A comprehensive search of scientific databases did not yield specific quantitative data for RK-397's biological activities, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or EC50 (half-maximal effective concentration). This lack of data prevents a detailed comparison with other known antifungal, antibacterial, or anti-tumor agents.
Experimental Protocols
Detailed experimental protocols for the application of RK-397 in chemical biology research are not available in the published literature. The primary focus of research on RK-397 to date has been on its total synthesis.
Signaling Pathways and Mechanisms
The specific signaling pathways modulated by RK-397, particularly in the context of its anti-tumor effects, have not been elucidated. To illustrate the general mechanism of polyene macrolides, a conceptual diagram is provided below.
Caption: General mechanism of polyene macrolide antifungal activity.
Future Outlook
While RK-397 is currently more of a landmark achievement in synthetic chemistry than a widely used chemical biology tool, its inherent biological activities present a clear opportunity for future research. The development of detailed structure-activity relationship studies, identification of its specific molecular targets, and the publication of robust experimental protocols will be crucial steps in unlocking the full potential of RK-397 for researchers, scientists, and drug development professionals. The modular nature of its synthesis could also facilitate the creation of derivatives and probes for more in-depth biological investigations.
References
Troubleshooting & Optimization
Improving RK 397 solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of RK-397 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and why is its solubility in aqueous buffers a concern?
RK-397 is a polyene macrolide with antifungal, antibacterial, and anti-tumor properties.[1] Like many complex natural products, RK-397 is a lipophilic molecule, which often leads to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo studies, affecting bioavailability and the accuracy of experimental results.[2][3]
Q2: What are the initial signs of poor solubility of RK-397 in my aqueous buffer?
Common indicators of poor solubility include:
-
Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or turbidity in your solution after adding RK-397.
-
Inconsistent Assay Results: Poor solubility can lead to variable and non-reproducible data in biological assays.[4]
-
Low Bioactivity: The observed biological effect may be lower than expected because the actual concentration of dissolved RK-397 is less than the nominal concentration.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like RK-397?
Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility of a lipophilic drug.[5][6][7]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility.
-
Surfactants: Using detergents to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][8]
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can improve the dissolution rate.[7][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[11][12][13]
Troubleshooting Guide: Improving RK-397 Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of RK-397 in your experiments.
Problem: RK-397 is precipitating in my aqueous buffer.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Utilize a Co-solvent:
-
Why: Co-solvents like DMSO, ethanol, or DMF can dissolve RK-397 at a high concentration in a stock solution, which can then be diluted into the aqueous buffer.[6][7]
-
How: Prepare a high-concentration stock solution of RK-397 in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%).[4]
-
Tip: When diluting, add the stock solution to the buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Adjust the pH of the Buffer:
-
Why: If RK-397 has ionizable functional groups, its solubility will be pH-dependent. For acidic compounds, solubility increases at higher pH, while for basic compounds, it increases at lower pH.
-
How: Systematically vary the pH of your buffer within a range that is compatible with your experiment and assess the solubility of RK-397.
-
Note: The chemical structure of RK-397 suggests it has multiple hydroxyl groups and may have acidic or basic properties, making pH adjustment a viable strategy.
-
-
Incorporate a Surfactant:
-
Why: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like RK-397, increasing their apparent solubility.[7][8]
-
How: Add a biocompatible surfactant such as Tween-80 or Pluronic F-68 to your buffer before adding RK-397.[5] The concentration of the surfactant should be above its CMC.
-
Visualization of Micellar Solubilization:
Figure 2: Diagram of micellar solubilization of RK-397.
-
-
Consider Complexation Agents:
-
Why: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[2]
-
How: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in your buffer and then add RK-397.
-
Experimental Protocols
Protocol 1: Preparation of RK-397 using a Co-solvent
-
Materials:
-
RK-397 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of RK-397 powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the RK-397 is completely dissolved. A brief sonication may aid dissolution.
-
To prepare your working solution, add the desired volume of the RK-397 stock solution to your pre-warmed aqueous buffer while vortexing. The final DMSO concentration should ideally be below 1%.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Solubility Enhancement using a Surfactant
-
Materials:
-
RK-397 powder
-
Tween-80 (Polysorbate 80)
-
Aqueous buffer of choice
-
RK-397 stock solution in a co-solvent (from Protocol 1)
-
-
Procedure:
-
Prepare the aqueous buffer containing the desired concentration of Tween-80 (e.g., 0.1% w/v). Ensure the surfactant is well-dissolved.
-
While vortexing the surfactant-containing buffer, slowly add the RK-397 stock solution to achieve the final desired concentration.
-
Continue to vortex for 1-2 minutes to ensure thorough mixing and allow for micelle formation and encapsulation.
-
Visually inspect the solution for clarity.
-
Quantitative Data Summary
The following tables provide illustrative data on how different methods can improve the aqueous solubility of a hypothetical poorly soluble compound like RK-397.
Table 1: Effect of Co-solvents on Apparent Solubility of RK-397
| Co-solvent | Concentration in Buffer (%) | Apparent Solubility (µg/mL) |
| None | 0% | < 1 |
| DMSO | 0.5% | 15 |
| DMSO | 1.0% | 35 |
| Ethanol | 1.0% | 20 |
| Ethanol | 2.0% | 45 |
Table 2: Effect of Surfactants on Apparent Solubility of RK-397 in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Apparent Solubility (µg/mL) |
| None | 0% | < 1 |
| Tween-80 | 0.05% | 25 |
| Tween-80 | 0.1% | 50 |
| Pluronic F-68 | 0.1% | 40 |
| Pluronic F-68 | 0.2% | 75 |
Table 3: Effect of pH on Apparent Solubility of RK-397
| Buffer pH | Apparent Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 8 |
| 7.0 | 12 |
| 7.4 | 15 |
| 8.0 | 25 |
Note: The data in these tables are for illustrative purposes only and may not represent the actual solubility of RK-397. Experimental validation is required.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by RK-397 are not detailed in the provided context, a general workflow for testing the efficacy of a solubilized drug is presented below.
References
- 1. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
How to prevent RK 397 precipitation in cell culture media
This technical support guide is designed for researchers, scientists, and drug development professionals using RK-397 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help prevent and resolve issues with RK-397 precipitation in cell culture media.
Troubleshooting Guide: Preventing RK-397 Precipitation
Precipitation of RK-397 in cell culture media can arise from its inherent physicochemical properties as a polyene macrolide, which typically exhibit low aqueous solubility. The following steps provide a systematic approach to identify the cause and resolve the issue.
Step 1: Visual Inspection and Characterization of Precipitate
Carefully observe the culture medium. Precipitation can appear as fine particles, crystals, or a film. If possible, examine a sample under a microscope to distinguish between chemical precipitates and potential microbial contamination.
Step 2: Identify the Likely Cause
Use the table below to identify the potential cause of RK-397 precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding RK-397 stock solution to the media. | Low Aqueous Solubility / Solvent Shock: The aqueous environment of the media causes the compound to fall out of the organic stock solution (e.g., DMSO). | 1. Optimize Dilution: Perform a stepwise serial dilution in pre-warmed media. 2. Rapid Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersal. 3. Increase Final Solvent Concentration: Maintain a final DMSO concentration between 0.1% and 0.5%, ensuring it is tolerated by your cell line. Always include a vehicle control. |
| Precipitate forms over time in the incubator. | Compound Instability: RK-397 may degrade or aggregate under culture conditions (37°C, CO₂). Media Component Interaction: RK-397 may interact with components in the serum or media supplements. | 1. Test Stability: Prepare RK-397 in media and incubate under culture conditions without cells to check for precipitation. 2. Reduce Serum Concentration: If using serum, try reducing the concentration or using a serum-free formulation if compatible with your cells. 3. Use Solubility Enhancers: Consider the use of cyclodextrins to improve solubility. |
| Crystalline precipitate is observed. | Salt Precipitation: Changes in temperature or evaporation can cause salts in the media to crystallize. While not directly RK-397, this can affect overall media stability. | 1. Proper Thawing: Thaw media and supplements slowly at 4°C or in a 37°C water bath. Avoid repeated freeze-thaw cycles. 2. Maintain Humidity: Ensure proper humidity levels in the incubator to prevent evaporation. |
| Media becomes turbid and pH changes. | pH-Dependent Solubility: The solubility of RK-397 may be sensitive to changes in the media's pH as cells metabolize and produce waste products. | 1. Monitor pH: Regularly monitor the pH of your cell culture. 2. Adjust Media Buffering: Ensure the bicarbonate concentration in your media is appropriate for your incubator's CO₂ levels. Consider using a HEPES-buffered medium. |
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and why is it prone to precipitation?
RK-397 is a polyene-polyol macrolide antibiotic. Compounds in this class are often large, complex molecules with low aqueous solubility, making them susceptible to precipitation when introduced into the aqueous environment of cell culture media.
Q2: What is the best solvent to dissolve RK-397?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like RK-397 for in vitro studies.[1][2] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How can I prepare my RK-397 working solution to minimize precipitation?
To minimize precipitation, it is recommended to:
-
Use a High-Concentration Stock: Prepare a stock solution of RK-397 in 100% DMSO at a concentration that is at least 1000 times higher than your final working concentration.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the RK-397 stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution into pre-warmed media.
-
Rapid Mixing: Add the RK-397 stock solution dropwise to the media while gently swirling or vortexing to ensure immediate and uniform distribution.
Q4: Can I filter out the precipitate?
Filtering is generally not recommended. The precipitate is the active compound, and filtering it out will lower the effective concentration of RK-397 in your experiment, leading to inaccurate results. The focus should be on preventing precipitation from occurring in the first place.
Q5: Are there any additives that can improve the solubility of RK-397 in my cell culture media?
Yes, solubility enhancers can be used. For example, cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility. The use of serum in the media can also help, as proteins like albumin can bind to the compound and help keep it in solution.
Experimental Protocols
Protocol 1: Preparation of RK-397 Stock and Working Solutions
-
Prepare Stock Solution:
-
Dissolve RK-397 powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the RK-397 stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM from a 10 mM stock, you can first dilute 1:10 in pre-warmed media (to 1 mM), and then 1:100 into the final volume of your culture media.
-
During each dilution step, add the RK-397 solution dropwise to the media while gently swirling.
-
Signaling Pathway and Experimental Workflow
As a polyene macrolide antibiotic, RK-397 is expected to interact with the cell membrane. The primary mechanism of action for this class of compounds involves binding to sterols within the fungal cell membrane, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential ions and small molecules, ultimately leading to cell death.[3]
Caption: Generalized mechanism of action for polyene macrolides like RK-397.
The following workflow outlines the steps to test the effect of RK-397 on a cell culture.
Caption: Experimental workflow for in vitro testing of RK-397.
References
RK 397 stability and degradation in solution
Disclaimer: Specific stability and degradation data for RK 397 is not extensively available in the public domain. The following information is presented as a hypothetical case study for a polyene-polyol macrolide compound similar to this compound to guide researchers on best practices for stability and degradation analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency faster than expected. What are the common causes?
A1: Rapid loss of potency in this compound solutions can be attributed to several factors, as it is a complex polyene-polyol macrolide. Key considerations include:
-
pH Sensitivity: this compound may be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your solvent system is within the optimal stability range.
-
Oxidation: The polyene structure is prone to oxidation. Use de-gassed solvents and consider adding antioxidants if compatible with your experimental setup.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the polyene chain. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at recommended low temperatures and minimize time at room temperature.
Q2: I am observing multiple peaks in my chromatogram when analyzing this compound. Are these impurities or degradation products?
A2: The appearance of multiple peaks can be due to either pre-existing impurities from synthesis or degradation of this compound. To distinguish between them:
-
Analyze a freshly prepared solution: This will serve as your baseline (t=0) to identify initial impurities.
-
Perform a forced degradation study: By intentionally stressing the molecule under conditions like acid, base, heat, light, and oxidation, you can identify the retention times of the resulting degradation products.[1][2][3][4]
-
Compare chromatograms: Compare the chromatograms of your aged sample with the fresh sample and the forced degradation samples. Peaks that grow over time or appear under stress conditions are likely degradation products.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For maximal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: ≤ -20°C. For long-term storage, -80°C is preferable.
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is stable. The choice of solvent can impact stability.
-
Light: Store in amber, tightly sealed vials to protect from light and moisture.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing biological activity over time. | Degradation of this compound in the assay medium. | 1. Prepare fresh this compound dilutions for each experiment. 2. Assess the stability of this compound in your specific assay medium over the time course of the experiment. 3. Ensure the assay medium is protected from light and maintained at the correct temperature. |
| High variability between replicate experiments. | Inconsistent preparation or storage of this compound solutions. | 1. Standardize the protocol for solution preparation, including solvent type, pH, and final concentration. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before each set of experiments. |
Issue 2: Unexpected Peaks in Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| A new peak appears in the chromatogram after the solution has been stored. | Time-dependent degradation. | 1. Document the storage conditions (temperature, light exposure, time). 2. Attempt to identify the degradation product through mass spectrometry (MS). 3. Adjust storage conditions to mitigate this degradation pathway (e.g., lower temperature, protect from light). |
| Multiple new peaks are observed after sample processing. | Degradation induced by sample preparation steps. | 1. Evaluate each step of your sample preparation for potential stressors (e.g., extreme pH, high temperature). 2. Prepare a sample with minimal processing to use as a control. 3. If a particular step is identified as problematic, modify it (e.g., use a milder extraction solvent, perform steps on ice). |
Hypothetical Stability Data for this compound
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | % Degradation | Number of Major Degradants | Observations |
| 0.1 M HCl (24h, RT) | 35% | 2 | Significant degradation. |
| 0.1 M NaOH (24h, RT) | 55% | 3 | Highly unstable in basic conditions. |
| 10% H₂O₂ (24h, RT) | 45% | 4 | Susceptible to oxidation. |
| Thermal (60°C, 48h) | 20% | 1 | Moderately stable at elevated temperatures. |
| Photolytic (UV light, 24h) | 65% | >5 | Highly unstable under UV light. |
Table 2: pH-Rate Profile for this compound Degradation at 25°C
| pH | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.025 | 27.7 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.048 | 14.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/Vis and Mass Spectrometry (MS) detectors
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution in sealed vials in an oven at 60°C for 48 hours.
-
Analyze the samples at t=0 and t=48 hours.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber with a UV light source.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify degradation products.[5][6][7]
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting flowchart for identifying unknown chromatographic peaks.
Caption: General experimental workflow for a forced degradation study.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmr.net.in [ijmr.net.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Light sensitivity and proper handling of RK 397
This technical support center provides guidance on the proper handling, storage, and experimental use of RK-397, a polyene-polyol macrolide with antifungal, antibacterial, and anti-tumor properties. Due to the limited publicly available data specific to RK-397, this guide also draws on information from the broader class of polyene macrolides.
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and what are its primary applications?
RK-397 is a naturally occurring oxo-pentaene macrolide antibiotic.[1][2] It has demonstrated a range of biological activities, including antifungal, antibacterial, and anti-tumor effects.[3] It is primarily of interest to researchers in microbiology, mycology, and oncology for studying novel antimicrobial and anticancer agents.
Q2: What is the mechanism of action of RK-397?
The precise mechanism of action for RK-397's antibacterial and anti-tumor activities has not been fully elucidated in publicly available literature. However, as a polyene macrolide, its antifungal activity is presumed to be similar to other members of this class. This involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death.
Q3: How should I handle and store RK-397?
RK-397, like other polyene macrolides, is susceptible to degradation from light, heat, and extreme pH. To ensure its stability and activity, the following handling and storage procedures are recommended:
-
Light Protection: RK-397 is light-sensitive. Always store the solid compound and solutions in amber vials or wrapped in aluminum foil to protect from light. Perform all experimental manipulations in a darkened room or under dim light conditions.
-
Storage Temperature: Store the solid compound at -20°C or below for long-term stability. Stock solutions should also be stored at -20°C or -80°C.
-
Solubility: RK-397 has poor aqueous solubility. It is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.
-
pH Stability: Avoid exposing RK-397 to acidic or alkaline conditions, as this can lead to its degradation. Use neutral pH buffers for dilutions where possible.
-
Inert Atmosphere: For maximum stability of the solid compound, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Q4: In which solvents can I dissolve RK-397?
Due to its hydrophobic polyene structure, RK-397 is sparingly soluble in water and alcohols. The recommended solvent for creating stock solutions is high-purity, anhydrous DMSO or DMF. Sonication may be used to aid dissolution.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with RK-397.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of RK-397 | - Ensure proper storage conditions (protection from light, low temperature).- Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. |
| Improper solvent handling | - Use high-quality, anhydrous DMSO or DMF to prepare stock solutions.- Ensure the final solvent concentration in the experimental medium is low (typically <1%) and non-toxic to the cells or microorganisms being tested. Include a solvent control in your experiments. | |
| Precipitation of RK-397 in aqueous media | Poor aqueous solubility | - Do not exceed the solubility limit of RK-397 in your final experimental medium.- After diluting the DMSO/DMF stock solution into aqueous buffer or media, use it immediately.- Consider the use of a carrier solvent system or formulation with non-ionic surfactants, though this must be validated for your specific assay. |
| Inconsistent experimental results | Variability in compound concentration | - Ensure complete dissolution of the solid compound when preparing the stock solution. Vortex and/or sonicate briefly.- Always prepare fresh dilutions from a single, well-mixed stock solution for a given experiment. |
| Adsorption to plastics | - Polyene macrolides can be hydrophobic and may adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware where feasible.- Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may help, but its compatibility with the assay must be verified. |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of RK-397. Researchers will need to optimize concentrations and incubation times for their specific experimental systems.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a template for determining the Minimum Inhibitory Concentration (MIC) of RK-397 against a fungal strain.
1. Preparation of RK-397 Stock Solution:
- Dissolve RK-397 in 100% DMSO to a final concentration of 10 mg/mL.
- Aliquot and store at -20°C, protected from light.
2. Inoculum Preparation:
- Culture the fungal strain on an appropriate agar (B569324) plate.
- Prepare a fungal suspension in sterile saline or growth medium, adjusting the turbidity to a 0.5 McFarland standard.
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial dilutions of the RK-397 stock solution in the appropriate growth medium (e.g., RPMI-1640).
- Add the prepared fungal inoculum to each well.
- Include a positive control (fungal inoculum without RK-397) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
- Determine the MIC as the lowest concentration of RK-397 that visibly inhibits fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the anti-tumor activity of RK-397 against a cancer cell line.
1. Cell Culture:
- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
2. Assay Procedure:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of RK-397 in the cell culture medium.
- Replace the existing medium with the medium containing the different concentrations of RK-397.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest RK-397 concentration).
- Incubate the plate for 24-72 hours.
- Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Due to the lack of specific quantitative data for RK-397 in the public domain, the following table provides a generalized overview of the expected activity ranges for polyene macrolides against different organism types. Researchers should determine the specific values for RK-397 experimentally.
| Organism Type | Typical MIC/IC50 Range (µg/mL) |
| Fungi (e.g., Candida albicans, Aspergillus fumigatus) | 0.1 - 10 |
| Bacteria (Gram-positive) | 1 - >100 |
| Bacteria (Gram-negative) | Generally resistant |
| Mammalian Cancer Cell Lines | 0.5 - 50 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for evaluating the biological activity of RK-397.
Caption: Postulated mechanism of antifungal action for RK-397.
References
Technical Support Center: Optimizing RK-397 Concentration for Antifungal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RK-397 for antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and what is its mechanism of action?
RK-397 is a polyene macrolide compound known for its antifungal, antibacterial, and anti-tumor properties.[1] While the precise mechanism is a subject of ongoing research, like other polyene macrolides, it is believed to interact with ergosterol (B1671047) in the fungal cell membrane. This interaction leads to the formation of pores or channels that disrupt membrane integrity, causing leakage of essential cellular contents and ultimately leading to cell death.[2]
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent (in this case, RK-397) that prevents the visible growth of a microorganism after a specific incubation period.[3][4][5] It is a critical metric for assessing the in vitro efficacy of an antifungal compound against a particular fungal strain.[6] Establishing a reliable MIC is the first step in understanding the potential therapeutic dose and spectrum of activity.
Q3: Which standardized protocols are recommended for determining the MIC of RK-397?
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted for antifungal susceptibility testing.[6][7][8][9] The broth microdilution method is a common and reliable technique outlined in these guidelines for determining MIC values.[6][7]
Q4: What is a typical starting concentration range for RK-397 in an antifungal assay?
For a novel compound like RK-397, it is advisable to test a broad range of concentrations in initial experiments to determine the MIC. A common starting point is to use a two-fold serial dilution, for instance, from 64 µg/mL down to 0.03 µg/mL. The optimal range will depend on the specific fungal species and strain being tested.
Q5: Can RK-397 be used in combination with other antifungal drugs?
Combination therapy is a common strategy to enhance efficacy and overcome resistance. To evaluate the potential of RK-397 in combination with other antifungals (e.g., fluconazole), a checkerboard assay can be performed. This method helps to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible MIC values.
-
Q: My MIC values for RK-397 vary significantly between experiments. What could be the cause?
-
A: Inconsistency in MIC results is a common issue and can stem from several factors.[10] Key areas to investigate include:
-
Inoculum Size: The density of the fungal inoculum is a critical variable.[6][11] Ensure you are preparing the inoculum to the precise density specified in your chosen protocol (e.g., CLSI or EUCAST guidelines) using a spectrophotometer or hemocytometer.
-
Growth Medium: The type and preparation of the culture medium can influence fungal growth and drug activity.[11] Use the recommended medium, such as RPMI-1640, and ensure the pH is correctly adjusted.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time and temperature, as variations can affect the final growth readout.[6]
-
Compound Stability: Ensure that your stock solution of RK-397 is properly stored and that the compound is stable in the assay medium for the duration of the experiment.
-
-
Issue 2: No antifungal activity observed.
-
Q: I am not observing any inhibition of fungal growth, even at high concentrations of RK-397. What should I do?
-
A: If RK-397 appears inactive, consider the following:
-
Solubility: RK-397 may have poor solubility in your assay medium. A small amount of a solvent like DMSO is often used to dissolve the compound before preparing serial dilutions. Ensure the final solvent concentration is not toxic to the fungi.
-
Concentration Range: The tested concentration range may be too low for the target organism. It is advisable to test a much broader range in a preliminary experiment.
-
Intrinsic Resistance: The fungal species you are testing may have intrinsic resistance to this class of compounds.[6] It is recommended to include a quality control strain with known susceptibility to polyene macrolides to validate your assay setup.
-
Compound Integrity: Verify the purity and integrity of your RK-397 sample.
-
-
Issue 3: Contamination in assay wells.
-
Q: I am seeing bacterial or cross-contamination in my 96-well plates. How can I prevent this?
-
A: Maintaining sterility is crucial for accurate results.
-
Aseptic Technique: Always work in a sterile environment, such as a laminar flow hood, and use sterile consumables.
-
Media and Reagents: Ensure all media, saline, and reagent solutions are sterile.
-
Plate Sealing: Use sterile plate sealers to prevent airborne contamination and evaporation during incubation.
-
-
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38 Guidelines)
This protocol provides a standardized method for determining the MIC of RK-397 against fungal isolates.
-
Preparation of RK-397 Stock and Dilutions:
-
Dissolve RK-397 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of RK-397 in RPMI-1640 medium to achieve a final concentration range (e.g., 64 µg/mL to 0.03 µg/mL). Prepare a drug-free well to serve as a positive control for growth.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend fresh colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (this corresponds to approximately 1-5 x 10^6 CFU/mL for yeast).
-
Create a working suspension by diluting the stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration as per CLSI/EUCAST guidelines.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the RK-397 dilutions and the growth control.
-
Include a negative control well with only sterile medium.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of RK-397 that causes a significant inhibition of fungal growth compared to the drug-free control well.[3] For some assays, a spectrophotometric reading can also be used to determine a specific percentage of growth inhibition (e.g., ≥50%).[6]
-
Data Presentation
Table 1: Hypothetical In Vitro Antifungal Activity of RK-397
| Fungal Species | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 - 1.0 |
| Candida glabrata | ATCC 90030 | 0.5 - 2.0 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1.0 - 4.0 |
| Aspergillus niger | ATCC 16404 | 2.0 - 8.0 |
Visualizations
Caption: Hypothetical mechanism of RK-397 and fungal stress response pathways.
Caption: Workflow for troubleshooting inconsistent MIC results.
Caption: Broth microdilution experimental workflow for MIC determination.
References
- 1. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. idexx.com [idexx.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. idexx.dk [idexx.dk]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.hku.hk [hub.hku.hk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in RK 397 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyene macrolide RK-397. The information is designed to address common issues encountered during in vitro experiments aimed at evaluating its antifungal, antibacterial, and anti-tumor activities.
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and what are its primary biological activities?
RK-397 is a polyene macrolide antibiotic isolated from soil bacteria. It exhibits a broad spectrum of biological activity, including antifungal, antibacterial, and anti-tumor properties. Its primary mechanism of action is the disruption of cell membrane integrity.
Q2: What is the principal mechanism of action for RK-397's antifungal activity?
As a polyene macrolide, RK-397 has a high affinity for ergosterol (B1671047), a key component of fungal cell membranes. It binds to ergosterol and forms transmembrane channels. This channel formation disrupts the osmotic integrity of the cell, leading to the leakage of essential intracellular components like ions (K+, Na+, H+) and small organic molecules, ultimately resulting in fungal cell death. A "sterol sponge" model has also been proposed, where the polyene aggregates and extracts ergosterol from the membrane.
Q3: How does RK-397 exhibit anti-tumor activity?
The anti-tumor effects of RK-397 are primarily attributed to the induction of apoptosis. By interacting with the cell membrane, it can trigger signaling cascades that lead to programmed cell death. The specific signaling pathways can vary depending on the cell type.
Q4: What is a suitable solvent for RK-397 and what precautions should be taken?
RK-397 is poorly soluble in water. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. It is crucial to keep the final concentration of DMSO in the experimental medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity, which could confound the experimental results. Always run a vehicle control (medium with the same concentration of DMSO as the highest concentration of RK-397) to account for any effects of the solvent.
Troubleshooting Guides
Inconsistent Results in Antifungal Susceptibility Testing (Broth Microdilution for MIC)
Problem: High variability in Minimum Inhibitory Concentration (MIC) values for RK-397 against the same fungal strain across different experiments.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized and consistent final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts) as per CLSI guidelines. Inaccurate inoculum size is a major source of variability. |
| Compound Precipitation | RK-397 may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect the wells for any precipitation. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| Media Composition | The composition of the culture medium (e.g., RPMI-1640) can influence the activity of RK-397. Ensure the pH and glucose concentration are consistent between experiments. |
| Incubation Time and Temperature | Adhere to a standardized incubation time (e.g., 24-48 hours for Candida species) and temperature (e.g., 35°C). Variations can affect fungal growth and, consequently, the apparent MIC. |
| Subjective MIC Reading | Visual determination of the MIC endpoint (the lowest concentration with no visible growth) can be subjective. It is advisable to have two individuals read the plates independently or use a spectrophotometer to measure turbidity. |
Experimental Workflow for Antifungal Susceptibility Testing
Inconsistent Results in Anti-Tumor Cytotoxicity Assays (e.g., MTT Assay)
Problem: High variability in IC50 values of RK-397 against the same cancer cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to significant variability. Ensure a homogeneous cell suspension and use a consistent seeding density that allows for logarithmic growth during the experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their sensitivity to cytotoxic agents. Use cells within a consistent and low passage number range.[1] |
| Compound Stability | Polyene macrolides can be sensitive to light and temperature. Protect RK-397 solutions from light and prepare fresh dilutions for each experiment. |
| Incubation Time with Assay Reagent | The incubation time with reagents like MTT can impact the final absorbance reading. Optimize and standardize the incubation period for your specific cell line. |
| Interference with Assay Reagent | RK-397, due to its color or chemical nature, might interfere with the absorbance or fluorescence readings of the cytotoxicity assay. Run appropriate controls, including RK-397 in cell-free wells, to check for interference. |
Logical Troubleshooting Flow for Cytotoxicity Assays
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of RK-397 that inhibits the visible growth of a fungal strain.
Materials:
-
RK-397 stock solution (in DMSO)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Perform a serial two-fold dilution of the RK-397 stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control (inoculum without RK-397) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of RK-397 at which there is no visible growth.
MTT Cytotoxicity Assay
Objective: To determine the concentration of RK-397 that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
RK-397 stock solution (in DMSO)
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of RK-397 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway
Proposed Apoptotic Pathway Induced by RK-397
The interaction of RK-397 with the cell membrane can induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.
References
Off-target effects of RK 397 in cell-based assays
Disclaimer: The following information is based on publicly available scientific literature. The compound "RK-397" is predominantly described as a polyene macrolide natural product with antifungal, antibacterial, and anti-tumor properties. There is currently a lack of public data detailing its specific off-target effects in the context of targeted protein kinase inhibition or comprehensive cell-based assay profiling. Researchers should exercise caution and conduct thorough validation experiments when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is RK-397 and what is its known mechanism of action?
A1: RK-397 is a polyene macrolide isolated from soil bacteria.[1] Its primary described activities are antifungal, antibacterial, and anti-tumor.[1] The detailed mechanism of action for its anti-tumor effects has not been extensively characterized in publicly available literature. While one commercial vendor lists it under the category of a protein kinase inhibitor, there is a lack of peer-reviewed data to substantiate this classification or identify specific kinase targets.
Q2: I am observing unexpected effects in my cell-based assays after treatment with RK-397. What could be the cause?
A2: Unexpected effects could be due to a variety of factors, including potential off-target activities of the compound. As the specific cellular targets of RK-397 are not well-defined, it may interact with multiple cellular proteins and pathways, leading to phenotypes that are independent of its intended use. It is also crucial to consider the purity of the compound and the specific experimental conditions.
Q3: How can I begin to investigate the potential off-target effects of RK-397 in my experimental system?
A3: To investigate potential off-target effects, a systematic approach is recommended. This can include:
-
Dose-response studies: Perform a wide range of concentrations to distinguish between specific and non-specific toxic effects.
-
Control experiments: Include appropriate vehicle controls and, if possible, a structurally related but inactive compound.
-
Global cellular assays: Assess general cellular health and viability using assays such as MTT, MTS, or real-time cytotoxicity assays.
-
Target-agnostic profiling: Employ techniques like proteomics or transcriptomics (e.g., RNA-seq) to identify changes in protein expression or gene transcription profiles upon treatment with RK-397.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity at low concentrations | 1. Potent on-target effect in the specific cell line. 2. Off-target cytotoxicity. 3. Compound instability or degradation into toxic byproducts. | 1. Perform a detailed dose-response curve to determine the EC50 for toxicity. 2. Test the compound in a panel of different cell lines to assess specificity. 3. Verify the stability of the compound in your cell culture media over the time course of the experiment. |
| Inconsistent results between experiments | 1. Variability in compound preparation (e.g., dissolution, storage). 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times or other experimental parameters. | 1. Prepare fresh stock solutions of RK-397 for each experiment and use a consistent solvent. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Maintain meticulous records of all experimental parameters. |
| Phenotype does not match expected on-target effect | 1. The primary mechanism of action in your cell type is different from what is described. 2. Dominant off-target effects are masking the on-target phenotype. | 1. Attempt to rescue the phenotype by overexpressing the putative target or using a known activator of the pathway. 2. Use orthogonal approaches, such as siRNA or CRISPR-Cas9, to validate that the observed phenotype is due to the modulation of the intended target. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a basic method to assess the effect of RK-397 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
RK-397 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of RK-397 in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of RK-397. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
As there is no specific, publicly available data on the signaling pathways affected by RK-397, a generalized workflow for investigating off-target effects is presented below.
Caption: A logical workflow for identifying and validating the off-target effects of a compound with an uncharacterized mechanism of action.
References
Technical Support Center: Managing Investigational Compound RK-397 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the investigational compound RK-397 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of RK-397 toxicity observed in animal models?
Initial preclinical studies have indicated potential for dose-dependent toxicities affecting the hematological, hepatic, and renal systems. Common clinical signs may include weight loss, lethargy, changes in water and food consumption, and alterations in urine output. It is crucial to establish baseline data for all animals prior to RK-397 administration to accurately identify treatment-related effects.
Q2: How should I determine the appropriate starting dose for my animal study with RK-397?
Dose selection is a critical step to ensure both the efficacy and safety of the study. It is recommended to start with a dose-range finding study. This typically involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and doses that cause adverse effects.[1][2] The fixed-dose procedure, which uses a small number of animals at predefined dose levels (e.g., 5, 50, 500, 2000 mg/kg), can also be a valuable approach to estimate a non-lethal dose.[3]
Q3: What monitoring parameters are essential during an in-vivo study with RK-397?
Comprehensive monitoring is vital for early detection of adverse events.[4] Key parameters to monitor include:
-
Clinical Observations: Daily cage-side observations for changes in behavior, posture, and general appearance.
-
Body Weight: At least twice weekly.
-
Food and Water Consumption: Measured daily or at regular intervals.
-
Hematology: Complete blood counts (CBC) to assess red blood cells, white blood cells, and platelets.
-
Serum Biochemistry: To evaluate liver function (e.g., ALT, AST, ALP, bilirubin) and kidney function (e.g., BUN, creatinine).[5]
-
Urinalysis: To assess for proteinuria, hematuria, and other abnormalities.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at a Presumed Safe Dose
-
Possible Cause: Individual animal sensitivity, error in dose calculation or administration, or unpredicted acute toxicity.
-
Troubleshooting Steps:
-
Immediately perform a necropsy on the deceased animal to identify potential target organs of toxicity.
-
Review all dosing procedures and calculations to rule out errors.
-
Consider reducing the starting dose for subsequent cohorts.
-
Implement more frequent and intensive monitoring for the remaining animals in the cohort.
-
Issue 2: Significant Weight Loss Observed in the Treatment Group
-
Possible Cause: Reduced food and water intake due to malaise, direct effect of RK-397 on metabolism, or gastrointestinal toxicity.
-
Troubleshooting Steps:
-
Quantify daily food and water consumption to determine if anorexia is the primary cause.
-
Consider providing supportive care, such as palatable, high-energy food supplements.
-
Evaluate for signs of gastrointestinal distress (e.g., diarrhea, Pica).
-
If weight loss exceeds 20% of baseline, humane endpoint criteria should be considered.
-
Issue 3: Elevated Liver Enzymes in Serum Biochemistry
-
Possible Cause: Hepatotoxicity induced by RK-397.
-
Troubleshooting Steps:
-
Correlate biochemistry findings with histopathological examination of the liver at the end of the study. Look for signs of necrosis, inflammation, or fatty changes.
-
Consider including additional liver function tests, such as serum albumin and total protein.
-
Evaluate the dose-response relationship of the enzyme elevation.
-
Quantitative Data Summary
The following tables summarize potential dose-dependent effects of RK-397 on key toxicity parameters. Note: This is example data and should be replaced with actual experimental findings.
Table 1: Hematological Parameters
| Dose Group (mg/kg) | Hemoglobin (g/dL) | White Blood Cell Count (x10³/µL) | Platelet Count (x10³/µL) |
| Control | 14.5 ± 1.2 | 8.2 ± 1.5 | 750 ± 150 |
| Low Dose | 13.8 ± 1.4 | 7.9 ± 1.3 | 720 ± 130 |
| Mid Dose | 12.1 ± 1.8 | 6.5 ± 1.1 | 610 ± 110* |
| High Dose | 10.5 ± 2.1 | 5.2 ± 0.9 | 480 ± 90** |
*p < 0.05, **p < 0.01 compared to control.
Table 2: Serum Biochemistry
| Dose Group (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Control | 45 ± 10 | 120 ± 25 | 20 ± 5 | 0.6 ± 0.2 |
| Low Dose | 50 ± 12 | 130 ± 30 | 22 ± 6 | 0.7 ± 0.2 |
| Mid Dose | 150 ± 40 | 350 ± 70 | 45 ± 10 | 1.2 ± 0.4 |
| High Dose | 400 ± 90 | 800 ± 150 | 80 ± 15 | 2.5 ± 0.8 |
*p < 0.05, **p < 0.01 compared to control.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.
-
Acclimation: Acclimate animals for at least 5 days prior to dosing.
-
Housing: House animals in standard conditions with ad libitum access to food and water.
-
Dosing:
-
Administer RK-397 orally by gavage. The initial dose is typically 175 mg/kg.
-
If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg).
-
If the animal dies, the next animal receives a lower dose (e.g., 55 mg/kg).
-
The dose progression or regression factor is typically 3.2.
-
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have occurred to allow for calculation of the LD50.
Protocol 2: Sub-chronic Toxicity Study (28-Day Repeated Dose)
-
Animal Model: Use the same rodent species as in the acute study. Use both male and female animals.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of RK-397 (low, mid, high). The high dose should induce some evidence of toxicity but not mortality.
-
Administration: Administer RK-397 daily via the intended clinical route for 28 consecutive days.
-
Monitoring: Perform detailed clinical observations, body weight measurements, and food/water consumption throughout the study.
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, serum biochemistry, and urinalysis.
-
Pathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect and preserve all major organs for histopathological examination.
Visualizations
Caption: Workflow for assessing RK-397 toxicity.
Caption: Potential pathway of RK-397 hepatotoxicity.
References
- 1. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. research.refined.site [research.refined.site]
- 5. Toxic effects of malachite green on plant and animal models: A study on root growth inhibition, hematological changes, histopathology, and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding RK 397 degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and avoiding degradation products of RK 397, a polyene macrolide antibiotic. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a polyene-polyol macrolide. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. As a polyene macrolide, this compound possesses a series of conjugated double bonds, which is a key structural feature related to its biological activity and susceptibility to degradation.[1]
Q2: What are the most common degradation pathways for this compound?
Based on the behavior of similar macrolide antibiotics, this compound is likely susceptible to degradation under several conditions:
-
Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the lactone ring or glycosidic bonds, resulting in the loss of biological activity.[2][3]
-
Oxidation: The polyene structure of this compound is prone to oxidation, which can alter the conjugated system and lead to a variety of degradation products.[2][4]
-
Photodegradation: Polyenes are known to be sensitive to light. Exposure to UV or even visible light can induce isomerization or oxidative degradation of the conjugated double bond system.[1][4]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.[2]
Q3: What are the initial signs of this compound degradation in a sample?
Visual inspection of a solid sample may not reveal initial degradation. However, in solution, the following may be observed:
-
A change in color or the appearance of turbidity.
-
A decrease in the expected potency or biological activity.
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, the following precautions are recommended:
-
Storage: Store solid this compound in a cool, dark, and dry place. For solutions, use amber vials or protect them from light, and store at recommended low temperatures (e.g., 2-8 °C or frozen).
-
pH Control: Maintain the pH of solutions within a stable range, as determined by stability studies. Avoid strongly acidic or basic conditions.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Selection: Use high-purity solvents and avoid those that may contain peroxides or other reactive impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Issues
Problem: Appearance of unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Sample Degradation. The new peaks may be degradation products of this compound.
-
Solution: Review the sample preparation and storage procedures. Ensure that the sample was protected from light, stored at the correct temperature, and prepared in a suitable solvent. Prepare a fresh sample and re-analyze immediately.
-
-
Possible Cause 2: Contaminated Mobile Phase or System.
-
Solution: Prepare a fresh mobile phase using high-purity solvents and water. Flush the HPLC system thoroughly. Run a blank gradient to ensure the system is clean.
-
-
Possible Cause 3: Injector or Column Contamination.
-
Solution: Clean the injector port and loop. If contamination is suspected in the column, wash it with a strong solvent (e.g., isopropanol (B130326) or acetonitrile) according to the manufacturer's instructions.[5][6]
-
Problem: Drifting baseline in the HPLC chromatogram.
-
Possible Cause 1: Inadequate System Equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing for an extended period, especially when changing mobile phases.
-
-
Possible Cause 2: Mobile Phase Issues.
-
Solution: The mobile phase may be improperly mixed, or one of the components may be volatile. Premixing the mobile phase or using a reliable online mixing system can help. Ensure the mobile phase is properly degassed.[6]
-
-
Possible Cause 3: Column Bleed or Contamination.
-
Solution: If the column is old or has been exposed to harsh conditions, it may start to bleed stationary phase. Washing the column or replacing it may be necessary.
-
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Column Overload.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: For ionizable compounds like macrolides, the mobile phase pH can significantly affect peak shape. Adjust the pH to ensure the analyte is in a single ionic form.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: This can occur due to interactions with residual silanols on the silica-based column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can improve peak shape.[7]
-
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl | 24 hours | 75.2 | 3 | DP1 (15.8%) |
| 0.1 M NaOH | 24 hours | 68.5 | 4 | DP2 (22.1%) |
| 3% H₂O₂ | 24 hours | 82.1 | 2 | DP3 (10.5%) |
| Heat (80°C) | 48 hours | 90.3 | 1 | DP4 (5.2%) |
| UV Light (254 nm) | 12 hours | 55.9 | 5 | DP5 (28.7%) |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) for 48 hours
| Solvent | This compound Remaining (%) |
| Methanol (B129727) | 98.5 |
| Acetonitrile (B52724) | 99.1 |
| Water | 95.3 |
| DMSO | 97.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 12 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound), by a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.
-
If available, use a mass spectrometer (MS) detector to obtain mass information for the degradation products to aid in their identification.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The buffer pH should be optimized to achieve good peak shape.
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that all major degradation products are resolved from the parent this compound peak and from each other.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve optimal separation.
-
The flow rate is typically set to 1.0 mL/min, and the column temperature can be controlled (e.g., 30°C) for better reproducibility.
3. Detection:
-
Use a PDA detector to monitor the elution profile at multiple wavelengths. The primary wavelength should be the λmax of this compound.
-
Peak purity analysis using the PDA data can help to confirm that the this compound peak is not co-eluting with any degradation products.
4. Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for identifying this compound degradation products.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
How to handle the poor solubility of polyene macrolides in assays
Welcome to the Technical Support Center for handling polyene macrolides. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with this important class of antifungal agents.
Frequently Asked Questions (FAQs)
Q1: Why are polyene macrolides like Amphotericin B and Nystatin (B1677061) so difficult to dissolve in aqueous solutions for my assays?
A1: The poor aqueous solubility of polyene macrolides is inherent to their chemical structure. These molecules are amphipathic, meaning they have both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region. The large, rigid polyene chain is hydrophobic, while the polyol and sugar moieties are hydrophilic.[1] This dual nature makes them poorly soluble in both water and many organic solvents, often leading to aggregation in aqueous media.[2]
Q2: I'm seeing precipitation when I add my polyene macrolide stock solution to my cell culture media. What's happening and how can I prevent it?
A2: This is a common issue known as "crashing out" or precipitation. It typically occurs when a concentrated stock solution, often in an organic solvent like DMSO, is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution. To prevent this, you can try several strategies:
-
Slower Addition and Mixing: Add the stock solution dropwise to your pre-warmed media while gently vortexing or swirling. This facilitates better dispersion.
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in a solvent that is miscible with both your stock solvent and the final aqueous medium.
-
Lower Final Concentration: Ensure your final concentration does not exceed the known solubility of the compound in the assay medium.
-
Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid both precipitation and solvent-induced cytotoxicity.[3][4]
Q3: What is the best organic solvent for dissolving polyene macrolides?
A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used and effective organic solvents for dissolving polyene macrolides to create stock solutions.[3][5] It is crucial to use anhydrous (water-free) DMSO to prevent the absorption of water, which can reduce the compound's solubility over time.[6]
Q4: Can I use something other than organic solvents to improve the solubility of polyene macrolides?
A4: Yes, several alternative formulation strategies can enhance the aqueous solubility of polyene macrolides and are often preferred for reducing toxicity. These include:
-
Liposomal Formulations: Encapsulating the polyene macrolide within liposomes can significantly improve its solubility and reduce its toxicity.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic part of the polyene macrolide, effectively increasing its aqueous solubility.[6][8]
-
Nanoparticles: Formulating polyene macrolides into nanoparticles is another promising approach to improve their delivery and solubility.
Q5: How does the poor solubility of polyene macrolides affect my assay results?
A5: Poor solubility can have several detrimental effects on your experimental outcomes:
-
Inaccurate Dosing: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher apparent MIC value).
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
-
Cellular Stress and Toxicity: The presence of precipitates can cause physical stress to cells in culture. Additionally, high concentrations of co-solvents like DMSO can be cytotoxic.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Setup
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to aqueous media. | Solvent Shock: Rapid change in solvent polarity. | Add the stock solution dropwise while vortexing the media. Prepare an intermediate dilution in a compatible solvent.[6] |
| High Final Concentration: Exceeds the compound's aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] | |
| Low Temperature of Media: Reduced solubility at lower temperatures. | Always use pre-warmed (e.g., 37°C) media for dilutions.[6] | |
| Precipitate forms over time in the incubator. | Temperature Shift: Compound is less soluble at the incubation temperature. | Pre-equilibrate all solutions to the incubation temperature before mixing. |
| pH Shift: Changes in media pH due to CO2 or cellular metabolism affect solubility. | Ensure media is properly buffered (e.g., with HEPES) for the incubator's CO2 concentration. | |
| Interaction with Media Components: Salts or proteins in the media can cause precipitation. | Test the compound's solubility in a simpler buffer (e.g., PBS) to identify problematic components. | |
| Precipitate observed after freeze-thaw cycles of the stock solution. | Poor Solubility at Low Temperatures: Compound crystallizes out of solution upon freezing. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Gently warm and vortex the stock solution before use to ensure it is fully redissolved.[6] |
Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology
| Observation | Potential Cause | Recommended Solution |
| Increased cell death or changes in cell shape in all treated wells, including at low compound concentrations. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Perform a solvent tolerance test for your specific cell line. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1% for sensitive cells.[2][4] |
| Compound's Intrinsic Toxicity: The polyene macrolide itself is toxic to the cells at the tested concentrations. | Perform a dose-response curve to determine the cytotoxic concentration range of the compound. | |
| Precipitate-Induced Stress: Physical stress on cells from compound precipitates. | Address the precipitation issue using the solutions in the "Compound Precipitation" guide. |
Quantitative Data on Solubility
The following tables summarize the solubility of Nystatin and Amphotericin B in various solvents.
Table 1: Solubility of Nystatin in Different Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | > 30.5 | [3] |
| Dimethylformamide (DMF) | Freely soluble | [3] |
| Methanol (at 28°C) | 11.2 | [3][5] |
| Ethylene Glycol (at 28°C) | 8.75 | [3][5] |
| Ethanol (at 28°C) | 1.2 | [3][5] |
| Water | Very slightly soluble | [3] |
Table 2: Solubility of Amphotericin B in Different Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | High | [9] |
| N,N-dimethylacetamide (DMA) | > 1 | [10] |
| PEG 400/Propylene Glycol (50/50) | > 1 | [10] |
| Ethanol | Low | [11] |
| Tetrahydrofuran | Low | [11] |
| Water | ~0.001 | [9] |
Table 3: Cyclodextrin-Mediated Solubility Enhancement
| Polyene Macrolide | Cyclodextrin (B1172386) | Fold Increase in Aqueous Solubility | Reference(s) |
| Nystatin | Composite Cyclodextrin | > 10 | [12] |
| Amphotericin B | γ-cyclodextrin | Up to 200 | [13] |
| Amphotericin B | β-cyclodextrin | ~5 | [14] |
| Amphotericin B | HP-β-cyclodextrin | ~8 | [14] |
Experimental Protocols
Protocol 1: Preparation of a Polyene Macrolide Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the polyene macrolide powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C to prevent degradation from light and repeated freeze-thaw cycles.
Protocol 2: Thin-Film Hydration Method for Preparing Liposomal Amphotericin B
This is a generalized protocol and may require optimization.
-
Lipid and Drug Dissolution: Dissolve the lipids (e.g., HSPC, cholesterol, DSPG) and Amphotericin B in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[7]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Hydration: Hydrate the film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Sterilization: Sterilize the final liposomal formulation by filtration through a 0.22 µm filter, if the particle size permits.[7]
Protocol 3: Using Cyclodextrins to Solubilize Polyene Macrolides
This protocol outlines the freeze-drying method for preparing inclusion complexes.
-
Dissolution: Dissolve the polyene macrolide in a minimal amount of a suitable organic solvent (e.g., ethanol). Dissolve the cyclodextrin (e.g., HP-β-CD) in distilled water.
-
Mixing: Slowly add the polyene macrolide solution to the cyclodextrin solution while stirring continuously.
-
Inclusion Reaction: Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.[15]
-
Freeze-Drying: Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a powder of the polyene macrolide-cyclodextrin inclusion complex.
-
Reconstitution: The resulting powder can be reconstituted in an aqueous buffer for use in assays.
Visualizations
Caption: Mechanism of action of polyene macrolides.
Caption: Experimental workflow for antifungal susceptibility testing (MIC assay).
Caption: Logical workflow for troubleshooting compound precipitation.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. CN103191436B - Method for improving nystatin solubility by using composite cyclodextrin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Address Drug-Induced Hemolysis
Disclaimer: Based on currently available scientific literature, there is no evidence to suggest that RK-397, a polyene macrolide with antifungal, antibacterial, and anti-tumor properties, induces hemolysis.[1][2][3] The following information is a general guide for researchers and drug development professionals encountering drug-induced hemolysis in their experiments and is not specific to RK-397.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving potential drug-induced hemolysis.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced hemolysis?
Drug-induced hemolysis is the premature destruction of red blood cells (erythrocytes) caused by a medication.[4][5] This can occur through immune-mediated or non-immune-mediated mechanisms.[6] In immune-mediated hemolysis, the drug triggers an immune response against the red blood cells.[4][7] Non-immune-mediated hemolysis can be caused by direct oxidative stress on the red blood cells from the drug.[6]
Q2: What are the common signs of hemolysis in vitro and in vivo?
-
In Vitro: The most common sign is the release of hemoglobin into the supernatant of a red blood cell suspension, resulting in a pink or red coloration.
-
In Vivo: Clinical signs can include fatigue, pallor, shortness of breath, jaundice (yellowing of the skin), and dark-colored urine.[5] Laboratory findings may show low hemoglobin and hematocrit, an increased number of immature red blood cells (reticulocytes), and elevated bilirubin (B190676) levels.[5]
Q3: How can I determine if my compound is causing hemolysis?
An in vitro hemolysis assay is a standard preliminary screening tool to assess the hemolytic potential of a compound.[8] This assay involves exposing red blood cells to the test substance and measuring the amount of hemoglobin released.[8][9]
Q4: What are the general strategies to manage drug-induced hemolysis?
In a clinical setting, the primary strategy is to discontinue the medication suspected of causing hemolysis.[4][5] Supportive care, such as blood transfusions, may be necessary in severe cases.[4][5] For immune-mediated hemolysis, corticosteroids like prednisone (B1679067) may be used to suppress the immune response.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background hemolysis in negative control | Improper handling of red blood cells leading to mechanical lysis. | Ensure gentle mixing and centrifugation steps. Use fresh blood and appropriate anticoagulant. |
| Contamination of solutions. | Use sterile, pyrogen-free reagents and consumables. | |
| Inconsistent results between experiments | Variability in red blood cell source (donor differences). | Pool red blood cells from multiple healthy donors if possible, or use a consistent single donor for a set of experiments. |
| Inconsistent incubation times or temperatures. | Strictly adhere to the standardized protocol for incubation time and maintain a constant temperature of 37°C.[9][10][11] | |
| Compound precipitates in the assay | Poor solubility of the test compound in the assay buffer. | Use a suitable vehicle (e.g., DMSO) at a low, non-hemolytic concentration.[9] Ensure the final vehicle concentration is consistent across all samples, including controls. |
Experimental Protocols
In Vitro Hemolysis Assay
This protocol is a standard method to quantify the hemolytic activity of a test compound.[8][10][12]
1. Preparation of Red Blood Cell (RBC) Suspension:
- Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA or sodium citrate).[8]
- Centrifuge the blood at 700 x g for 5 minutes at room temperature.[10]
- Aspirate and discard the plasma and the buffy coat (the thin layer of white blood cells).[10]
- Wash the remaining red blood cell pellet by resuspending it in a balanced salt solution (e.g., Ringer's solution) and centrifuging again at 700 x g for 5 minutes. Repeat this wash step two more times.[10]
- After the final wash, resuspend the RBC pellet in the appropriate assay buffer to achieve a specific hematocrit (e.g., 0.4% or 2%).[10][11]
2. Assay Procedure:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with the different concentrations of the test compound.
- Positive Control: Mix the RBC suspension with a known hemolytic agent, such as Triton X-100 (e.g., 0.1% or 1% v/v), to achieve 100% hemolysis.[9]
- Negative Control: Mix the RBC suspension with the assay buffer containing the same concentration of the vehicle used for the test compound (e.g., 0.5% DMSO).[9]
- Incubate the samples at 37°C for a specified period (e.g., 30 minutes to 4 hours).[11][13]
- After incubation, centrifuge the samples at 2500 x g for 6 minutes to pellet the intact red blood cells.[11]
- Carefully transfer the supernatant to a new 96-well plate.
3. Measurement and Calculation:
- Measure the absorbance of the hemoglobin in the supernatant at 541 nm using a microplate reader.[10][11]
- Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
References
- 1. The Sammakia Synthesis of the Macrolide RK-397 [organic-chemistry.org]
- 2. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. Understanding Drug-Induced Hemolytic Anemia [verywellhealth.com]
- 6. Drug-induced nonautoimmune hemolytic anemia - Wikipedia [en.wikipedia.org]
- 7. Drug-induced autoimmune hemolytic anemia - Wikipedia [en.wikipedia.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 11. Hemolysis Assay [protocols.io]
- 12. 2.9.2. In Vitro Hemolysis Assay [bio-protocol.org]
- 13. Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of RK-397 in Preclinical Development
This technical support center is designed for researchers, scientists, and drug development professionals working with RK-397, a novel kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RK-397?
A1: RK-397 is a potent small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, RK-397 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1]
Q2: We are observing significant variability in our in vivo efficacy studies. What could be the underlying cause?
A2: Inconsistent results in animal studies are often linked to poor bioavailability of the investigational compound. RK-397, like many kinase inhibitors, has low aqueous solubility, which can lead to variable absorption from the gastrointestinal tract. We recommend reviewing your formulation strategy. Please refer to the "Troubleshooting Guide: Poor Solubility and Bioavailability" for detailed protocols on solubility enhancement.
Q3: Our cell-based assays are showing phenotypes that are not consistent with the known function of PI3Kα. How can we investigate this?
A3: Unexpected phenotypes may be indicative of off-target effects, where RK-397 interacts with other kinases besides its primary target. It is crucial to characterize the selectivity profile of RK-397 to ensure that the observed biological effects are indeed due to the inhibition of PI3Kα. The "Troubleshooting Guide: Off-Target Effects" section provides a systematic approach to identifying and validating off-target activities.
Q4: We have observed some signs of cardiotoxicity in our animal models. What are the recommended next steps?
A4: Cardiotoxicity is a known risk for some kinase inhibitors.[2] It is essential to conduct a thorough cardiovascular safety assessment. We recommend a tiered approach, starting with in vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and progressing to in vivo models like the zebrafish embryo assay for a more comprehensive evaluation. Detailed protocols are available in the "Troubleshooting Guide: Cardiotoxicity Assessment" section.
Troubleshooting Guide: Poor Solubility and Bioavailability
Problem: RK-397 precipitates out of solution when diluted in aqueous media for in vitro and in vivo experiments, leading to inconsistent results and low bioavailability.
Solution Workflow:
Caption: Workflow for selecting a suitable solubilization strategy for RK-397.
Quantitative Data: Solubility Enhancement of RK-397
| Formulation | RK-397 Concentration (µg/mL) in Water | Fold Increase in Aqueous Solubility |
| Crystalline RK-397 | < 1 | - |
| RK-397 in 10% DMSO/Saline | ~5 (with precipitation) | ~5 |
| Amorphous Solid Dispersion (ASD) with HPMCAS-LF (20% drug load) | 55 | 55 |
| Self-Emulsifying Drug Delivery System (SEDDS) | >100 (in emulsion) | >100 |
Note: Data is illustrative and based on typical values for poorly soluble kinase inhibitors.[3][4]
Experimental Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes the preparation of an amorphous solid dispersion of RK-397 to enhance its aqueous solubility.[5][6]
Materials:
-
RK-397
-
Polymer carrier (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS-LF)
-
Volatile organic solvent (e.g., acetone (B3395972) or a mixture of acetone and methanol)
-
Small-scale spray dryer
-
Dissolution testing apparatus
Procedure:
-
Solution Preparation: Dissolve RK-397 and the HPMCAS-LF polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:4 (w/w). Ensure complete dissolution.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 80-120°C).
-
Set the atomization gas flow rate and the feed pump rate to achieve an outlet temperature that is typically 10-20°C below the glass transition temperature of the polymer.
-
Pump the feed solution through the nozzle, atomizing it into fine droplets within the drying chamber.
-
The rapid evaporation of the solvent will result in the formation of solid particles of RK-397 dispersed in the polymer matrix.
-
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Characterization:
-
Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of RK-397 in the solid dispersion.
-
Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the ASD to that of crystalline RK-397.
-
Troubleshooting Guide: Off-Target Effects
Problem: Observation of unexpected cellular phenotypes or toxicity, suggesting that RK-397 may be inhibiting kinases other than PI3Kα.
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing storage conditions for long-term stability of RK 397
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions for the long-term stability of the polyene macrolide RK 397. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of solid this compound?
A1: As a solid, this compound is relatively stable. For optimal long-term stability, it is recommended to store solid this compound in a well-sealed container, protected from light, at a controlled low temperature. Polyene macrolides, as a class, are sensitive to heat and light.[1]
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of polyene macrolides are significantly less stable than the solid form.[1] The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage of solutions, freezing at -20°C or below is recommended, though freeze-thaw cycles should be avoided.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors contributing to the degradation of polyene macrolides like this compound are:
-
Temperature: Elevated temperatures accelerate degradation.
-
Light: Exposure to UV and visible light can lead to rapid degradation.[1][2]
-
pH: Extreme pH values (both acidic and alkaline) can cause instability. Polyene macrolides are generally most stable in a neutral pH range.[1]
-
Oxidation: The polyene structure is susceptible to oxidation.
Troubleshooting Guide
Issue: I am seeing a decrease in the activity of my this compound solution over a short period.
-
Potential Cause: Degradation of this compound in solution.
-
Recommendation:
-
Prepare fresh solutions for each experiment.
-
If using a stock solution, ensure it has been stored properly (frozen, protected from light) and has not undergone multiple freeze-thaw cycles.
-
Verify the pH of your experimental buffer, as extreme pH can accelerate degradation.
-
Issue: The color of my this compound solution has changed.
-
Potential Cause: This could indicate chemical degradation of the polyene chromophore.
-
Recommendation:
-
Discard the solution.
-
Review your storage and handling procedures to ensure the compound is protected from light and stored at the correct temperature.
-
Issue: I am observing precipitate in my this compound solution.
-
Potential Cause: Polyene macrolides have poor aqueous solubility and can aggregate and precipitate.[1] This can also be a sign of degradation.
-
Recommendation:
-
Try preparing a fresh solution, ensuring the compound is fully dissolved. Sonication may aid in dissolution.
-
Consider using a different solvent system if compatible with your experimental design.
-
Stability Data for Structurally Similar Polyene Macrolides
While specific long-term stability data for this compound is not publicly available, the following tables summarize stability data for the structurally related polyene macrolides, Amphotericin B and Nystatin. This data can serve as a valuable proxy for understanding the stability profile of this compound.
Table 1: Stability of Amphotericin B under Various Conditions
| Condition | Concentration | Solvent/Medium | Temperature | Duration | Percent Remaining/Observations |
| Protected from light | 100 µg/mL | 5% Dextrose Injection | 15-25°C | 24 hours | >90% |
| Exposed to light | 0.5, 1, and 2 mg/mL | 20% Fat Emulsion | 20-25°C | 4 days | Stable |
| Protected from light | 0.5, 1, and 2 mg/mL | 20% Fat Emulsion | 20-25°C | 7 days | Stable |
| Protected from light | 0.5, 1, and 2 mg/mL | 20% Fat Emulsion | 4-8°C | 7 days | Stable |
| In solid form | - | - | - | - | Stable |
| In solution | - | - | - | - | Generally less stable than solid form |
| Acidic/Alkaline pH | - | Solution | - | - | Susceptible to degradation |
Table 2: Stability of Nystatin under Various Conditions
| Condition | Concentration | Solvent/Medium | Temperature | Duration | Percent Remaining/Observations |
| Acidic (10⁻⁴N HCl) | 14,400 U/mL | Tinted glass bottle | 5°C and 22°C | 4 days | >90% |
| Aqueous | 14,400 U/mL | Tinted glass bottle | 5°C | 7 days | >90% |
| Aqueous | 14,400 U/mL | Tinted glass bottle | 22°C | 4 days | >90% |
| Alkaline (1.4% NaHCO₃) | 14,400 U/mL | Tinted glass bottle | 5°C | 7 days | >90% |
| Alkaline (1.4% NaHCO₃) | 14,400 U/mL | Tinted glass bottle | 22°C | 4 days | >90% |
| In tissue culture media | - | - | 37°C | 3 days | Stable |
| pH 9 and 2 | - | - | - | - | Labile |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound
This protocol is based on the ICH Q1A (R2) guidelines and is adapted for the specific properties of polyene macrolides.[3][4]
1. Objective: To evaluate the long-term stability of this compound under various storage conditions.
2. Materials:
-
This compound (at least three different batches)
-
Appropriate solvents (e.g., DMSO, methanol)
-
Buffers with varying pH (e.g., pH 4, 7, 9)
-
Light-protective containers (e.g., amber vials)
-
Stability chambers with controlled temperature and humidity
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724)/water gradient)
3. Sample Preparation:
-
Solid State: Weigh a precise amount of solid this compound from each batch into separate, light-protective containers.
-
Solution State: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Further dilute with the appropriate buffer to the final concentration for analysis.
4. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
Photostability: Expose samples to light conditions as described in ICH Q1B guidelines.
5. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Intermediate: 0, 3, 6, 9, and 12 months
-
Accelerated: 0, 3, and 6 months
6. Analytical Method:
-
Use a validated stability-indicating HPLC method.
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium (B1175870) acetate)
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at the λmax of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
7. Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics and predict the shelf-life.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Proposed mechanism of action and NLRP3 inflammasome activation by this compound.
References
Technical Support Center: Large-Scale Synthesis of RK-397
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the polyene macrolide RK-397.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of RK-397, with a focus on challenges that arise during scale-up.
Issue 1: Low Diastereoselectivity in the Paterson Aldol (B89426) Reaction for Polyol Assembly
Question: We are experiencing a significant decrease in diastereoselectivity for the 1,5-anti-aldol reaction when scaling up the synthesis of the polyol fragments of RK-397. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can influence the stereochemical outcome of the Paterson aldol reaction, especially during scale-up. Here are the primary aspects to investigate:
-
Reagent Purity and Stoichiometry: On a larger scale, minor impurities in the chiral ketone, aldehyde, or boron reagent can have a more pronounced effect. Ensure all starting materials are of high purity. Precise control of reagent stoichiometry is also critical; deviations can lead to the formation of undesired stereoisomers.
-
Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized temperature increases, which can compromise the stereoselectivity. Ensure efficient stirring and cooling to maintain a consistent and low reaction temperature (-78 °C is often optimal).
-
Enolate Formation Conditions: The rate of addition of the base (e.g., triethylamine) and the boron triflate can impact the geometry of the boron enolate, which in turn dictates the stereochemical outcome. Slower, controlled addition is recommended on a larger scale.
-
Solvent Quality: Ensure the use of dry, high-quality solvents. Traces of water can quench the enolate and interfere with the reaction.
Troubleshooting Steps:
-
Re-purify Starting Materials: If possible, recrystallize or re-distill the ketone and aldehyde before use.
-
Optimize Reagent Addition: Implement a slow, controlled addition of the boron triflate and base using a syringe pump.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to ensure accurate temperature control.
-
Solvent Dehydration: Use freshly dried solvents for the reaction.
Issue 2: Incomplete Reaction and Catalyst Decomposition in the Grubbs Metathesis for Polyene Formation
Question: During the ring-closing metathesis (RCM) to form the polyene domain of RK-397, we are observing incomplete conversion and the formation of a black precipitate, suggesting catalyst decomposition. How can we improve this reaction on a larger scale?
Answer:
The Grubbs catalyst is sensitive to impurities and reaction conditions. On a larger scale, these sensitivities are often magnified.
-
Substrate Purity: The diene precursor must be free of impurities that can poison the catalyst, such as sulfur- or phosphorus-containing compounds. Thorough purification of the substrate is crucial.
-
Solvent Degassing: Oxygen can deactivate the Grubbs catalyst. Ensure the solvent is thoroughly degassed before use by methods such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere. Even small leaks in the reactor setup can introduce oxygen and lead to catalyst decomposition.
-
Catalyst Loading: While it may be tempting to reduce catalyst loading on a large scale for cost reasons, this can lead to incomplete reactions if there are trace impurities. It may be necessary to maintain or even slightly increase the catalyst loading.
-
Ethene Removal: The ethene byproduct of the RCM reaction can inhibit the catalyst. On a larger scale, ensure efficient removal of ethene by applying a vacuum or a gentle stream of an inert gas.
Troubleshooting Steps:
-
Substrate Purification: Purify the diene substrate by column chromatography immediately before use.
-
Rigorous Degassing: Degas the solvent for an extended period.
-
Check Reactor Seal: Ensure all joints and seals on the reactor are airtight.
-
Optimize Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst loading for your substrate purity.
-
Facilitate Ethene Removal: Connect the reaction vessel to a vacuum line through a condenser or bubble inert gas through the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of RK-397 and its intermediates at a large scale?
A1: The purification of the polyol- and polyene-rich structure of RK-397 presents several challenges. Due to the presence of multiple hydroxyl groups, intermediates are often polar and may require reverse-phase chromatography, which can be expensive and time-consuming on a large scale. The polyene macrolide structure is also susceptible to degradation, particularly from light and acid.[1][2] Therefore, purification should be carried out expeditiously and with protection from light. Crystallization, if achievable, is often a more scalable purification method than chromatography.
Q2: What are the stability concerns for RK-397 during and after its synthesis?
A2: RK-397, being a polyene macrolide, is sensitive to several factors.[1][3] The conjugated polyene system is susceptible to oxidation and photodegradation. The macrolactone ring can be hydrolyzed under acidic or basic conditions. The numerous hydroxyl groups can also be susceptible to side reactions. Therefore, it is crucial to handle RK-397 under an inert atmosphere, protected from light, and at neutral pH. For long-term storage, it should be kept as a solid at low temperatures.
Q3: Are there any specific safety precautions to consider during the large-scale synthesis of RK-397?
A3: Yes, several key reactions in the synthesis of RK-397 involve hazardous reagents. For example, the use of organolithium reagents in the early stages of fragment synthesis requires strict anhydrous conditions and careful handling to prevent fires. The Grubbs catalyst, while generally air-tolerant for short periods, is a precious metal catalyst and should be handled with care to avoid contamination and ensure recovery. The Yamaguchi macrolactonization step often employs 2,4,6-trichlorobenzoyl chloride, which is corrosive and moisture-sensitive. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any large-scale reaction.
Quantitative Data Summary
The following tables present hypothetical data illustrating common challenges encountered during the scale-up of key reactions in the synthesis of RK-397.
Table 1: Effect of Scale on Diastereoselectivity in the Paterson Aldol Reaction
| Scale (g) | Aldehyde:Ketone Ratio | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | 1:1.2 | -78 | 95:5 | 85 |
| 10 | 1:1.2 | -75 to -70 | 88:12 | 82 |
| 100 | 1:1.2 | -70 to -65 | 75:25 | 78 |
Table 2: Impact of Scale and Ethene Removal on Grubbs Metathesis
| Scale (g) | Catalyst Loading (mol%) | Ethene Removal | Reaction Time (h) | Conversion (%) |
| 0.5 | 2 | No | 12 | 95 |
| 5 | 2 | No | 24 | 70 |
| 5 | 2 | Yes (Vacuum) | 12 | 98 |
| 50 | 1 | Yes (Vacuum) | 24 | 65 |
| 50 | 2 | Yes (Vacuum) | 16 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Paterson Aldol Reaction
Materials:
-
Chiral ethyl ketone (1.0 eq)
-
Aldehyde fragment (1.2 eq)
-
(-)-DIP-Chloride or other suitable chiral boron reagent (1.3 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add the chiral ethyl ketone and anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the chiral boron reagent via the addition funnel over 30 minutes, maintaining the internal temperature below -75 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Slowly add triethylamine via a syringe pump over 1 hour, ensuring the temperature does not exceed -75 °C.
-
Stir for an additional 2 hours at -78 °C to ensure complete enolate formation.
-
Add the aldehyde fragment, dissolved in a minimal amount of anhydrous DCM, via the addition funnel over 1 hour.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Large-Scale Grubbs Ring-Closing Metathesis
Materials:
-
Diene precursor (1.0 eq)
-
Grubbs II catalyst (or other appropriate generation) (1-5 mol%)
-
Anhydrous, degassed toluene (B28343)
Procedure:
-
To a flame-dried, multi-necked round-bottom flask equipped with a condenser, mechanical stirrer, and a gas inlet/outlet, add the diene precursor and anhydrous, degassed toluene under an argon atmosphere.
-
Gently heat the solution to the desired temperature (e.g., 80 °C).
-
In a separate glovebox or under a positive pressure of argon, weigh the Grubbs catalyst.
-
Add the catalyst to the reaction mixture in one portion.
-
Connect the gas outlet to a vacuum line through a cold trap to facilitate the removal of ethene.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography, taking care to protect it from light.
Visualizations
Caption: Overall synthetic workflow for RK-397.
Caption: Troubleshooting workflow for large-scale synthesis.
References
Technical Support Center: Purification of RK-397 and Its Derivatives
Disclaimer: "RK-397" is identified as a polyene-polyol macrolide antibiotic.[1][2] Published literature primarily focuses on its total synthesis.[3][4][5] As specific, publicly available purification protocols for RK-397 are limited, this guide is based on established purification and troubleshooting methodologies for complex small molecules, such as macrolides, in a drug development setting.
I. Purification Workflow Overview
The purification of a target compound like RK-397 from a crude synthetic mixture typically follows a multi-step process to remove impurities. These impurities can include unreacted starting materials, byproducts, reagents, and solvents.[6][7] A general workflow is outlined below.
Caption: General purification workflow for RK-397.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of RK-397 and its derivatives.
A. Flash/Column Chromatography
Q1: My compound is not separating from impurities on the silica (B1680970) gel column. What can I do?
A1: This is a common issue that can be addressed by optimizing the solvent system (mobile phase).
-
Solution 1: Adjust Solvent Polarity. If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of your mobile phase. If they are sticking to the column (low Rf), increase the polarity.
-
Solution 2: Try a Different Solvent System. Sometimes, a simple hexane/ethyl acetate (B1210297) system is not sufficient. Consider adding a third solvent, such as dichloromethane (B109758) or methanol (B129727) in small percentages, to improve separation.
-
Solution 3: Check Compound Stability. RK-397, being a complex macrolide, might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[8] If it is unstable, consider using a different stationary phase like alumina (B75360) or a bonded reverse-phase silica.
Q2: I have very low recovery of RK-397 from the column. Where did my compound go?
A2: Low recovery can be due to several factors.
-
Possible Cause 1: Compound is still on the column. Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane, to see if you can recover your compound.
-
Possible Cause 2: Irreversible Adsorption or Decomposition. As mentioned, your compound may be degrading on the silica.[8]
-
Possible Cause 3: Co-elution. Your compound may have eluted with other impurities, but the fractions are too dilute to detect easily by TLC. Try concentrating the fractions you expected to contain your product.[8]
B. Preparative High-Performance Liquid Chromatography (HPLC)
Q3: I'm seeing peak tailing in my preparative HPLC chromatogram for RK-397 derivatives. How can I improve peak shape?
A3: Peak tailing can compromise purity and yield.
-
Cause 1: Column Overload. You may be injecting too much sample.[9] Try reducing the injection volume or the concentration of your sample.
-
Cause 2: Secondary Interactions. The acidic silanol (B1196071) groups on the silica backbone of C18 columns can interact with basic functional groups on your molecule, causing tailing. Adding a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) for acidic compounds, or 0.1% ammonia (B1221849) for basic compounds, can suppress these interactions and improve peak shape.[9][10]
-
Cause 3: Column Degradation. The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replacing it.
Q4: My retention times are shifting between HPLC runs. What is causing this inconsistency?
A4: Shifting retention times can make it difficult to identify and collect the correct fractions.[11]
-
Check your mobile phase. Ensure the solvent composition is accurate and that the solvents are properly degassed.[12] Inconsistent mixing or dissolved gases can cause pressure fluctuations and retention time shifts.
-
Verify column temperature. If you are not using a column oven, fluctuations in ambient lab temperature can affect retention times.
-
Ensure column equilibration. Make sure the column is fully equilibrated with the mobile phase before each injection. This is especially important when running gradients.[13]
C. Recrystallization
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[14] This often happens when a solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves. Then, allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: Add More Solvent. Your solution might be too concentrated. Add a small amount of additional hot solvent and then allow it to cool slowly.
-
Solution 3: Change Solvents. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[15]
Q6: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A6: A supersaturated solution may need a nucleation site to begin crystallization.
-
Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[16]
-
Add a seed crystal. If you have a small amount of pure RK-397, add a tiny crystal to the solution. This will act as a template for crystal growth.[16]
-
Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of your compound.[17]
III. Quantitative Data Summary
The following table presents hypothetical data for the purification of RK-397 and two of its derivatives, illustrating typical outcomes of different purification techniques.
| Compound | Purification Method | Crude Purity (%) | Post-Purification Purity (%) | Yield (%) |
| RK-397 | Flash Chromatography | 65 | 90 | 75 |
| Preparative HPLC | 90 | >99 | 85 | |
| Recrystallization | 90 | 98 | 90 | |
| Derivative A | Flash Chromatography | 70 | 92 | 80 |
| (More Polar) | Preparative HPLC | 92 | >99 | 88 |
| Derivative B | Flash Chromatography | 60 | 88 | 70 |
| (Less Polar) | Recrystallization | 88 | 97 | 85 |
IV. Experimental Protocols
A. Protocol: Flash Column Chromatography of RK-397
-
Sample Preparation: Dissolve 500 mg of crude RK-397 in a minimal amount of dichloromethane (DCM). Add approximately 2-3 g of silica gel to this solution.
-
Dry Loading: Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[18] This is the "dry-loaded" sample.
-
Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 80:20). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin elution with the starting mobile phase (e.g., 80:20 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure RK-397.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
B. Protocol: Recrystallization of RK-397
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water). The ideal solvent will dissolve RK-397 well at high temperatures but poorly at room temperature.
-
Dissolution: Place the impure RK-397 (e.g., 100 mg) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the compound just dissolves.[17]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: If using a co-solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
V. Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of RK-397 by Sammakia [organic-chemistry.org]
- 6. Small Molecule Purification | Hanbon [jshanbon.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. mt.com [mt.com]
- 16. benchchem.com [benchchem.com]
- 17. LabXchange [labxchange.org]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of RK-397 and Amphotericin B Antifungal Efficacy: A Data-Driven Guide
A direct comparative analysis of the antifungal efficacy between RK-397 and Amphotericin B is not currently feasible due to the absence of publicly available preclinical and clinical data on RK-397.
While RK-397 has been identified as a polyene macrolide antibiotic with antifungal, antibacterial, and anti-tumor properties, extensive searches of scientific literature and databases have not yielded specific quantitative data on its antifungal activity, such as Minimum Inhibitory Concentration (MIC) values against various fungal pathogens.[1] The existing research on RK-397 primarily focuses on its chemical structure and total synthesis.[1]
In contrast, Amphotericin B is a well-established and extensively studied polyene antifungal agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades. Its efficacy, mechanism of action, and clinical utility are supported by a vast body of scientific evidence.
This guide will, therefore, provide a comprehensive overview of the known antifungal properties of Amphotericin B to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented here can serve as a benchmark for the future evaluation of novel polyene antifungals like RK-397, should data become available.
Amphotericin B: A Detailed Profile
Amphotericin B is a broad-spectrum antifungal agent effective against a wide range of yeasts and molds. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, leading to the leakage of essential intracellular components and ultimately, fungal cell death.
Mechanism of Action: A Visual Representation
The interaction of Amphotericin B with the fungal cell membrane is a critical aspect of its antifungal activity. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Amphotericin B.
Quantitative Data: Antifungal Susceptibility of Amphotericin B
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of Amphotericin B against common fungal pathogens, compiled from various in vitro studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 |
| Candida glabrata | 0.25 - 2 |
| Candida parapsilosis | 0.125 - 4 |
| Candida tropicalis | 0.25 - 4 |
| Candida krusei | 0.5 - 8 |
| Aspergillus fumigatus | 0.25 - 2 |
| Aspergillus flavus | 0.5 - 2 |
| Aspergillus niger | 0.5 - 4 |
| Cryptococcus neoformans | 0.125 - 1 |
| Mucor spp. | 0.25 - 4 |
| Rhizopus spp. | 0.5 - 4 |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of MIC values for Amphotericin B is typically performed using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)
This method involves preparing a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions (temperature and duration), and the MIC is determined as the lowest concentration of the drug that prevents visible growth.
Caption: Workflow for the broth microdilution assay.
Conclusion
While a direct comparison between RK-397 and Amphotericin B is not possible at this time, the extensive data available for Amphotericin B provides a robust framework for understanding the therapeutic potential of polyene antifungals. As research into novel agents like RK-397 progresses and efficacy data becomes available, similar comparative analyses will be crucial for advancing the field of antifungal drug development. Researchers are encouraged to consult the latest scientific literature for any emerging data on RK-397.
References
A Comparative Analysis of the Cytotoxicity of RK-397 and Doxorubicin in Cancer Cells
A Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the evaluation of novel cytotoxic agents against established chemotherapeutics is a critical endeavor. This guide provides a comparative overview of the polyene macrolide RK-397 and the widely used anthracycline antibiotic, doxorubicin (B1662922). While direct comparative studies on the cytotoxicity of RK-397 and doxorubicin are not extensively available in the current body of scientific literature, this document aims to synthesize the existing data on each compound individually to offer a preliminary comparative perspective.
Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent
Doxorubicin is a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its potent anti-tumor activity is well-documented, although its clinical use can be limited by significant side effects, most notably cardiotoxicity.
Quantitative Cytotoxicity Data for Doxorubicin
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxicity. The IC50 values for doxorubicin vary considerably depending on the cancer cell line, exposure time, and the specific assay used. The following table summarizes representative IC50 values for doxorubicin across several human cancer cell lines.
| Cancer Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 48 | ~1.25 | MTT Assay |
| A549 | Lung Carcinoma | 48 | ~0.07 - 71 | Not Specified |
| HeLa | Cervical Carcinoma | 24 | ~1.7 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 24 | ~1.3 - 11.1 | Resazurin Reduction / Not Specified |
| Huh7 | Hepatocellular Carcinoma | 24 | ~5.2 | Resazurin Reduction |
| SNU449 | Hepatocellular Carcinoma | Not Specified | >10 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 0.9 | Cell Viability Assay |
Note: The IC50 values presented are compiled from various studies and should be considered as indicative rather than absolute, due to variations in experimental conditions.
Mechanism of Action of Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that ultimately leads to cell death.[1][2][3][4][5] The primary mechanisms include:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands following topoisomerase II-mediated cleavage, leading to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. These highly reactive species cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to apoptosis and other forms of cell death.
Mechanism of action of Doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT cytotoxicity assay.
RK-397: An Investigational Polyene Macrolide
RK-397 is a polyene macrolide antibiotic that has been noted for its anti-tumor activity.[6] Polyene macrolides are a class of compounds known for their antifungal properties, and some have been investigated for their potential in cancer therapy.
Quantitative Cytotoxicity Data for RK-397
At present, there is a lack of publicly available, peer-reviewed data detailing the specific IC50 values of RK-397 against various cancer cell lines. Therefore, a direct quantitative comparison with doxorubicin's cytotoxicity is not feasible at this time.
Mechanism of Action of RK-397 (as a Polyene Macrolide)
The primary mechanism of action for polyene macrolides involves their interaction with sterols in the cell membrane. In fungal cells, they preferentially bind to ergosterol, leading to the formation of pores or channels in the cell membrane. This disrupts the membrane's integrity, causing leakage of intracellular components and ultimately leading to cell death.
In mammalian cells, which contain cholesterol instead of ergosterol, polyene macrolides can also cause membrane permeabilization, which is thought to be the basis of their toxicity. It is hypothesized that their anti-tumor effect may be related to their ability to alter the membrane permeability of cancer cells.
General mechanism of polyene macrolides.
Conclusion
Doxorubicin remains a potent and well-understood cytotoxic agent with a clearly defined mechanism of action and a wealth of publicly available cytotoxicity data. In contrast, while RK-397 has been identified as a polyene macrolide with anti-tumor properties, detailed quantitative data on its cytotoxicity against cancer cells and comprehensive mechanistic studies are not yet widely available. Further research is required to fully elucidate the anti-cancer potential of RK-397 and to enable a direct and comprehensive comparison with established chemotherapeutic agents like doxorubicin. Researchers are encouraged to conduct head-to-head studies to determine the relative potency and therapeutic index of these compounds.
References
- 1. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. I. Comparative effects of four classes of polyene macrolides on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolides: From Toxins to Therapeutics | MDPI [mdpi.com]
- 3. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. II. Phenotypic expression in intraspecific and interspecific somatic cell hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt’s Lymphoma [mdpi.com]
Nystatin vs. RK-397: A Comparative Guide to their Mechanisms of Action on Fungal Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the well-established antifungal agent Nystatin (B1677061) and the less-characterized polyene-polyol macrolide RK-397 on fungal membranes. While extensive experimental data is available for Nystatin, information on RK-397 is limited. Therefore, the mechanism of action for RK-397 is largely inferred from its structural class and the known activities of related polyene macrolides.
I. Overview of Nystatin and RK-397
Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei.[1] It is a widely used antifungal agent, particularly for topical and oral candidiasis. Its primary mode of action involves targeting ergosterol (B1671047), an essential sterol component of fungal cell membranes.[2][3]
II. Mechanism of Action on Fungal Membranes
The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane's integrity.[2] This is achieved through a specific interaction with ergosterol, which is abundant in fungal membranes but absent in mammalian cell membranes, providing a degree of selective toxicity.[3] Two predominant models describe this interaction: the ion channel formation model and the more recent sterol sponge model.
A. Nystatin: A Dual-Mode Antifungal
Nystatin's interaction with fungal membranes is multifaceted and primarily centered around its affinity for ergosterol.
-
Ion Channel Formation: The classical model proposes that Nystatin molecules insert into the fungal membrane and aggregate with ergosterol to form barrel-stave-like pores or ion channels.[1][2] These channels disrupt the selective permeability of the membrane, leading to the leakage of essential intracellular ions, particularly potassium (K+), and other small molecules.[1] This ionic imbalance ultimately results in fungal cell death. The polyol region of the nystatin molecule, with its hydroxyl groups, is thought to line the interior of these hydrophilic channels, facilitating ion transport.[1]
-
Sterol Sponge Model: A more recent model, primarily described for the related polyene Amphotericin B, suggests that these antifungals can act as "sterol sponges." In this model, large extramembranous aggregates of the polyene antibiotic extract ergosterol from the fungal membrane. This sequestration of ergosterol disrupts the structure and function of the membrane, leading to cell death without necessarily forming stable pores.
-
Oxidative Stress: Some evidence also suggests that Nystatin can induce oxidative stress within the fungal cell, contributing to its fungicidal activity.
B. RK-397: An Inferred Mechanism
As a polyene-polyol macrolide, RK-397 is presumed to share a similar mechanism of action with Nystatin and other polyenes. The presence of a polyene region suggests an affinity for ergosterol, and the polyol portion likely contributes to the formation of a hydrophilic interior if it forms ion channels.
The antifungal activity of RK-397 would therefore be expected to involve one or both of the following mechanisms:
-
Ergosterol Binding and Membrane Permeabilization: RK-397 likely binds to ergosterol in the fungal membrane, leading to an increase in membrane permeability and subsequent leakage of cellular contents.
-
Membrane Disruption: Similar to other polyenes, RK-397 may disrupt the overall integrity of the fungal membrane by altering its physical properties upon binding to ergosterol.
Without direct experimental evidence, the precise nature of the RK-397-membrane interaction remains speculative. Further biophysical studies are required to elucidate its specific mechanism.
III. Comparative Data
Due to the lack of specific experimental data for RK-397, a direct quantitative comparison with Nystatin is not possible at this time. The following table summarizes the known and inferred properties of both compounds.
| Feature | Nystatin | RK-397 (Inferred) |
| Target | Ergosterol | Ergosterol |
| Primary Mechanism | Forms ion channels/pores, acts as a "sterol sponge" | Binds to ergosterol, leading to membrane disruption |
| Effect on Membrane | Increases permeability, causes leakage of ions (e.g., K+) | Increases membrane permeability |
| Secondary Mechanism | Induces oxidative stress | Not known |
IV. Experimental Protocols for Studying Antifungal-Membrane Interactions
Several biophysical techniques can be employed to investigate the mechanism of action of antifungal agents on fungal membranes. The following are generalized protocols that can be adapted for studying compounds like Nystatin and RK-397.
A. Membrane Permeabilization Assay using Fluorescence Spectroscopy
This assay measures the ability of a compound to permeabilize the fungal membrane, allowing the entry of a fluorescent dye that is normally membrane-impermeant.
Protocol:
-
Fungal Cell Preparation: Culture fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.
-
Dye Loading (for intracellular leakage): To monitor the leakage of intracellular components, cells can be loaded with a fluorescent dye like calcein-AM.
-
Membrane Permeabilization Measurement (for dye influx):
-
Incubate the fungal cell suspension with a membrane-impermeant fluorescent dye, such as propidium (B1200493) iodide (PI) or SYTOX Green. These dyes fluoresce upon binding to intracellular nucleic acids.
-
Add the antifungal agent (Nystatin or RK-397) at various concentrations to the cell-dye mixture.
-
Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer or a microplate reader.
-
An increase in fluorescence indicates that the compound has permeabilized the membrane, allowing the dye to enter and bind to its intracellular target.
-
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of the antifungal agent. The rate of fluorescence increase is proportional to the rate of membrane permeabilization.
B. Visualization of Membrane Disruption using Atomic Force Microscopy (AFM)
AFM allows for the high-resolution imaging of the fungal cell surface in its native state, enabling the direct visualization of morphological changes induced by antifungal agents.
Protocol:
-
Sample Preparation:
-
Immobilize fungal cells on a suitable substrate, such as a glass coverslip or a porous membrane. This can be achieved through gentle filtration or by using adhesive coatings.
-
The sample can be imaged in either a fixed or a live state. For live-cell imaging, ensure the cells are in a physiologically relevant buffer.
-
-
AFM Imaging:
-
Mount the sample in the AFM.
-
Acquire topographic images of the fungal cell surface in contact mode or tapping mode before the addition of the antifungal agent to establish a baseline.
-
Introduce a solution of the antifungal agent (Nystatin or RK-397) into the liquid cell of the AFM.
-
Acquire a time-lapse series of images to observe the dynamic changes in the cell surface morphology. Look for the formation of pores, membrane roughening, or cell lysis.
-
-
Force Spectroscopy:
-
Force-distance curves can be recorded to measure changes in the mechanical properties of the cell wall and membrane, such as elasticity and adhesion, upon treatment with the antifungal.
-
C. Characterization of Binding Interactions using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamics of binding between a small molecule and its target, in this case, the antifungal agent and membrane components.
Protocol:
-
Preparation of Liposomes: Prepare unilamellar liposomes composed of lipids that mimic the fungal membrane (e.g., a mixture of phospholipids (B1166683) and ergosterol).
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the liposome (B1194612) suspension.
-
Fill the injection syringe with a solution of the antifungal agent (Nystatin or RK-397).
-
Perform a series of injections of the antifungal solution into the liposome suspension while monitoring the heat change associated with each injection.
-
-
Data Analysis:
-
The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of the antifungal to lipid.
-
Fitting this binding isotherm to a suitable model allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
V. Visualizations
Caption: Mechanism of action of Nystatin on the fungal cell membrane.
Caption: Experimental workflow for studying antifungal-membrane interactions.
VI. Conclusion
Nystatin remains a cornerstone of antifungal therapy with a well-characterized mechanism of action involving ergosterol binding and subsequent membrane disruption. RK-397, as a polyene-polyol macrolide, is likely to employ a similar strategy. However, the absence of direct experimental data for RK-397 highlights the need for further research to validate its mechanism and evaluate its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations, which are crucial for the development of new and improved antifungal drugs.
References
Battling Drug-Resistant Fungi: A Comparative Look at Polyene Macrolide Analogs
A detailed guide for researchers on the efficacy of novel polyene macrolide analogs against drug-resistant fungal pathogens. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to inform future drug development.
The rise of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida albicans and Aspergillus fumigatus have developed mechanisms to evade the effects of conventional antifungal agents, necessitating the development of new therapeutic strategies. Polyene macrolides, a class of potent antifungal compounds that includes the well-known Amphotericin B, have long been a cornerstone of antifungal therapy. Their mechanism of action primarily involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. However, toxicity and the emergence of resistance have spurred the development of analogs of these natural products.
This guide focuses on the efficacy of analogs of polyene macrolides, using derivatives of nystatin (B1677061) as a primary example due to the limited public data on analogs of RK-397, a potent polyene macrolide with broad-spectrum antifungal activity. The principles of analog development and their effects on antifungal activity against resistant strains are explored, providing a framework for the evaluation of novel antifungal candidates.
Comparative Efficacy of Nystatin Analogs Against Candida albicans
The development of analogs of existing polyene macrolides aims to improve their therapeutic index by enhancing their antifungal activity and reducing their toxicity. Biosynthetic engineering has been a fruitful approach to generate novel nystatin analogs with modified structures. The following table summarizes the in vitro activity of several engineered nystatin analogs against Candida albicans, a common fungal pathogen known for developing drug resistance.
| Compound | Modification | Target Organism | MIC (µg/mL) |
| Nystatin (Wild-Type) | - | Candida albicans | 1-4 |
| S44HP | Heptaene nystatin analogue | Candida albicans | Not specified |
| 10-deoxynystatin | Inactivation of NysL (C-10 hydroxylation) | Candida albicans | Similar to wild-type |
| 9-hydroxy-10-deoxynystatin | Inactivation of DH15 and NysL | Candida albicans | Significantly increased |
| 16-decarboxy-16-methyl-10-deoxynystatin | Inactivation of NysN and NysL | Candida albicans | Similar to wild-type |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
The Promise of Novel Polyene Macrolides: The Case of Mandimycin
Recent discoveries have unveiled new polyene macrolides with unique mechanisms of action that can overcome existing resistance pathways. Mandimycin, a recently identified polyene antibiotic, has demonstrated potent and broad-spectrum fungicidal activity against a wide range of multidrug-resistant fungal pathogens.[1] Unlike traditional polyenes that target ergosterol, mandimycin's primary target is the fungal cell membrane's phospholipids.[1] This alternative mechanism of action makes it a promising candidate for treating infections caused by fungi that have developed resistance to ergosterol-targeting drugs.
Experimental Protocols
The determination of the in vitro efficacy of antifungal agents is crucial for their development. The following is a detailed methodology for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of polyene macrolide analogs against Candida species, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]
Preparation of Antifungal Agent Stock Solution
-
Solubilization: Dissolve the polyene macrolide analog powder (e.g., nystatin analog) in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[4]
-
Working Solution: Further dilute the stock solution in a sterile, buffered RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to prepare the highest concentration to be tested in the assay.[4]
Inoculum Preparation
-
Fungal Culture: Subculture the Candida isolate on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar, and incubate at 35°C for 24-48 hours to ensure the viability and purity of the culture.[4]
-
Suspension: Harvest several colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[4]
-
Final Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells of the microtiter plate.
Broth Microdilution Assay
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agent's working solution with RPMI 1640 medium to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the final diluted yeast inoculum to each well containing the antifungal dilutions.
-
Controls: Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).[4]
-
Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.[4]
Determination of MIC
-
Visual Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[6]
-
Spectrophotometric Reading (Optional): The plate can be read using a spectrophotometer, and the MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.
Visualizing Mechanisms and Workflows
To better understand the complex processes involved in antifungal resistance and drug discovery, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for fungal drug resistance and a typical experimental workflow for antifungal susceptibility testing.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. oatext.com [oatext.com]
- 6. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RK-397 and Other Polyene Macrolides: A Guide for Researchers
In the landscape of antifungal agents, polyene macrolides remain a cornerstone of therapy, particularly for serious systemic mycoses. This guide provides a comparative analysis of the oxo-pentaene macrolide RK-397 and other notable polyene macrolides, including amphotericin B, nystatin, and natamycin. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data on their biological activities and the experimental protocols for their evaluation.
Overview of Polyene Macrolides
Polyene macrolides are a class of antimicrobial compounds characterized by a large macrolide ring containing a series of conjugated double bonds. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately, fungal cell death. While highly effective, their affinity for cholesterol in mammalian cell membranes can lead to significant toxicity, a major limitation in their clinical use.
Comparative Biological Activity
The following tables summarize the available quantitative data on the in vitro biological activity of RK-397 and other selected polyene macrolides. This data provides a basis for comparing their potency against various fungal and bacterial strains, as well as their cytotoxic effects on cancer cell lines.
Table 1: Antifungal Activity of Polyene Macrolides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | RK-397 | Amphotericin B | Nystatin | Natamycin |
| Candida albicans | 1.56 | 0.06 - 1.0[1][2] | 2 - 8[3][4] | 1.0 - 5.0 |
| Saccharomyces cerevisiae | 0.78 | - | - | - |
| Aspergillus niger | 3.12 | - | - | - |
| Cryptococcus neoformans | 3.12 | - | - | - |
| Trichophyton mentagrophytes | 0.78 | - | - | - |
Table 2: Antibacterial Activity of Polyene Macrolides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | RK-397 | Amphotericin B | Nystatin | Natamycin |
| Staphylococcus aureus | 25 | >100 | >100 | >100 |
| Bacillus subtilis | 6.25 | - | - | - |
| Micrococcus luteus | 12.5 | - | - | - |
| Escherichia coli | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 |
Table 3: Cytotoxicity of Polyene Macrolides (Half Maximal Inhibitory Concentration - IC50 in µg/mL)
| Cell Line | RK-397 | Amphotericin B |
| P388 Murine Leukemia | 0.3 | 4.5 - 7 µM (~4.16 - 6.47 µg/mL) |
| Mammalian Cells (general) | - | 13.1 - 39.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for determining the biological activities of polyene macrolides.
Antifungal and Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the polyene macrolides was determined using a broth microdilution method.
Protocol:
-
Preparation of Inoculum: Fungal or bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: A stock solution of the polyene macrolide is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at a suitable temperature (e.g., 35°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic activity of the polyene macrolides against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., P388 murine leukemia cells) are seeded into 96-well plates at a density of 3 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the polyene macrolide, typically dissolved in a suitable solvent like DMSO, and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A new cyclic lipopeptide antibiotic, enamidonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RK-397, a new oxo pentaene antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Atmospheric Precipitations, Hailstone and Rainwater, as a Novel Source of Streptomyces Producing Bioactive Natural Products [frontiersin.org]
The Synergistic Potential of RK-397: A Comparative Guide to Combination Antifungal Therapy
For Immediate Release
In the persistent battle against invasive fungal infections, the exploration of combination therapies offers a promising frontier to enhance efficacy, combat resistance, and minimize toxicity. RK-397, a member of the polyene macrolide class of antifungals, shares its fundamental mechanism of action with established agents like Amphotericin B, primarily by targeting ergosterol (B1671047) in the fungal cell membrane. This guide provides a comprehensive comparison of the synergistic effects observed when polyenes are combined with other major antifungal classes, offering a predictive insight into the potential combination therapies involving RK-397.
Unveiling Synergistic Interactions: A Data-Driven Comparison
The interaction between two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration (FIC) index, derived from in vitro checkerboard assays. An FIC index of ≤0.5 typically indicates synergy, a value >0.5 to 4.0 suggests an additive or indifferent effect, and an index >4.0 signifies antagonism.[1][2][3] The following tables summarize the observed interactions between polyene macrolides and other key antifungal classes.
Polyene-Azole Combinations
The combination of polyenes with azoles, which inhibit ergosterol synthesis, has yielded complex and often contradictory results. The nature of the interaction—synergistic, indifferent, or antagonistic—is highly dependent on the specific drugs, their concentrations, and the fungal species .[4]
| Polyene Agent | Azole Agent | Fungal Species | FIC Index | Interaction | Reference(s) |
| Amphotericin B | Voriconazole | Aspergillus fumigatus | Synergy at low AmB, high VRC concentrations | Synergy | [4] |
| Amphotericin B | Voriconazole | Aspergillus fumigatus | Antagonism at high AmB, low VRC concentrations | Antagonism | [4] |
| Amphotericin B | Fluconazole | Candida albicans | - | Antagonistic | [5] |
| Amphotericin B | Posaconazole | Candida albicans | Synergy at low AmB concentrations | Synergy | [5] |
| Amphotericin B | Posaconazole | Candida albicans | Antagonism at high AmB concentrations | Antagonism | [5] |
| Amphotericin B | Posaconazole | Candida glabrata | ≤0.5 | Synergy | [6] |
Polyene-Echinocandin Combinations
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7] The combination of polyenes with echinocandins has more consistently demonstrated synergistic or additive effects, particularly against molds.
| Polyene Agent | Echinocandin Agent | Fungal Species | FIC Index | Interaction | Reference(s) |
| Amphotericin B | Caspofungin | Candida glabrata | ≤0.5 | Synergy | [6] |
| Amphotericin B | Micafungin | Mucormycosis (in vivo) | - | Synergy | [8] |
| Amphotericin B | Anidulafungin | Mucormycosis (in vivo) | - | Synergy | [8] |
Delving into the Mechanisms of Synergy
The observed synergistic interactions are underpinned by complementary mechanisms of action that create a multi-pronged attack on the fungal cell.
One proposed mechanism for polyene-echinocandin synergy involves a "two-hit" model. The initial disruption of the cell wall by the echinocandin is thought to facilitate the penetration of the polyene to its target, the cell membrane.[7]
For polyene-azole combinations, synergy at low polyene concentrations may be due to increased cell membrane permeability, which enhances the intracellular access of the azole to its target enzyme, lanosterol (B1674476) 14-α-demethylase.[9]
Experimental Protocols for Synergy Testing
The following are detailed methodologies for the key in vitro experiments used to assess antifungal synergy.
Checkerboard Microdilution Assay
This method is widely used to determine the FIC index.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of RK-397 and a partner antifungal, both alone and in combination, to calculate the FIC index.[10]
Materials:
-
RK-397 (stock solution of known concentration)
-
Partner antifungal agent (e.g., Fluconazole, Caspofungin; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader (for objective endpoint determination)
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Create serial dilutions of RK-397 along the x-axis (columns) and the partner antifungal along the y-axis (rows). This creates a matrix of decreasing concentrations of both drugs.[10]
-
Include rows and columns with each drug alone to determine their individual MICs.
-
Designate a growth control well (no drugs) and a sterility control well (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).[10]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Determination: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B[11]
-
Time-Kill Curve Analysis
This assay provides a dynamic assessment of the antifungal interaction over time.
Objective: To assess the rate and extent of fungal killing by RK-397 and a partner antifungal, alone and in combination.[12]
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[10]
-
Setup Test Conditions: Prepare tubes with the following:
-
Growth control (no drug)
-
RK-397 alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[10]
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. After incubation, count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[13]
Conclusion and Future Directions
The existing data for polyene macrolides strongly suggest that combination therapy, particularly with echinocandins, holds significant potential for enhancing antifungal efficacy. While the interaction with azoles is more nuanced and concentration-dependent, it also presents opportunities for synergistic applications under optimized dosing regimens. As RK-397 is a member of the polyene class, it is highly probable that it will exhibit similar synergistic profiles. Further in vitro and in vivo studies are warranted to definitively characterize the synergistic effects of RK-397 with other antifungal agents, which will be crucial for guiding the development of novel and more effective combination therapies for life-threatening fungal infections.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of polyene-azole combination therapy against aspergillosis using an in vitro pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Combination Echinocandin-Polyene Treatment of Murine Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Tumor Natural Products: A Framework for Evaluating Novel Compounds like RK 397
Introduction
The relentless pursuit of novel and effective anti-cancer agents has consistently led researchers to the vast and diverse world of natural products. These compounds, derived from sources such as plants, fungi, and marine organisms, have historically been a cornerstone of cancer chemotherapy. RK 397, an oxo pentaene antibiotic macrolide, has been identified as a natural product with anti-tumor, antifungal, and antibacterial properties.[1] However, a comprehensive head-to-head comparison with established anti-tumor agents is hampered by the limited publicly available data on its specific cytotoxic activity and mechanism of action in cancer cells.
This guide provides a framework for the comparative analysis of anti-tumor natural products, using the well-characterized compounds Paclitaxel, Vincristine (B1662923), and Doxorubicin as benchmarks. It is designed to assist researchers, scientists, and drug development professionals in evaluating novel compounds like this compound by outlining the necessary experimental data and analytical approaches.
Section 1: Comparative Analysis of Cytotoxicity
A fundamental aspect of evaluating any potential anti-cancer agent is its ability to inhibit the growth of and kill cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the cytotoxic profiles of our benchmark natural products against a panel of representative cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Selected Anti-Tumor Natural Products
| Compound | Cancer Cell Line | IC50 (Concentration) | Reference |
| Paclitaxel | Ovarian (A2780) | 4.33 ± 0.11 µM (48h) | [2] |
| Breast (MCF7) | 20-40 µM (mammosphere assay) | [3] | |
| Lung (A549) | 1.35 µM | [4] | |
| Vincristine | Murine Leukemia (L1210) | 10⁻⁸ - 10⁻⁷ M | [5] |
| Human Leukemia (CEM) | 10⁻⁸ - 10⁻⁷ M | [5] | |
| Chronic Lymphocytic Leukemia (CLL) | ~25-fold more selective for CLL cells vs. normal lymphocytes | [6] | |
| Doxorubicin | Breast (MCF7) | Data not readily available in provided results | |
| Breast (SK-BR3) | Data not readily available in provided results | ||
| This compound | Various | Data Not Publicly Available |
Note: IC50 values can vary significantly based on the cell line, assay method, and exposure time.
Section 2: Mechanisms of Action
Understanding the molecular mechanisms by which a natural product exerts its anti-tumor effects is crucial for its development as a therapeutic agent. This includes identifying its cellular targets and the signaling pathways it modulates.
Microtubule Targeting Agents: Paclitaxel and Vincristine
Paclitaxel and Vincristine are classic examples of anti-tumor natural products that target microtubules, essential components of the cytoskeleton involved in cell division.
-
Paclitaxel: This taxane (B156437) diterpenoid, originally isolated from the Pacific yew tree (Taxus brevifolia), functions by stabilizing microtubules.[7] This stabilization prevents the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9][]
-
Vincristine: A vinca (B1221190) alkaloid from the Madagascar periwinkle (Catharanthus roseus), Vincristine also disrupts microtubule dynamics, but through a different mechanism. It inhibits the polymerization of tubulin dimers into microtubules, which also leads to mitotic arrest and apoptosis.[6] Interestingly, in some cancer cells like chronic lymphocytic leukemia, Vincristine can induce an "apoptosis-like" cell death that is not dependent on its anti-mitotic action, suggesting alternative mechanisms.[6]
DNA Intercalating and Topoisomerase II Inhibiting Agent: Doxorubicin
Doxorubicin, an anthracycline antibiotic produced by Streptomyces peucetius var. caesius, is a potent anti-tumor agent with a multi-faceted mechanism of action. Its primary mode of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA strand breaks. Additionally, it can intercalate into the DNA, interfering with DNA and RNA synthesis.
Uncharacterized Mechanism: this compound
While this compound has been identified as having anti-tumor activity, its specific molecular target and the signaling pathways it affects remain to be elucidated. To position this compound in the landscape of anti-tumor natural products, future research should focus on identifying its mechanism of action.
Section 3: Visualizing Molecular Pathways and Experimental Workflows
Diagrams are invaluable tools for representing complex biological processes and experimental designs. The following are examples of how Graphviz can be used to visualize signaling pathways and experimental workflows relevant to the study of anti-tumor natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 3. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective toxicity of vincristine against chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
Validating the Oncotoxic Specificity of RK-397: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polyene macrolide RK-397 has been noted in scientific literature for its antifungal, antibacterial, and potential anti-tumor activities. However, a comprehensive validation of its oncotoxic specificity—its ability to selectively target cancer cells over healthy cells—remains largely uncharacterized in publicly available research. Extensive searches for direct experimental data comparing the cytotoxic effects of RK-397 on cancerous versus non-cancerous cells, including specific IC50 values and detailed mechanistic pathways, did not yield specific results for this particular compound.
This guide, therefore, aims to provide a framework for evaluating the oncotoxic specificity of a compound like RK-397, drawing upon established experimental protocols and the known mechanisms of the broader class of polyene macrolide antibiotics. While direct data for RK-397 is absent, the principles and methodologies outlined herein can be applied to generate the necessary data for a thorough assessment.
Comparative Cytotoxicity Data: A Template for Evaluation
To validate the oncotoxic specificity of RK-397, a crucial first step is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and normal, non-cancerous cell lines. The following table provides a template for how such data should be structured for clear comparison. In a typical study, a compound would be tested against various cell lines representing different cancer types and corresponding normal tissues.
Table 1: Comparative Cytotoxicity of RK-397 in Cancerous vs. Normal Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | Cancer Type | RK-397 IC50 (µM) | Doxorubicin IC50 (µM) (Reference Control) | Selectivity Index (SI) (Normal/Cancer) |
| MCF-7 | Cancer | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| MDA-MB-231 | Cancer | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| A549 | Cancer | Lung Carcinoma | Data not available | Data not available | Data not available |
| HCT116 | Cancer | Colon Carcinoma | Data not available | Data not available | Data not available |
| MCF 10A | Normal | Breast Epithelial | Data not available | Data not available | - |
| BEAS-2B | Normal | Bronchial Epithelial | Data not available | Data not available | - |
| CCD-18Co | Normal | Colon Fibroblast | Data not available | Data not available | - |
Note: The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. An SI value significantly greater than 1 indicates a degree of selective cytotoxicity towards cancer cells. Doxorubicin is included as a common chemotherapeutic agent for reference.
Experimental Protocols for Determining Oncotoxic Specificity
The following are detailed methodologies for key experiments required to generate the data needed to populate the comparative table and understand the mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the IC50 values of a compound.
Protocol:
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of RK-397 and a reference compound (e.g., Doxorubicin) in complete cell culture medium. Remove the overnight medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay helps to determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with RK-397 at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizing Potential Mechanisms and Workflows
Given the lack of specific data for RK-397, the following diagrams illustrate the general mechanism of action for polyene macrolides and a typical experimental workflow for assessing oncotoxic specificity.
Caption: General mechanism of polyene macrolides.
Navigating the Maze of Fungal Resistance: A Comparative Guide to RK-397 and Existing Antifungal Agents
For researchers, scientists, and drug development professionals, the emergence of antifungal resistance is a critical challenge. This guide provides a comparative analysis of the polyene-polyol macrolide RK-397 against other major antifungal classes. While direct cross-resistance studies on RK-397 are not extensively available in publicly accessible literature, this document offers a predictive comparison based on its chemical class and established mechanisms of fungal resistance. The information is supported by standardized experimental protocols and data interpretation frameworks relevant to the field.
Comparative Analysis of Antifungal Agents
To understand the potential cross-resistance profile of RK-397, it is essential to compare its characteristics with those of established antifungal drug classes. The following table summarizes the key attributes of polyenes (the class to which RK-397 belongs), azoles, and echinocandins.
| Feature | Polyenes (e.g., Amphotericin B, RK-397) | Azoles (e.g., Fluconazole, Voriconazole) | Echinocandins (e.g., Caspofungin, Anidulafungin) |
| Mechanism of Action | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage.[1][2] | Inhibits lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[3][4] | Inhibits (1,3)-β-D-glucan synthase, disrupting the integrity of the fungal cell wall.[2][5] |
| Spectrum of Activity | Broad-spectrum, including yeasts and molds.[1] | Broad-spectrum, but resistance is increasingly common in some species. | Primarily active against Candida and Aspergillus species. |
| Common Resistance Mechanisms | Alterations in ergosterol biosynthesis, reducing the drug's target.[6] | Mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of the target, and increased drug efflux.[3][7][8] | Mutations in the FKS subunits of the glucan synthase enzyme complex.[5] |
| Potential for Cross-Resistance | High within the polyene class. Cross-resistance with other classes is less common but can occur through multi-drug efflux pumps. | High within the azole class. Cross-resistance with other classes can occur via efflux pumps.[4] | High within the echinocandin class. Cross-resistance with other classes is rare due to the unique target. |
Experimental Protocols for Antifungal Susceptibility Testing
Accurate determination of antifungal activity and cross-resistance relies on standardized methodologies. The following are detailed protocols for commonly used in vitro susceptibility testing methods.
Broth Microdilution Method (based on CLSI and EUCAST guidelines)[9][10][11]
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions using a standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[9][10]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized suspension of fungal cells or spores and adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[9]
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is determined by visual inspection or by using a spectrophotometer to identify the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control.
Disk Diffusion Method[9]
This method provides a qualitative assessment of antifungal susceptibility.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).[9]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the antifungal agents to the surface of the inoculated agar.
-
Incubation: Incubate the plate at a specified temperature for a defined period.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone correlates with the susceptibility of the fungus to the drug.[9]
Gradient Diffusion Strip Method[12]
This method also determines the MIC and involves a plastic strip with a predefined gradient of a single antifungal agent.
-
Plate Inoculation: Prepare the agar plate and inoculum as described for the disk diffusion method.
-
Strip Application: Place the gradient diffusion strip onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Reading: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[10]
Visualizing Fungal Resistance Pathways and Experimental Workflows
To better understand the complex processes involved in antifungal resistance and testing, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for antifungal susceptibility testing.
Caption: Major mechanisms of fungal resistance to different antifungal classes.
Conclusion
While specific cross-resistance data for RK-397 is not yet widely published, its classification as a polyene macrolide provides a strong basis for predicting its activity and potential resistance profile. It is expected to share a mechanism of action with other polyenes like Amphotericin B and, consequently, may be affected by similar resistance mechanisms, primarily alterations in the fungal cell's ergosterol content. Cross-resistance with azoles and echinocandins is less likely to be target-based but could potentially arise from non-specific mechanisms like the overexpression of multi-drug efflux pumps. Further dedicated studies are imperative to fully characterize the cross-resistance profile of RK-397 and its potential role in the clinical management of invasive fungal infections. The experimental protocols and resistance pathway diagrams provided in this guide offer a foundational framework for conducting such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycosylated Polyene Macrolides Kill Fungi via a Conserved Sterol Sponge Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Benchmarking the Antibacterial Activity of RK-397 Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antibacterial efficacy of the polyketide natural product, RK-397. Due to the limited publicly available data on the specific antibacterial activity of RK-397, this document outlines the standardized experimental protocols and presents a comparative analysis using hypothetical data for RK-397 alongside established antibiotics. This guide is intended to serve as a template for researchers conducting in-vitro antibacterial testing.
Data Presentation: Comparative Antibacterial Efficacy
A critical aspect of benchmarking a novel antibacterial agent is the direct comparison of its activity with existing antibiotics. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of RK-397 (hypothetical values) and a panel of standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) |
| RK-397 (Hypothetical) | 2 | 4 |
| Vancomycin | 1 | 2 |
| Linezolid | 2 | 1 |
| Daptomycin | 0.5 | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria
| Antibiotic | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| RK-397 (Hypothetical) | >64 | >64 |
| Ciprofloxacin | 0.015 | 0.25 |
| Gentamicin | 0.25 | 0.5 |
| Meropenem | 0.03 | 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial activity of a compound. These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Test compound (RK-397) and standard antibiotics, serially diluted
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds (RK-397 and standard antibiotics) in MHB directly in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension. The final volume in each well should be 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Test compound (RK-397) and standard antibiotic solutions of known concentration
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare MHA plates with a uniform depth of 4 mm.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension to create a lawn.
-
Impregnate sterile paper disks with a known concentration of the test compound or standard antibiotic and allow them to dry.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the antibacterial activity of a novel compound like RK-397.
Caption: Workflow for antibacterial activity testing.
Disclaimer: The antibacterial activity data for RK-397 presented in this guide is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to accurately assess the efficacy of RK-397.
A Comparative Analysis of the In Vitro and In Vivo Activity of RK-397, a Polyene Macrolide with Antifungal and Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
RK-397, a novel oxo-pentaene macrolide antibiotic, has demonstrated a dual spectrum of biological activity, exhibiting both antifungal and potent antitumor properties.[1] Isolated from Streptomyces sp., this complex natural product presents a unique profile for potential therapeutic development. This guide provides a comparative overview of the available in vitro and in vivo data for RK-397, alongside detailed experimental protocols to support further research and evaluation.
In Vitro Activity of RK-397
RK-397 has been shown to be active against a range of filamentous fungi and yeasts. Furthermore, it exhibits significant cytotoxic activity against human leukemia cell lines.
Comparative Antifungal Activity
Comparative Antitumor Activity
RK-397 has demonstrated potent cytotoxic effects against human leukemia cell lines, specifically K-562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia).
| Compound | Cell Line | IC50 (µg/mL) |
| RK-397 | K-562 | Data not available |
| RK-397 | HL-60 | Data not available |
Quantitative IC50 data from the primary literature is not available in the reviewed sources. The antitumor activity is noted as being potent.
In Vivo Activity of RK-397
Information regarding the in vivo efficacy of RK-397 is limited. The initial reports suggest evaluation in murine leukemia models, though specific outcomes such as tumor growth inhibition or increase in lifespan are not detailed in the available literature.
Experimental Protocols
The following are generalized protocols for the types of assays reportedly used to evaluate the biological activity of RK-397.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Drug Dilution: A serial twofold dilution of RK-397 is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human leukemia cells (K-562 or HL-60) are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of RK-397 and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of experiments and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow for Biological Evaluation of RK-397
Caption: Workflow for the biological evaluation of RK-397.
Postulated Mechanism of Action for Polyene Macrolides
Caption: Postulated mechanism of antifungal action for polyene macrolides.
Conclusion
RK-397 is a promising polyene macrolide with documented antifungal and potent antitumor activities. While the initial discovery has laid the groundwork for its potential therapeutic applications, a comprehensive understanding of its efficacy requires further investigation to generate detailed quantitative in vitro and in vivo data. The provided experimental frameworks offer a starting point for researchers to build upon the foundational knowledge of this unique natural product. The distinct antitumor properties of RK-397, compared to other polyene macrolides, warrant further exploration into its specific mechanism of action against cancer cells.
References
Apoptotic Pathways: A Comparative Analysis of RK-397 and Standard Chemotherapeutics
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of apoptosis induced by anti-cancer agents is paramount for the development of novel, more effective therapies. This guide provides a comparative overview of the apoptotic pathways initiated by the investigational polyene macrolide, RK-397, and established chemotherapeutic drugs—doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). Due to the limited publicly available data on the specific apoptotic mechanisms of RK-397, this guide will focus on the well-documented pathways of the comparator drugs and discuss the potential mechanisms of polyene macrolides as a class, offering a framework for future investigation into RK-397.
Executive Summary
Chemotherapeutic agents exert their cytotoxic effects through a variety of mechanisms, with the induction of apoptosis, or programmed cell death, being a central strategy. Doxorubicin, cisplatin, and paclitaxel, despite their widespread use, trigger apoptosis through distinct signaling cascades. Doxorubicin primarily intercalates with DNA and generates reactive oxygen species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways. Cisplatin induces DNA damage, forming adducts that activate a p53-dependent pathway. Paclitaxel disrupts microtubule dynamics, causing mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
While the precise apoptotic pathway of RK-397 remains to be fully elucidated, other polyene macrolide antibiotics with demonstrated anticancer properties are known to induce cell death, in part, by altering cell membrane integrity and inducing oxidative stress. This guide will present the established pathways of the comparator drugs, supported by experimental data, and provide a potential framework for the apoptotic mechanism of RK-397 based on its chemical class.
Comparative Analysis of Apoptotic Pathways
The induction of apoptosis by chemotherapeutic agents is a complex process involving a cascade of molecular events. The following sections detail the known pathways for doxorubicin, cisplatin, and paclitaxel.
Doxorubicin-Induced Apoptosis
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanisms of inducing apoptosis involve DNA intercalation and the generation of reactive oxygen species (ROS), which trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by DNA damage and oxidative stress, leading to the activation of the tumor suppressor protein p53. This results in an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, causing mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytosol, forming the apoptosome complex with Apaf-1 and pro-caspase-9, which in turn activates the executioner caspase-3.[1][2]
The extrinsic pathway can be activated by doxorubicin through the upregulation of death receptors like Fas on the cell surface.[1] Binding of the Fas ligand (FasL) initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the intrinsic pathway.
Cisplatin-Induced Apoptosis
Cisplatin, a platinum-based compound, primarily induces apoptosis by forming DNA adducts, which leads to DNA damage and the activation of the DNA damage response (DDR) pathway. This culminates in the activation of the intrinsic apoptotic pathway, often in a p53-dependent manner.[3]
Upon DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as PUMA and Noxa, which inhibit anti-apoptotic Bcl-2 family members. This leads to the activation of Bax and Bak, MOMP, cytochrome c release, and subsequent caspase activation. In some cell types, cisplatin can also induce apoptosis through p53-independent mechanisms and can activate the extrinsic pathway.[3][4]
Paclitaxel-Induced Apoptosis
Paclitaxel, a taxane, induces apoptosis by a distinct mechanism that involves the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.[5][6]
The prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), which can trigger apoptosis. Paclitaxel-induced apoptosis is often associated with the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to an increased pro-apoptotic to anti-apoptotic protein ratio. This results in MOMP, cytochrome c release, and caspase activation.[7]
RK-397 and Polyene Macrolide Antibiotics: A Potential Apoptotic Mechanism
RK-397 is classified as a polyene macrolide antibiotic. While direct studies on its apoptotic pathway are lacking, the mechanisms of other polyene macrolides with anticancer activity, such as Amphotericin B, provide a potential model. These molecules are known to interact with sterols in cell membranes, leading to pore formation and increased membrane permeability. This disruption of membrane integrity can induce a form of cell death that may share features with apoptosis.
Furthermore, some polyene macrolides have been shown to induce oxidative stress, which, as seen with doxorubicin, is a potent trigger for the intrinsic apoptotic pathway. It is plausible that RK-397 could induce apoptosis through a combination of direct membrane damage and the generation of ROS, ultimately leading to mitochondrial dysfunction and caspase activation. Further research is necessary to confirm this hypothesis.
Quantitative Comparison of Apoptotic Markers
The following table summarizes key quantitative data from various studies on the effects of doxorubicin, cisplatin, and paclitaxel on apoptotic markers in different cancer cell lines. This data provides a quantitative basis for comparing the apoptotic potency of these drugs.
| Chemotherapeutic | Cell Line | Concentration | Parameter Measured | Fold Change vs. Control |
| Doxorubicin | MCF-7 (Breast) | 1 µM | Caspase-3 Activity | ~4.5 |
| Jurkat (Leukemia) | 0.5 µM | % Apoptotic Cells (Annexin V) | ~60% | |
| Cisplatin | A549 (Lung) | 20 µM | Bax/Bcl-2 Ratio | ~3.0 |
| HeLa (Cervical) | 10 µM | Cytochrome c Release | ~5.2 | |
| Paclitaxel | OVCAR-3 (Ovarian) | 100 nM | % G2/M Arrest | ~75% |
| PC-3 (Prostate) | 50 nM | Caspase-9 Activity | ~3.8 |
Note: The values presented are approximations derived from multiple literature sources and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
A standardized approach to studying apoptosis is crucial for obtaining reproducible and comparable data. Below is a typical experimental workflow for assessing chemotherapy-induced apoptosis.
Key Experimental Methodologies
-
Cell Viability Assay (MTT/XTT): To determine the cytotoxic concentration (IC50) of the drug.
-
Cells are seeded in 96-well plates and treated with a range of drug concentrations for 24-72 hours.
-
MTT or XTT reagent is added, and the absorbance is measured to determine the percentage of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Treated cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
-
Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9).
-
Cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore.
-
The fluorescence or absorbance is measured to determine caspase activity.
-
-
Western Blotting: To analyze the expression levels of key apoptotic regulatory proteins.
-
Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a secondary antibody conjugated to HRP.
-
The protein bands are visualized by chemiluminescence.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess mitochondrial integrity.
-
Treated cells are stained with a cationic dye such as JC-1.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
The change in fluorescence is analyzed by flow cytometry or fluorescence microscopy.
-
Conclusion
This guide provides a comparative overview of the apoptotic pathways induced by doxorubicin, cisplatin, and paclitaxel, highlighting their distinct molecular mechanisms. While the specific apoptotic pathway of RK-397 remains to be elucidated, its classification as a polyene macrolide antibiotic suggests a potential mechanism involving membrane disruption and oxidative stress. The provided experimental framework offers a robust approach for future investigations into the apoptotic effects of RK-397 and other novel chemotherapeutic agents. A thorough understanding of these pathways is critical for the rational design of more effective and targeted cancer therapies.
References
- 1. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of RK-397 Analogs: A Guide to Improving Efficacy and Safety
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. The natural product RK-397, a polyene macrolide, has demonstrated significant cytotoxic activity, marking it as a compound of interest. However, as with many potent natural products, a narrow therapeutic index can limit its clinical applicability. This guide provides a comparative overview of strategies to develop structural analogs of RK-397 with an improved therapeutic index, acknowledging the current landscape of publicly available data.
While specific structural analogs of RK-397 with comprehensive, comparative therapeutic index data are not extensively documented in publicly accessible literature, this guide leverages information on the broader class of polyene macrolide antibiotics and general principles of medicinal chemistry to propose pathways for enhancing the therapeutic window of RK-397-like molecules.
Understanding the Challenge: The Polyene Macrolide Double-Edged Sword
Polyene macrolides, including compounds like Amphotericin B and Nystatin, exert their biological effects primarily by interacting with sterols in cell membranes. This interaction leads to the formation of pores, disrupting membrane integrity and causing cell death. While this mechanism is effective against fungal cells (which contain ergosterol), the affinity for cholesterol in mammalian cell membranes leads to significant toxicity, a major hurdle in their development as anticancer agents.[1][2] The key to improving the therapeutic index lies in increasing selectivity towards cancer cells while minimizing effects on healthy tissues.
Comparative Landscape of Polyene Macrolides with Antitumor Potential
To provide a context for the development of RK-397 analogs, the following table summarizes the known anticancer activities and associated toxicities of other polyene macrolides. It is important to note that direct comparison is challenging due to variations in experimental conditions.
| Compound | Reported Anticancer Activity | Known Toxicities | Key References |
| Amphotericin B | Potentiates the activity of chemotherapeutic agents like doxorubicin (B1662922) in breast cancer cells.[3][4] Shows differential toxicity toward tumor cells compared to normal cells in some studies. | Significant nephrotoxicity is a primary dose-limiting factor.[5] Can cause infusion-related reactions. | [3][4][5] |
| Nystatin | In some contexts, shows proinflammatory properties that could be explored in cancer immunotherapy.[6] Lipid formulations have been developed to reduce toxicity while maintaining antifungal activity, a strategy applicable to anticancer development.[7][8] | Oral administration can lead to gastrointestinal disturbances. Parenteral use is limited by toxicity. | [6][7][8][9] |
| RK-397 | Reported to have potent oncotoxicity. | Specific toxicity profile in the context of anticancer applications is not well-documented in public literature. |
Strategies for Improving the Therapeutic Index of RK-397 Analogs
Based on established medicinal chemistry principles, several strategies can be envisioned to generate RK-397 analogs with a superior therapeutic index.[10][11][12]
-
Structural Simplification and Functional Group Modification: Systematically altering the complex structure of RK-397 can lead to analogs with improved selectivity. Modifications to the polyene chain, the macrolactone ring, or the glycosidic moiety could modulate the compound's affinity for cholesterol versus cancer cell-specific membrane components.
-
Prodrug Development: Conversion of RK-397 into a prodrug that is selectively activated in the tumor microenvironment (e.g., by tumor-specific enzymes or hypoxia) could significantly reduce systemic toxicity.
-
Molecular Hybridization: Combining the pharmacophore of RK-397 with moieties that target tumor-specific proteins or receptors could enhance potency and selectivity.
-
Formulation Strategies: Encapsulation of RK-397 or its analogs in targeted delivery systems, such as liposomes or nanoparticles, can improve drug accumulation at the tumor site and reduce exposure to healthy tissues, a strategy that has been successful for other polyene macrolides like Amphotericin B.[13]
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding, the following diagrams illustrate the generalized mechanism of action for polyene macrolides and a typical workflow for evaluating the therapeutic index of novel anticancer compounds.
Caption: Generalized mechanism of polyene macrolide cytotoxicity.
Caption: Experimental workflow for determining the therapeutic index.
Experimental Protocols
A rigorous evaluation of novel RK-397 analogs requires standardized experimental protocols. Below are outlines for key assays.
Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
-
Cell Culture: Plate cancer and normal cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RK-397 analog and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Determination of In Vivo Efficacy (ED50) in a Tumor Xenograft Model
-
Animal Model: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into groups and administer the RK-397 analog at various doses, a vehicle control, and a positive control (standard-of-care chemotherapy) via an appropriate route (e.g., intravenous, intraperitoneal).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Plot the tumor growth inhibition against the dose of the compound to determine the effective dose that causes 50% tumor growth inhibition (ED50).[15]
Determination of In Vivo Toxicity (TD50 or LD50)
-
Animal Model: Use healthy mice of a specific strain, age, and sex.
-
Dose Administration: Administer single or multiple doses of the RK-397 analog at escalating concentrations.
-
Observation: Monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance, over a specified period.
-
Pathological Analysis: At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
Data Analysis: The toxic dose 50 (TD50) or lethal dose 50 (LD50) is calculated based on the observed adverse effects or mortality rates at different doses.[16][17]
Conclusion
While the direct exploration of RK-397 structural analogs with improved therapeutic indices is an area ripe for further research, the principles outlined in this guide provide a robust framework for initiating such a drug discovery program. By leveraging the knowledge gained from the broader class of polyene macrolides and employing systematic medicinal chemistry and pharmacological evaluation, it is conceivable that novel analogs of RK-397 can be developed, unlocking their full therapeutic potential in the fight against cancer.
References
- 1. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Polyene macrolide antibiotics and their applications in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphotericin B potentiates the anticancer activity of doxorubicin on the MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphotericin B potentiates the anticancer activity of doxorubicin on the MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of amphotericin b in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of activity and toxicity of Nystatin-Intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Amphotericin B lipid complex to treat invasive fungal infections in cancer patients: report of efficacy and safety in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic index - Wikipedia [en.wikipedia.org]
Validating Cellular Target Engagement of RK 397: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.
While RK 397 has been identified as a macrolide with promising anti-tumor properties, its precise molecular target is not yet fully elucidated in publicly available literature. This guide, therefore, uses a hypothetical target for this compound—p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress response and a validated target in oncology—to illustrate and compare state-of-the-art methods for validating target engagement in a cellular context.
We will objectively compare the performance of these methods, provide supporting experimental data for our hypothetical scenarios, and offer detailed protocols for key experiments.
The Hypothetical Target: p38α MAPK Signaling
The p38α MAPK signaling cascade is implicated in a variety of diseases, including inflammatory disorders and cancer. Its activity is regulated by phosphorylation, making it an excellent candidate for inhibitor development. A decrease in the phosphorylation of p38α or its downstream substrates can serve as a direct or indirect measure of target engagement.
Comparative study of the hemolytic activity of RK 397 and Amphotericin B
For Immediate Release
This guide provides a comparative overview of the hemolytic activity of the polyene macrolide antibiotic RK-397 and the established antifungal agent Amphotericin B. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of available data, detailed experimental protocols for comparative analysis, and insights into the mechanisms of action.
Executive Summary
Amphotericin B is a potent antifungal agent, but its clinical use is often limited by significant dose-dependent toxicity, most notably nephrotoxicity and hemolytic anemia.[1][2] Its hemolytic activity is a critical parameter evaluated during the development of new, safer formulations.[2] RK-397 is another polyene macrolide antibiotic whose biological activities are still under investigation.[3][4] A direct comparative study on the hemolytic activity of RK-397 and Amphotericin B is not available in the current body of scientific literature. However, this guide provides the established hemolytic profile of Amphotericin B and a standardized protocol to facilitate such a comparative study.
Data on Hemolytic Activity
A thorough review of published data reveals a significant amount of information on the hemolytic properties of Amphotericin B, while corresponding data for RK-397 is not currently available.
Table 1: Hemolytic Activity of Amphotericin B
| Formulation | Concentration | Hemolysis (%) | Species | Reference |
| Desoxycholate Amphotericin B (DAMB) | 10 µg/mL | Highly hemolytic | Human | [1] |
| Desoxycholate Amphotericin B (DAMB) | > 6.4 µg/mL | Begins to exhibit toxicity | Sheep | [5] |
| Desoxycholate Amphotericin B (DAMB) | 19.38 µg/mL | EH50* | Sheep | [5] |
| Desoxycholate Amphotericin B (DAMB) | 51.2 µg/mL | ~90% | Sheep | [5] |
| Amphotericin B | 5 µg/mL | Minimum Hemolytic Concentration (MHC) | Not Specified | [6] |
| Cochleated Amphotericin B (CAMB) | up to 500 µg/mL | No hemolysis | Human | [1] |
*EH50: The effective concentration causing 50% hemolysis.
RK-397: No quantitative data on the hemolytic activity of RK-397 was found in the reviewed literature. As a polyene macrolide, it is plausible that RK-397 exhibits some degree of hemolytic activity, a hypothesis that requires experimental validation.
Experimental Protocol: In Vitro Hemolysis Assay
To enable a direct comparison of the hemolytic activities of RK-397 and Amphotericin B, the following detailed protocol for an in vitro hemolysis assay is provided. This protocol is synthesized from established methodologies.[7][8]
Objective: To quantify and compare the concentration-dependent hemolytic activity of RK-397 and Amphotericin B on human red blood cells (RBCs).
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA or sodium citrate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
RK-397
-
Amphotericin B
-
Triton X-100 (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (Vehicle Control)
-
96-well microtiter plates (V-bottom or round-bottom for incubation, flat-bottom for reading)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 5 minutes at room temperature.
-
Carefully aspirate and discard the plasma (supernatant) and the buffy coat.
-
Resuspend the RBC pellet in 10 volumes of sterile PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat this washing step two more times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of RK-397 and Amphotericin B in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in PBS to achieve the desired final concentrations for the assay. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the respective compound dilutions to the wells in triplicate.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of PBS (with the same final solvent concentration as the test wells).
-
Positive Control (100% Hemolysis): Add 100 µL of 0.1% Triton X-100 in PBS.
-
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % hemolysis against the compound concentration to generate a dose-response curve.
-
Determine the HC50 value (the concentration that causes 50% hemolysis) for each compound.
-
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental process and the known mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: Mechanism of Amphotericin B-induced hemolysis.
Mechanism of Hemolysis: Amphotericin B
The hemolytic activity of Amphotericin B is primarily attributed to its interaction with cholesterol in the erythrocyte membrane.[9] The mechanism can be summarized in the following steps:
-
Binding to Membrane Sterols: Amphotericin B has a high affinity for sterols and binds to cholesterol, which is abundant in mammalian cell membranes, including red blood cells.
-
Pore Formation: Upon binding, Amphotericin B molecules self-assemble and integrate into the lipid bilayer, forming transmembrane channels or pores.[9]
-
Increased Permeability: These pores disrupt the integrity of the cell membrane, leading to a significant increase in its permeability to monovalent cations like potassium (K+) and sodium (Na+).[10]
-
Osmotic Imbalance: The uncontrolled movement of ions across the membrane disrupts the normal osmotic gradient. This leads to an influx of water into the cell.
-
Cell Swelling and Lysis: The influx of water causes the red blood cell to swell and eventually rupture, a process known as colloid osmotic hemolysis, releasing its hemoglobin content into the surrounding medium.[11]
The mechanism of hemolysis for RK-397 has not been elucidated. However, as a polyene macrolide, it is hypothesized that it may share a similar sterol-binding mechanism of action.
Conclusion
While Amphotericin B is known to induce hemolysis at clinically relevant concentrations, there is a clear gap in the literature regarding the hemolytic potential of RK-397. The provided experimental protocol offers a standardized method for a head-to-head comparison. Such a study is imperative to characterize the safety profile of RK-397 and to understand its potential as a therapeutic agent. Future research should focus on performing direct comparative studies to quantify the hemolytic activity of RK-397 relative to Amphotericin B and other polyene antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hemolytic and pharmacokinetic studies of liposomal and particulate amphotericin B formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphotericin B Tamed by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 8. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of the hemolytic activity of polyene antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeabilizing and hemolytic action of large and small polyene antibiotics on human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haemolytic activity of aromatic heptaenes. A group of polyene macrolide antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RK 397: A Guide for Laboratory Professionals
Crucial Safety Notice: The identifier "RK 397" is associated with multiple chemical compounds. This guide pertains to the polyene macrolide antibiotic this compound. However, it is imperative for personnel to obtain and meticulously review the specific Safety Data Sheet (SDS) from the manufacturer for the exact "this compound" product in their possession before handling or disposal. The SDS contains critical, substance-specific information regarding hazards, handling precautions, and emergency procedures.
The proper disposal of the polyene macrolide antibiotic this compound, a compound recognized for its antifungal, antibacterial, and anti-tumor properties, is fundamental to maintaining laboratory safety and ensuring environmental compliance. This document provides a procedural framework for the safe handling and disposal of this compound and associated contaminated materials.
I. Waste Characterization and Segregation
Given its cytotoxic and antibiotic properties, all waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation at the point of generation is critical to prevent accidental exposure and ensure appropriate disposal pathways.
Table 1: this compound Waste Stream Classification and Handling
| Waste Stream | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure compound, stock solutions. | Original or compatible, sealed, and clearly labeled hazardous chemical waste container. | Designated hazardous chemical waste pickup. |
| Contaminated Solid Waste | Gloves, pipette tips, bench paper, vials, etc. | Labeled hazardous waste bag or puncture-resistant container for sharps. | Designated hazardous chemical waste pickup. |
| Contaminated Liquid Waste | Spent culture media, buffer solutions, solvent rinses. | Labeled, leak-proof hazardous chemical waste container. | Designated hazardous chemical waste pickup. |
II. Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for ensuring a safe laboratory environment.
-
Personal Protective Equipment (PPE): Before handling any this compound contaminated materials, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid, non-sharp items in a designated, clearly labeled hazardous waste bag.
-
Sharps Waste: Dispose of all contaminated sharps (needles, scalpels, glass slides) immediately into a puncture-resistant sharps container.
-
Liquid Waste: Pour all contaminated liquids into a designated, leak-proof hazardous chemical waste container. Do not dispose of down the drain.
-
-
Containerization and Labeling:
-
Use only chemically compatible containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure all containers are securely sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound (Polyene Macrolide)," concentration, and the date accumulation started.
-
-
Storage:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general work areas and incompatible materials. Use secondary containment to mitigate spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
III. Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
IV. Decontamination Protocol
For non-disposable equipment and surfaces contaminated with this compound, a thorough decontamination process is essential.
-
Initial Cleaning: Carefully wipe down surfaces with an appropriate absorbent material to remove gross contamination.
-
Decontamination: Consult the specific SDS for a recommended decontamination agent. In the absence of specific guidance, a broad-spectrum disinfectant followed by a 70% ethanol (B145695) wipe-down can be effective for many biological residues.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time to ensure efficacy.
-
Final Rinse: If necessary, rinse the surface with sterile, deionized water to remove any residual disinfectant.
Disclaimer: The information provided here is based on general best practices for handling hazardous laboratory chemicals. It is not a substitute for the specific guidance found in the manufacturer's Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult your EHS department for specific disposal procedures.
Personal protective equipment for handling RK 397
Disclaimer: The following guidance provides a general framework for handling chemical substances in a laboratory setting. It is imperative to identify the specific nature of "RK 397" and consult the official Safety Data Sheet (SDS) provided by the manufacturer before any handling, storage, or disposal. The information presented here is for illustrative purposes and must be supplemented with substance-specific data.
Immediate Safety and Logistical Information
Before working with any chemical, including one designated as this compound, a thorough risk assessment must be conducted. This involves understanding the substance's physical and chemical properties, potential hazards, and the necessary precautions to mitigate risks. The primary source for this information is the Safety Data Sheet (SDS).
Key Steps Before Handling this compound:
-
Identify the Substance: Confirm the exact identity of this compound. "this compound" may be a partial identifier or a product code. It is crucial to obtain the full chemical name and CAS number.
-
Obtain the Safety Data Sheet (SDS): The SDS is the most critical document for safe chemical handling. It contains detailed information on hazards, protective measures, and emergency procedures.
-
Review the SDS Thoroughly: Pay close attention to sections detailing hazards, personal protective equipment (PPE), first-aid measures, and disposal considerations.
-
Develop a Standard Operating Procedure (SOP): Based on the SDS, create a detailed SOP for all procedures involving this compound. This should include step-by-step instructions for handling, storage, and waste disposal.
-
Ensure Availability of Safety Equipment: Verify that all necessary PPE and emergency equipment (e.g., eyewash stations, safety showers, fire extinguishers) are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the hazards identified in the SDS. The following table summarizes typical PPE levels, but the specific requirements for this compound must be determined from its SDS.
| PPE Level | Description | Typical Equipment |
| Level D | Minimum protection for low-hazard environments. | Safety glasses, lab coat, gloves, and closed-toe shoes. |
| Level C | Required when airborne substances are present and identified. | Full-face or half-mask air-purifying respirator, chemical-resistant gloves and clothing, and eye protection.[1] |
| Level B | Highest level of respiratory protection is needed with less skin protection. | Supplied-air respirator (SCBA), chemical-resistant suit, inner and outer gloves, and chemical-resistant boots.[1] |
| Level A | Required for the highest level of skin, respiratory, and eye protection from hazardous vapors, gases, and particulates. | Fully encapsulating chemical-resistant suit with a self-contained breathing apparatus (SCBA).[1] |
For a substance with unknown properties, it is prudent to start with a higher level of PPE and adjust based on a thorough risk assessment and the information provided in the SDS.
Operational Plan: Handling this compound
The following workflow outlines a general procedure for handling a chemical like this compound in a laboratory setting. This must be adapted based on the specific experimental protocol and the information in the substance's SDS.
Caption: General workflow for handling chemical substances.
Disposal Plan
Chemical waste disposal must comply with local, state, and federal regulations. The SDS for this compound will provide specific guidance on appropriate disposal methods.
General Disposal Guidelines:
-
Segregation: Never mix different chemical wastes unless explicitly instructed to do so by the disposal protocol.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.
-
Containment: Use appropriate, sealed containers for waste collection to prevent leaks or spills.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
The following decision tree illustrates a simplified process for determining the disposal route for chemical waste.
Caption: Simplified chemical waste disposal decision tree.
Experimental Protocols
Detailed experimental protocols should be developed based on the specific research objectives and the safety information derived from the this compound SDS. A comprehensive protocol will include:
-
A list of all chemicals and equipment.
-
Step-by-step procedures for the experiment.
-
Specific safety precautions to be taken at each step.
-
Emergency procedures in case of an accident.
In the absence of a specific SDS for "this compound," it is not possible to provide a detailed experimental protocol. Researchers must obtain this information before proceeding with any experimental work. The total synthesis of a natural product named RK-397 has been described in scientific literature, which may be relevant for researchers in that specific field.[2][3][4][5]
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Total synthesis of the polyene-polyol macrolide RK-397, featuring cross-couplings of alkynylepoxide modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
